Scandium(3+);triacetate;hydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
scandium(3+);triacetate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFOVXMMKWBAE-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Sc+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7Sc | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703066 | |
| Record name | Scandium acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207671-51-0 | |
| Record name | Scandium acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Scandium (III) Acetate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 304675-64-7
Chemical Formula: Sc(C₂H₃O₂)₃
Executive Summary
Scandium (III) acetate is a white, water-soluble solid that serves primarily as a precursor in the synthesis of advanced materials and as a source of scandium for radiopharmaceuticals. While the compound itself does not exhibit significant direct biological activity, its utility in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy is a rapidly developing area of interest for drug development professionals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of Scandium (III) acetate, with a focus on its role in the development of radiolabeled agents for oncology.
Physicochemical Properties
Scandium (III) acetate is commercially available, typically in a hydrated form. Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 222.09 g/mol (anhydrous) | [1][2][3] |
| Appearance | White powder, crystals, or chunks | [2] |
| Solubility | Soluble in water | [4] |
| Purity | Typically ≥98% | [1] |
| Synonyms | Scandium triacetate, Acetic acid scandium salt | [1][2] |
Synthesis and Experimental Protocols
The most common laboratory-scale synthesis of Scandium (III) acetate involves the reaction of a scandium precursor with acetic acid.
Protocol 1: From Scandium Oxide
This method involves the reaction of scandium oxide (Sc₂O₃) with glacial acetic acid.
Reaction: Sc₂O₃ + 6CH₃COOH → 2Sc(CH₃COO)₃ + 3H₂O
Procedure:
-
Combine scandium oxide with an excess of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture with constant stirring until the scandium oxide completely dissolves, resulting in a clear solution.
-
After the reaction is complete, cool the solution to room temperature.
-
Concentrate the solution by evaporation under reduced pressure to precipitate the hydrated Scandium (III) acetate crystals.
-
Collect the crystals by filtration.
-
Dry the product under vacuum to yield high-purity Scandium (III) acetate.
Protocol 2: From Scandium Hydroxide
An alternative method utilizes scandium hydroxide (Sc(OH)₃) as the starting material.
Reaction: Sc(OH)₃ + 3CH₃COOH → Sc(CH₃COO)₃ + 3H₂O
Procedure:
-
Add scandium hydroxide to a solution of acetic acid with stirring.
-
Filter the solution to remove any undissolved residues.
-
Concentrate the resulting filtrate by evaporation at a controlled temperature until crystals of Scandium (III) acetate begin to form.
-
Collect and dry the crystals as described in Protocol 1.
Applications in Drug Development and Research
The primary relevance of Scandium (III) acetate to drug development lies in its role as a source of scandium for radiolabeling applications in nuclear medicine. Scandium has several isotopes with properties suitable for both diagnostic imaging and therapy.
-
⁴³Sc and ⁴⁴Sc: These are positron emitters, making them suitable for Positron Emission Tomography (PET) imaging.
-
⁴⁷Sc: This isotope is a beta emitter, which is ideal for targeted radionuclide therapy.
The similar chemistry of these isotopes allows for the development of "theranostic pairs," where the same targeting molecule can be used for both diagnosing and treating a disease, primarily cancer.
Radiolabeling of Targeting Molecules
Scandium (III) ions, derived from Scandium (III) acetate, are chelated by ligands such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). These chelators are covalently attached to a targeting moiety, such as a peptide or antibody, that specifically binds to a biomarker on cancer cells (e.g., Prostate-Specific Membrane Antigen, PSMA).
Experimental Workflow for Radiolabeling:
-
Conjugation: A bifunctional chelator (e.g., DOTA-NHS-ester) is conjugated to the targeting molecule.
-
Purification: The resulting conjugate is purified to remove any unreacted starting materials.
-
Radiolabeling: The purified conjugate is incubated with a solution of the desired scandium radioisotope (obtained from a precursor like Scandium (III) acetate) under controlled pH and temperature to facilitate the chelation of the scandium ion.
-
Quality Control: The radiolabeled product is analyzed to determine radiochemical purity and specific activity.
References
An In-depth Technical Guide to the Synthesis of Scandium Acetate from Scandium Oxide
This technical guide provides a comprehensive overview of the synthesis of scandium acetate from scandium oxide, tailored for researchers, scientists, and professionals in drug development. The document details the chemical principles, experimental procedures, and purification methods, supported by quantitative data and process visualizations.
Introduction
Scandium acetate, with the chemical formula Sc(CH₃COO)₃, is a white, crystalline solid that exists in both anhydrous and hydrated forms.[1] It is a moderately water-soluble source of scandium that decomposes to scandium oxide upon heating.[2] Due to its utility as a precursor for high-purity scandium compounds, catalysts, and nanoscale materials, scandium acetate is significant in various research and industrial applications, including advanced ceramics, optical coatings, and as a catalyst in organic synthesis.[3][4][5]
Synthesis of Scandium Acetate from Scandium Oxide
The most prevalent and direct method for synthesizing scandium acetate is the reaction of scandium oxide (Sc₂O₃) with acetic acid (CH₃COOH).[3][6] This process can be performed in either a solid-state reaction or a solution phase.
2.1. Chemical Principle and Stoichiometry
The reaction involves the neutralization of the basic scandium oxide with an excess of acetic acid to form scandium acetate and water. The balanced chemical equation for this reaction is:
Sc₂O₃ + 6CH₃COOH → 2Sc(CH₃COO)₃ + 3H₂O[3][6]
This stoichiometry indicates that one mole of scandium oxide reacts with six moles of acetic acid to yield two moles of scandium acetate.
Experimental Protocol
The following protocol outlines a typical laboratory-scale synthesis of scandium acetate hydrate from scandium oxide.
3.1. Materials and Equipment
-
Reactants:
-
Scandium oxide (Sc₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Desiccator or vacuum oven
-
3.2. Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine scandium oxide with an excess of glacial acetic acid.[6]
-
Reaction Conditions: Heat the mixture to a temperature between 80°C and 120°C with constant stirring.[6] The reaction is typically carried out under reflux to ensure complete dissolution of the scandium oxide.[6]
-
Reaction Time: Continue heating and stirring until the scandium oxide has completely dissolved, resulting in a clear solution. This process can take several hours to a full day.[6]
-
Crystallization: After the reaction is complete, allow the solution to cool to room temperature. The hydrated scandium acetate crystals can be precipitated by concentrating the solution via evaporation, often under reduced pressure using a rotary evaporator.[6]
-
Isolation and Drying: Collect the crystals by filtration using a Buchner funnel. The collected crystals are then dried, typically in a desiccator or under a vacuum, to remove excess moisture.[6] It is important to note that the product is hygroscopic.[5]
Purification and Characterization
4.1. Purification by Recrystallization
To remove unreacted starting materials and other impurities, the crude scandium acetate can be purified by recrystallization.[6] This involves dissolving the product in a suitable solvent, such as a mixture of acetic acid and water, and allowing it to slowly recrystallize.[6] Slow cooling of the saturated solution promotes the formation of larger, purer crystals.[6]
4.2. Characterization
The purity and identity of the synthesized scandium acetate can be confirmed using various analytical techniques. Thermogravimetric analysis (TGA) is commonly used to determine the hydration state and thermal decomposition profile. The dehydration of scandium acetate hydrate typically occurs between 100°C and 200°C, followed by the decomposition of the anhydrous acetate to scandium oxide at temperatures between 300°C and 450°C.[6]
Quantitative Data
The following tables summarize key quantitative data for scandium acetate.
Table 1: Physicochemical Properties of Scandium Acetate
| Property | Value | Reference |
| Chemical Formula (Anhydrous) | C₆H₉O₆Sc | [1] |
| Molecular Weight (Anhydrous) | 222.088 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity (Typical) | 95% | [6] |
Table 2: Thermal Properties of Scandium Acetate Hydrate
| Thermal Event | Temperature Range | Product | Reference |
| Dehydration | 100°C - 200°C | Anhydrous Scandium Acetate | [6] |
| Decomposition | 300°C - 450°C | Scandium Oxide (Sc₂O₃) | [6] |
Visualizations
The following diagrams illustrate the key processes in the synthesis of scandium acetate.
Caption: Chemical reaction pathway for the synthesis of scandium acetate.
Caption: Experimental workflow for the synthesis of scandium acetate.
Caption: Purification process of scandium acetate via recrystallization.
References
- 1. Scandium acetate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Buy Acetic acid, scandium(3+) salt | 3804-23-7 [smolecule.com]
- 4. Scandium acetate | 3804-23-7 [chemicalbook.com]
- 5. Scandium Acetate Hydrate Powder [stanfordmaterials.com]
- 6. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]
An In-depth Technical Guide to the Solubility of Scandium Acetate in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of scandium acetate's solubility in aqueous and organic media. While quantitative data remains elusive in publicly accessible literature, this document consolidates available qualitative information and presents a detailed experimental protocol for its precise determination.
Executive Summary
Solubility Profile of Scandium Acetate
A thorough review of available literature indicates that while the solubility of scandium acetate in water is consistently reported, quantitative metrics are not specified. Information regarding its solubility in common organic solvents is also not found. The following table summarizes the available qualitative data.
Table 1: Solubility of Scandium Acetate
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Water | H₂O | 18.02 | Moderately Soluble[2] | Data Not Available |
| Ethanol | C₂H₅OH | 46.07 | Data Not Available | Data Not Available |
| Methanol | CH₃OH | 32.04 | Data Not Available | Data Not Available |
| Acetone | C₃H₆O | 58.08 | Data Not Available | Data Not Available |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Data Not Available | Data Not Available |
Factors Influencing Solubility
The solubility of scandium acetate is expected to be influenced by several factors, mirroring the behavior of other inorganic salts. Understanding these factors is crucial for controlling its dissolution and precipitation.
Caption: Factors influencing the solubility of scandium acetate.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of scandium acetate solubility. This protocol is based on established gravimetric and spectroscopic methods for inorganic salts.[5][6][7]
Materials and Equipment
-
Materials: Scandium Acetate (anhydrous and/or hydrated form), distilled deionized water, ethanol, methanol, acetone, tetrahydrofuran.
-
Equipment: Analytical balance, thermostatically controlled shaker or water bath, filtration apparatus (e.g., syringe filters with appropriate membrane), volumetric flasks, pipettes, oven, spectrophotometer (UV-Vis or ICP-OES/MS).
Experimental Workflow
Caption: Experimental workflow for determining scandium acetate solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of scandium acetate to a known volume of the chosen solvent (e.g., 20 mL) in a sealed container.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe and immediately pass it through a syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved solid. This step is critical to prevent artificially high results.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a precise volume (e.g., 10 mL) of the clear, filtered saturated solution into the evaporating dish and weigh it again.
-
Carefully evaporate the solvent in an oven at a temperature below the decomposition point of scandium acetate (e.g., 80-100°C).
-
Once the solvent is completely evaporated, dry the residue to a constant weight in the oven.
-
The mass of the residue corresponds to the amount of scandium acetate dissolved in the aliquot of the saturated solution.
-
-
Spectroscopic Analysis (Alternative Method):
-
Prepare a series of scandium acetate standard solutions of known concentrations.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or emission intensity (ICP-OES/MS) of the standard solutions.
-
Accurately dilute a known volume of the filtered saturated solution.
-
Measure the absorbance or emission of the diluted sample and determine the concentration of scandium acetate using the calibration curve.
-
-
Calculation of Solubility:
-
From the mass of the residue (gravimetric method) or the determined concentration (spectroscopic method) and the volume of the aliquot, calculate the solubility of scandium acetate in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Conclusion
While scandium acetate is known to be moderately soluble in water, this guide highlights the significant lack of quantitative solubility data in both aqueous and organic solvents. The provided experimental protocol offers a robust framework for researchers to determine this crucial physicochemical property. The availability of accurate solubility data will be invaluable for the advancement of applications involving scandium acetate in materials science, catalysis, and drug development.
References
- 1. Scandium acetate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 4. Scandium acetate | CAS#:3804-23-7 | Chemsrc [chemsrc.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmacyjournal.info [pharmacyjournal.info]
- 7. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Hydration States of Scandium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Scandium(III) Acetate and its Hydrates
Scandium(III) acetate is a colorless, water-soluble compound that exists in both an anhydrous form and as various hydrates.[1] The degree of hydration significantly influences the compound's structural and chemical properties, which is a critical consideration for its application in materials science and as a precursor for other scandium-containing compounds. The coordination environment of the scandium(III) ion, which typically exhibits a coordination number of six or higher, is notably altered by the incorporation of water molecules into the crystal lattice.[2]
The primary known hydration states include:
-
Anhydrous Scandium(III) Acetate (Sc(CH₃COO)₃)
-
Scandium(III) Acetate Monohydrate (Sc(CH₃COO)₃ · H₂O)
-
Scandium(III) Acetate Tetrahydrate (Sc(CH₃COO)₃ · 4H₂O)
-
Scandium(III) Acetate Hexahydrate (Sc(CH₃COO)₃ · 6H₂O)
The anhydrous form possesses a polymeric chain structure, with octahedral scandium centers linked by bridging acetate ligands.[1] In the hydrated forms, water molecules can act as ligands, directly coordinating to the scandium ion and modifying the geometry, which can lead to the formation of isolated complexes instead of polymeric chains.[2]
Comparative Physicochemical Properties
The following table summarizes the available quantitative data for the different hydration states of scandium(III) acetate. It is important to note that experimental data, particularly for the tetrahydrate, is limited in publicly accessible literature.
| Property | Anhydrous (Sc(CH₃COO)₃) | Monohydrate (Sc(CH₃COO)₃ · H₂O) | Tetrahydrate (Sc(CH₃COO)₃ · 4H₂O) | Hexahydrate (Sc(CH₃COO)₃ · 6H₂O) |
| Molecular Formula | C₆H₉O₆Sc | C₆H₁₁O₇Sc | C₆H₁₇O₁₀Sc | C₆H₂₁O₁₂Sc |
| Molar Mass ( g/mol ) | 222.09 | 240.10 | 294.15 | 330.18 |
| Appearance | White solid | White crystalline solid | Data not available | Data not available |
| Solubility in Water | Soluble[1] | Soluble | Soluble | Soluble |
| Dehydration Temp. (°C) | N/A | ~100-200[2] | ~100-200 (expected) | ~100-200 (expected) |
| Decomposition Product | Scandium Oxide (Sc₂O₃)[1] | Scandium Oxide (Sc₂O₃)[2] | Scandium Oxide (Sc₂O₃) | Scandium Oxide (Sc₂O₃) |
Experimental Protocols
Detailed experimental protocols for the synthesis of a specific hydration state are not extensively documented. The degree of hydration is highly dependent on crystallization conditions such as temperature, solvent composition, and concentration.[2] However, general methodologies for synthesis and characterization are provided below.
Synthesis of Scandium(III) Acetate Hydrates
This protocol outlines a general method for synthesizing scandium(III) acetate hydrates from scandium(III) oxide. The final hydration state will be influenced by the crystallization conditions.
Objective: To synthesize scandium(III) acetate hydrate.
Materials:
-
Scandium(III) oxide (Sc₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Evaporator (optional)
Procedure:
-
In a round-bottom flask, create a suspension of scandium(III) oxide in an excess of aqueous acetic acid (e.g., 50% v/v).
-
Attach the reflux condenser and heat the mixture with constant stirring. The temperature can be maintained between 80-100°C.
-
Continue heating until the scandium(III) oxide has completely dissolved, resulting in a clear solution. This may take several hours.
-
Once the reaction is complete, filter the hot solution to remove any unreacted starting material or impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. The rate of cooling can influence crystal size and purity.
-
To obtain a higher yield, the solution can be concentrated by slow evaporation of the solvent at a controlled temperature (e.g., 60°C) until crystals begin to form.[2]
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water or ethanol to remove residual acetic acid.
-
Dry the product. For hydrated crystals, drying under vacuum or at elevated temperatures should be avoided to prevent loss of water of hydration. Air-drying at room temperature is recommended.
Note: To favor the formation of higher hydrates, crystallization should be carried out at lower temperatures from aqueous solutions. To obtain lower hydrates or the anhydrous form, crystallization from solutions with a higher concentration of acetic acid or controlled drying at elevated temperatures may be employed.
Characterization by Thermogravimetric Analysis (TGA)
TGA is a crucial technique for determining the water content and thermal stability of scandium(III) acetate hydrates.
Objective: To determine the thermal decomposition profile of a scandium(III) acetate hydrate sample.
Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled with a differential scanning calorimeter (DSC) is recommended for simultaneous analysis of mass loss and thermal events.
-
Sample pans (e.g., alumina or platinum)
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Accurately weigh a small amount of the scandium(III) acetate hydrate sample (typically 5-10 mg) into a TGA pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.
-
Heat the sample from ambient temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min).
-
Record the mass loss and heat flow (if using TGA-DSC) as a function of temperature.
-
Analyze the resulting TGA curve. The initial weight loss step, typically in the range of 100-200°C, corresponds to the dehydration of the sample.[2] The subsequent weight loss at higher temperatures (above 300°C) is due to the decomposition of the anhydrous acetate to scandium(III) oxide.
-
The stoichiometry of the hydrate can be calculated from the percentage mass loss during the dehydration step.
Visualization of Scandium(III) Acetate Forms and Analysis Workflow
The following diagrams illustrate the relationships between the different hydration states and the typical workflow for their synthesis and characterization.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Scandium Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium acetate hydrate (Sc(CH₃COO)₃·xH₂O) is a white, crystalline solid that serves as a key precursor in the synthesis of various scandium-containing materials.[1][2][3] Its utility spans from the production of high-purity scandium oxide to applications in catalysis and, increasingly, in the development of advanced radiopharmaceuticals for cancer diagnosis and therapy.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of scandium acetate hydrate, detailed experimental protocols for its characterization, and a visualization of its application in the burgeoning field of theranostics.
Physical and Chemical Properties
Scandium acetate hydrate is a moderately water-soluble compound whose properties are significantly influenced by its degree of hydration.[2][7] The number of water molecules in the crystal lattice can vary, which in turn affects its molecular weight, thermal stability, and solubility.
Table 1: General Physical and Chemical Properties of Scandium Acetate Hydrate
| Property | Value | Source(s) |
| Chemical Formula | Sc(CH₃COO)₃·xH₂O | [2][7] |
| Appearance | White crystalline powder or solid | [2][7] |
| Solubility | Soluble in water | [2][7] |
| Decomposition | Decomposes to scandium oxide upon heating | [2][8] |
Table 2: Molecular Properties of Anhydrous and Hydrated Scandium Acetate
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Scandium Acetate (Anhydrous) | Sc(C₂H₃O₂)₃ | 222.09 |
| Scandium Acetate Hydrate (General) | Sc(CH₃COO)₃·xH₂O | Varies with x |
Synthesis of Scandium Acetate Hydrate
The most common laboratory-scale synthesis of scandium acetate hydrate involves the reaction of a scandium precursor, such as scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃), with acetic acid.[9]
Experimental Protocol: Synthesis from Scandium Oxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine scandium oxide (Sc₂O₃) with an excess of glacial acetic acid.[9]
-
Heating and Dissolution: Heat the mixture to a temperature between 80°C and 120°C with continuous stirring. Continue heating until the scandium oxide has completely dissolved, resulting in a clear solution. This process may take several hours.[9]
-
Concentration: After the reaction is complete, allow the solution to cool to room temperature. Concentrate the solution by evaporation, preferably under reduced pressure, to induce the precipitation of scandium acetate hydrate crystals.[9]
-
Isolation and Drying: Collect the crystals by filtration. Dry the isolated crystals in a desiccator or under vacuum to remove excess water.[9]
-
Purification (Optional): For higher purity, the crude product can be recrystallized. Dissolve the crystals in a minimal amount of a warm mixture of acetic acid and water, and then allow the solution to cool slowly to form purified crystals.[9]
Characterization Techniques
A variety of analytical techniques are employed to characterize the physical and chemical properties of scandium acetate hydrate.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is used to study the thermal stability and decomposition of scandium acetate hydrate. The analysis reveals a multi-stage decomposition process, beginning with dehydration followed by the decomposition of the anhydrous acetate to scandium oxide.[10][11][12][13]
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: Accurately weigh a small sample of scandium acetate hydrate (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and the decomposition of the acetate ligands.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for identifying the crystalline phases present in a material and for determining its crystal structure.[14][15][16][17][18] For scandium acetate, PXRD can be used to distinguish between different hydrated forms and the anhydrous compound.
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: Finely grind the scandium acetate hydrate sample to a homogeneous powder using a mortar and pestle.
-
Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface for analysis.
-
Instrument Setup: Place the sample holder in the powder diffractometer. Use a standard X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection: Scan the sample over a 2θ range of approximately 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: Compare the resulting diffraction pattern to standard diffraction databases (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the crystalline phases.
Applications in Drug Development: The Theranostic Approach
Scandium isotopes are emerging as powerful tools in nuclear medicine for both the diagnosis and treatment of cancer, a concept known as "theranostics".[4][5][19] The positron-emitting isotope ⁴⁴Sc is suitable for Positron Emission Tomography (PET) imaging, allowing for the visualization of tumors.[3][6][20][21][22] The chemically identical but beta-emitting isotope ⁴⁷Sc can be used for targeted radiotherapy to destroy cancer cells.[1][23]
This "matched pair" of isotopes allows for personalized medicine, where a patient can be imaged with ⁴⁴Sc to determine if a particular targeted therapy is likely to be effective, and then treated with the corresponding ⁴⁷Sc-labeled drug.
References
- 1. Therapeutic Potential of 47Sc in Comparison to 177Lu and 90Y: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scandium acetate - Wikipedia [en.wikipedia.org]
- 3. Clinical Translation and First In-Human Use of [44Sc]Sc-PSMA-617 for PET Imaging of Metastasized Castrate-Resistant Prostate Cancer [thno.org]
- 4. mdpi.com [mdpi.com]
- 5. ansto.gov.au [ansto.gov.au]
- 6. imagingcdt.com [imagingcdt.com]
- 7. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 8. Scandium Acetate Hydrate Powder [stanfordmaterials.com]
- 9. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. aurigaresearch.com [aurigaresearch.com]
- 13. etamu.edu [etamu.edu]
- 14. nf-itwg.org [nf-itwg.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Powder diffraction - Wikipedia [en.wikipedia.org]
- 17. Powder X-ray diffraction structural characterization of the coordination complex cis-[Co(κ 2 N,N′-1,10-phenanthroline-5,6-dione)2Cl2] | Powder Diffraction | Cambridge Core [cambridge.org]
- 18. ijirmf.com [ijirmf.com]
- 19. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Scientists Identify an Alternative System for Producing the Medical Isotope Scandium-44 | Department of Energy [energy.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Basic Characteristics of Scandium Ethanoate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of scandium ethanoate hydrate, also known as scandium acetate hydrate (Sc(CH₃COO)₃·xH₂O). It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may utilize this compound in synthesis, catalysis, or materials science. This document details the synthesis and purification of scandium ethanoate hydrate, its solubility and aqueous behavior, thermal decomposition profile, and crystal structure. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided. Furthermore, logical workflows for synthesis and analysis are visualized using the DOT language.
Physicochemical Properties
Scandium ethanoate hydrate is a white, crystalline solid that is soluble in water.[1] It is an important precursor for the synthesis of other scandium compounds and materials. The hydrated form is the most common, with the number of water molecules varying. A tetrahydrate is a commonly cited form.
General Properties
| Property | Value | Source(s) |
| Chemical Formula | Sc(CH₃COO)₃·xH₂O | [2] |
| Molecular Weight | 222.09 g/mol (anhydrous) | [2] |
| Appearance | White powder, crystals, or chunks | [2] |
| CAS Number | 304675-64-7 (hydrate) | [1] |
Solubility and Aqueous Behavior
Scandium ethanoate hydrate is described as being soluble in water.[1] In aqueous solutions, the scandium(III) ion is known to undergo hydrolysis, which can be suppressed by maintaining an acidic pH. For synthetic procedures, a pH range of 4 to 6 is recommended to prevent the precipitation of scandium hydroxide.[3]
The hydrolysis of the scandium(III) ion in aqueous solution is a complex process involving the formation of various hydroxylated species. The initial hydrolysis step can be represented by the following equilibrium:
[Sc(H₂O)ₙ]³⁺ + H₂O ⇌ [Sc(OH)(H₂O)ₙ₋₁]²⁺ + H₃O⁺
Further polymerization can occur to form dimeric and trimeric species.[4]
Synthesis and Purification
Scandium ethanoate hydrate is typically synthesized by the reaction of a scandium precursor, such as scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃), with acetic acid.[1]
Experimental Protocol: Synthesis from Scandium Oxide
This protocol describes the laboratory-scale synthesis of scandium ethanoate hydrate from scandium oxide and glacial acetic acid.
Materials:
-
Scandium(III) oxide (Sc₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
-
Desiccator
Procedure:
-
Combine scandium oxide with an excess of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to a temperature between 80°C and 120°C with constant stirring.[3]
-
Continue heating and stirring until the scandium oxide has completely dissolved, resulting in a clear solution. This may take several hours.[3]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Concentrate the solution by removing the excess acetic acid using a rotary evaporator under reduced pressure. This will lead to the precipitation of scandium ethanoate hydrate crystals.[3]
-
Collect the crystals by filtration.
-
Dry the collected crystals in a desiccator or under vacuum to prevent the absorption of atmospheric moisture.[3]
Experimental Protocol: Synthesis from Scandium Hydroxide
This protocol outlines the synthesis using scandium hydroxide.
Materials:
-
Scandium(III) hydroxide (Sc(OH)₃)
-
20% aqueous acetic acid solution
-
Beaker and magnetic stirrer
-
Filtration apparatus
-
Evaporating dish
-
Water bath or heating plate
Procedure:
-
In a beaker, add scandium hydroxide to a 20% aqueous solution of acetic acid with continuous stirring. A 1:3 molar ratio of scandium hydroxide to acetic acid is the stoichiometric requirement.
-
Stir the mixture at room temperature until the scandium hydroxide has fully reacted.
-
Filter the solution to remove any undissolved impurities.[3]
-
Transfer the clear filtrate to an evaporating dish and concentrate the solution by heating gently on a water bath or heating plate at approximately 60°C until crystals of scandium ethanoate hydrate begin to form.[3]
-
Collect the crystals by filtration and dry them appropriately.
Purification
The primary method for purifying crude scandium ethanoate hydrate is recrystallization.
Protocol: Recrystallization
-
Dissolve the crude scandium ethanoate hydrate in a minimal amount of a warm mixture of acetic acid and water.[3]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water or ethanol.[3]
-
Dry the crystals under vacuum.
Thermal Decomposition
Thermogravimetric analysis (TGA) of scandium ethanoate hydrate reveals a multi-stage decomposition process.
Thermal Decomposition Profile
| Temperature Range (°C) | Process | Gaseous Products | Solid Residue |
| 100 - 200 | Dehydration | H₂O | Anhydrous Scandium Ethanoate |
| 300 - 450 | Decomposition | CO, CO₂ | Scandium(III) Oxide (Sc₂O₃) |
Data compiled from Benchchem[3].
The first stage corresponds to the loss of water of hydration. The second, higher temperature stage involves the decomposition of the anhydrous scandium ethanoate into scandium(III) oxide.[3]
Crystal Structure
The crystal structure of scandium ethanoate has been determined for the anhydrous form. In the solid state, the scandium(III) ion is octahedrally coordinated by oxygen atoms from bridging acetate ligands, forming a polymeric chain structure.[1] In the hydrated forms, water molecules can directly coordinate to the scandium ion, which can alter the coordination geometry.[3] The Sc-O bond lengths in scandium complexes are typically in the range of 2.0–2.1 Å.[3]
Visualizations
Synthesis Workflow from Scandium Oxide
Caption: Workflow for the synthesis of scandium ethanoate hydrate from scandium oxide.
Thermal Decomposition Pathway
Caption: Thermal decomposition pathway of scandium ethanoate hydrate.
References
- 1. Scandium acetate - Wikipedia [en.wikipedia.org]
- 2. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 3. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]
- 4. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Coordination Chemistry of Scandium(III) Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the coordination chemistry of scandium(III) acetate, a compound of increasing interest in materials science, catalysis, and medicine. This document details its structure, synthesis, and reactivity, with a focus on quantitative data and detailed experimental protocols relevant to research and development.
Introduction to Scandium(III) Acetate
Scandium(III) acetate, with the chemical formula Sc(CH₃COO)₃, is a colorless, water-soluble salt that exists in both anhydrous and hydrated forms.[1] As the smallest of the rare-earth elements, scandium exhibits unique chemical properties. The Sc³⁺ ion is a hard Lewis acid with a typical oxidation state of +3, making it highly attractive for coordination with oxygen and nitrogen donor ligands.[2][3] Its coordination chemistry is central to its application as a precursor for high-purity scandium oxide, a versatile catalyst in organic synthesis, and a critical component in the development of novel radiopharmaceuticals.[1][2]
Structure and Coordination
The coordination environment of the scandium(III) ion in its acetate compounds is dictated by the presence or absence of water molecules.
Anhydrous Scandium(III) Acetate: In its anhydrous form, scandium(III) acetate adopts a one-dimensional polymeric chain structure. The scandium(III) centers are octahedrally coordinated by six oxygen atoms from bridging acetate ligands.[1][2] This polymeric nature is a key feature of its solid-state structure.
Hydrated Scandium(III) Acetate: In the presence of water, the coordination sphere of the scandium(III) ion is altered. Water molecules can act as ligands, leading to the formation of hydrated complexes such as scandium(III) acetate hexahydrate.[2] This results in a distorted octahedral geometry where water molecules occupy some of the coordination sites.[2] The degree of hydration can influence the compound's solubility and thermal stability.
The coordination number of scandium(III) is typically six, though higher coordination numbers of up to eight are observed, particularly with polydentate chelating ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Structural Diagram of Anhydrous Scandium(III) Acetate
Caption: 1D polymeric chain of anhydrous Sc(CH₃COO)₃.
Quantitative Coordination Data
The following tables summarize key quantitative data related to the coordination of scandium(III) acetate and related complexes.
Table 1: Structural Parameters of Anhydrous Scandium(III) Acetate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Coordination Geometry | Octahedral | [1][2] |
| Sc-O Bond Lengths | ~2.0-2.1 Å | [2] |
Note: Detailed crystallographic data including precise bond lengths and angles are reported by Fuchs & Strähle (1984).[1]
Table 2: Stability Constants of Scandium(III) Complexes
| Ligand | Log K | Conditions |
| DOTA | 30.79 | Aqueous Solution |
| DTPA | 27.43 | Aqueous Solution |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of scandium(III) acetate.
Synthesis of Scandium(III) Acetate Hydrate
This protocol describes the synthesis from scandium(III) oxide.
Materials:
-
Scandium(III) oxide (Sc₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Combine scandium(III) oxide with an excess of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[2]
-
Heat the mixture to 80-120°C under reflux with constant stirring until the scandium oxide completely dissolves, yielding a clear solution. This may take several hours.[2]
-
After the reaction is complete, allow the solution to cool to room temperature.[2]
-
Concentrate the solution by evaporation under reduced pressure using a rotary evaporator to precipitate the hydrated scandium acetate crystals.[2]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals in a desiccator or under vacuum to obtain scandium(III) acetate hydrate.[2]
Preparation of Anhydrous Scandium(III) Acetate
This protocol describes the dehydration of the hydrated salt.
Materials:
-
Scandium(III) acetate hydrate
-
Vacuum oven or Schlenk line with a heating mantle
-
Oil bath
Procedure:
-
Place the scandium(III) acetate hydrate in a suitable flask.
-
Heat the sample under vacuum at a temperature between 100°C and 200°C.[2]
-
Maintain these conditions until a constant weight is achieved, indicating the complete removal of coordinated water.
-
Caution: Avoid heating above 200°C to prevent the decomposition of the acetate into scandium oxide.[2]
Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for the thermal analysis of scandium(III) acetate hydrate.
Instrument:
-
Thermogravimetric Analyzer
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of scandium(III) acetate hydrate into an alumina crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).[4][5]
-
Record the mass loss as a function of temperature.
-
Expected Transitions:
⁴⁵Sc NMR Spectroscopy
This protocol provides a general guideline for acquiring ⁴⁵Sc NMR spectra.
Instrument:
-
NMR spectrometer with a broadband probe.
Procedure:
-
Sample Preparation: Dissolve the scandium(III) acetate or its complex in a suitable deuterated solvent (e.g., D₂O, CD₃OD). The concentration will depend on the sensitivity of the instrument and the specific complex.
-
Instrument Setup:
-
Tune the probe to the ⁴⁵Sc frequency.
-
Use a suitable reference, such as a 0.06 M solution of Sc(NO₃)₃ in D₂O.[6]
-
-
Acquisition:
-
Acquire the ⁴⁵Sc NMR spectrum using a standard single-pulse experiment.
-
Due to the quadrupolar nature of the ⁴⁵Sc nucleus (spin I = 7/2), the spectral lines can be broad.[6] Adjust acquisition parameters such as spectral width and number of scans to obtain a good signal-to-noise ratio.
-
Applications in Catalysis and Drug Development
The unique Lewis acidity and coordination properties of scandium(III) make it a valuable catalyst and a promising element in medicinal chemistry.
Lewis Acid Catalysis
Scandium(III) acetate, and more commonly scandium(III) triflate, are effective Lewis acid catalysts for a variety of organic transformations, including aldol reactions, Michael additions, and acetylations.[7][8][9] The catalytic cycle typically involves the coordination of a substrate to the scandium(III) center, which activates the substrate towards nucleophilic attack.
Caption: Scandium(III) acetate as a Lewis acid catalyst.
Radiopharmaceuticals
The radioisotope ⁴⁴Sc is a promising candidate for Positron Emission Tomography (PET) imaging due to its suitable half-life and decay characteristics. Scandium(III) acetate can serve as a precursor for the preparation of ⁴⁴Sc-labeled radiopharmaceuticals. The workflow involves the chelation of ⁴⁴Sc³⁺ by a bifunctional chelator, such as DOTA, which is conjugated to a targeting biomolecule (e.g., a peptide or antibody).
Caption: Preparation of a ⁴⁴Sc-labeled radiopharmaceutical.
Detailed Protocol for Radiolabeling DOTA-Peptide with ⁴⁴Sc:
Materials:
-
⁴⁴Sc³⁺ in a suitable buffer (e.g., 0.5 M sodium acetate, pH 4.5)[10]
-
DOTA-conjugated peptide
-
Heating block or water bath
-
HPLC or solid-phase extraction (SPE) cartridges for purification
Procedure:
-
To a solution of the DOTA-conjugated peptide (e.g., 0.5-2.6 nmol) in a suitable buffer, add the ⁴⁴Sc³⁺ solution (e.g., 18.5 MBq).[10]
-
Adjust the pH of the reaction mixture to approximately 4.5.[11]
-
Incubate the reaction mixture at 70-90°C for 10-30 minutes with constant agitation.[10][12]
-
Monitor the radiolabeling efficiency using radio-TLC or radio-HPLC.
-
Purify the ⁴⁴Sc-labeled peptide using HPLC or SPE to remove unchelated ⁴⁴Sc.[10]
-
Perform quality control tests on the final product to determine radiochemical purity and specific activity.
Conclusion
The coordination chemistry of scandium(III) acetate is rich and varied, underpinning its utility in diverse scientific fields. From its fundamental polymeric structure to its role in advanced catalytic systems and life-saving radiopharmaceuticals, a thorough understanding of its coordination behavior is essential for innovation. This guide provides a foundational resource for researchers and professionals, offering both the theoretical background and practical protocols necessary to explore the potential of this versatile compound.
References
- 1. Scandium acetate - Wikipedia [en.wikipedia.org]
- 2. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]
- 3. Sci-Hub [sci-hub.st]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (45Sc) Scandium NMR [chem.ch.huji.ac.il]
- 7. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 44Sc: An Attractive Isotope for Peptide-Based PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Acetic acid scandium salt hydrate discovery and history
An In-depth Technical Guide to Acetic Acid Scandium Salt Hydrate: Discovery, Synthesis, and Properties
Introduction
Scandium, the 21st element in the periodic table, was predicted by Dmitri Mendeleev in 1869 and discovered a decade later.[1] While the element itself has found critical applications in aerospace alloys and fuel cells, its compounds are gaining increasing attention in research and development.[1][2] Among these, acetic acid scandium salt, commonly known as scandium acetate (Sc(CH₃COO)₃), and its hydrated forms, are of significant interest.[3] This technical guide provides a comprehensive overview of the history, properties, synthesis, and structural characteristics of scandium acetate hydrate for researchers, scientists, and professionals in drug development and materials science.
History and Discovery
The history of scandium acetate is intrinsically linked to the discovery of its constituent element, scandium.
-
1869: The existence of an element with an atomic weight between calcium and titanium was first predicted by Russian chemist Dmitri Mendeleev, who named it "ekaboron".[1]
-
1879: Lars Fredrik Nilson, a Swedish chemist, is credited with the discovery of the element in the minerals euxenite and gadolinite.[1] He named it scandium, derived from the Latin word 'Scandia' for Scandinavia, in honor of his homeland.[4]
The synthesis and characterization of scandium compounds, including scandium acetate, followed the isolation and purification of the element. While a specific date for the first synthesis of scandium acetate hydrate is not well-documented, it is produced through straightforward acid-base reactions that would have been accessible to chemists studying the properties of the newly discovered element.
Chemical and Physical Properties
Scandium acetate is a white, crystalline solid that is soluble in water.[3][5][6] It exists in both anhydrous and hydrated forms, with the number of water molecules in the hydrate varying.[3][7] The compound is valued as a precursor for creating high-purity scandium-based materials.[2]
The key quantitative data for scandium acetate and its hydrate are summarized below:
| Property | Anhydrous Scandium Acetate | Scandium Acetate Hydrate |
| Chemical Formula | Sc(CH₃COO)₃ / C₆H₉O₆Sc | (CH₃CO₂)₃Sc · xH₂O / C₆H₁₄O₇Sc (for monohydrate)[5][8][9] |
| Molar Mass | 222.088 g/mol [3] | 243.13 g/mol (monohydrate)[10] |
| CAS Number | 3804-23-7[3] | 304675-64-7[3][5][8][9] |
| Appearance | White solid[3] | White powder, crystals, or chunks[5][6][8][9] |
| Solubility | Soluble in water[3] | Soluble in water[5][11] |
| Purity Available | - | 99.9%, 99.99%, 99.999%[5] |
| Decomposition | Decomposes at high temperature to Sc₂O₃[3] | Dehydration occurs at 100-200°C; decomposition above 200°C[7] |
| InChI Key | DBTMQFKUVICLQN-UHFFFAOYSA-K[3] | NAXGMQHCOOEQLP-UHFFFAOYSA-N[3][10] |
| SMILES String | CC(=O)O.CC(=O)O.CC(=O)O.[Sc][3] | CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc][3][10] |
Experimental Protocols
The synthesis of scandium acetate hydrate is typically achieved through the reaction of a scandium precursor with acetic acid. The choice of precursor can influence the reaction conditions.
Synthesis from Scandium Hydroxide
This method is advantageous for its lower reaction temperatures and better control over the hydration state.[2]
-
Reaction: Add scandium hydroxide (Sc(OH)₃) to a 20% aqueous solution of acetic acid with continuous stirring. The molar ratio should be 1:3 for scandium hydroxide to acetic acid.[2][7]
-
Filtration: Remove any undissolved residues by filtering the solution.[7]
-
Concentration: Concentrate the resulting filtrate by evaporation at a controlled temperature, for example, 60°C, until crystals of scandium acetate hydrate begin to form.[7]
-
Drying: The final product can be further dried under a vacuum to achieve the desired hydration state.[2][7]
Synthesis from Scandium Oxide
This method involves a solid-state reaction.
-
Reaction: React scandium oxide (Sc₂O₃) with acetic acid. The reactivity is enhanced by using finer particles of scandium oxide due to the increased surface area.[2]
-
Purification: Purify the resulting scandium acetate by controlled evaporation of excess acetic acid under reduced pressure. This must be carefully managed to prevent thermal decomposition, which can begin at temperatures above 150°C.[2]
-
Crystallization: The final product is obtained as a white crystalline solid.[2]
Purification by Recrystallization
Recrystallization is the primary technique for purifying scandium acetate hydrate to remove unreacted starting materials and byproducts.[7]
-
Dissolution: Dissolve the crude scandium acetate hydrate in a suitable solvent system, often a mixture of acetic acid and water.[7]
-
Crystallization: Allow the solution to cool slowly, promoting the formation of pure crystals. The solvent system allows for good control over crystal size and the hydration state of the final product.[7]
Dehydration
For applications requiring the anhydrous form or a specific lower hydrate, the water of hydration can be removed.
-
Heating: Heat the hydrated scandium acetate in a controlled manner, typically under vacuum.[7]
-
Temperature Control: The loss of coordinated water molecules generally occurs between 100°C and 200°C.[7] Heating above 200°C can lead to the decomposition of the acetate into scandium oxide.[7]
Visualizations
The following diagrams illustrate the synthesis workflow and the structural relationship of scandium acetate.
Caption: Workflow for the synthesis and purification of scandium acetate hydrate.
Caption: Relationship between hydrated, anhydrous, and decomposed forms of scandium acetate.
Structural Information
The coordination environment of the scandium ion differs between the anhydrous and hydrated forms.
-
Anhydrous Form: In anhydrous scandium acetate, the scandium(III) center is octahedrally coordinated. These octahedral centers are linked by bridging acetate ligands to form a polymeric chain structure.[7]
-
Hydrated Form: In the hydrated forms, water molecules are part of the coordination sphere, directly coordinating to the scandium ion.[7] This disrupts the polymeric chain and can alter the coordination geometry.[2][7] The number of coordinated water molecules can vary, leading to different hydration states, from monohydrate to hexahydrate.[7] The presence of these water molecules influences the compound's solubility and thermal stability.[7]
Applications
Scandium acetate hydrate is a valuable compound in several areas of research and technology:
-
Precursor for High-Purity Materials: It serves as a starting material for synthesizing high-purity scandium compounds, particularly scandium oxide, which is used in electronic ceramics and lasers.[2][3][12]
-
Catalysis: Scandium compounds are explored for their potential as catalysts in organic synthesis and polymerization reactions.[2]
-
Materials Science Research: It is used to synthesize and study scandium-doped materials, which can have enhanced electrical, thermal, or mechanical properties for applications in solid electrolytes and advanced ceramics.[2]
Conclusion
Acetic acid scandium salt hydrate, while not having a storied discovery of its own, is a fundamentally important compound in the chemistry of scandium. Its straightforward synthesis, well-characterized properties, and role as a precursor to advanced materials make it a key substance for continued research. Understanding its synthesis protocols, thermal behavior, and structural properties is crucial for its effective application in catalysis, materials science, and beyond.
References
- 1. briandcolwell.com [briandcolwell.com]
- 2. Buy Acetic acid, scandium(3+) salt | 3804-23-7 [smolecule.com]
- 3. Scandium acetate - Wikipedia [en.wikipedia.org]
- 4. americanelements.com [americanelements.com]
- 5. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 6. Scandium acetate | 3804-23-7 [chemicalbook.com]
- 7. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]
- 8. Scandium(III) acetate 99.9 trace metals 304675-64-7 [sigmaaldrich.com]
- 9. Scandium(III) acetate 99.9 trace metals 304675-64-7 [sigmaaldrich.com]
- 10. Scandium(III) acetate hydrate (99.9%-Sc) (REO) | C6H14O7Sc | CID 16212068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SCANDIUM ACETATE | 304675-64-7 [chemicalbook.com]
- 12. Scandium acetate CAS#: 3804-23-7 [amp.chemicalbook.com]
In-depth Technical Guide: Scandium(III) Acetate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium(III) acetate hexahydrate, with the chemical formula Sc(CH₃COO)₃·6H₂O, is a hydrated salt of scandium and acetic acid. While the anhydrous form has been characterized as a coordination polymer, the hydrated forms, particularly the hexahydrate, are of interest due to the direct involvement of water molecules in the coordination sphere of the scandium ion. This guide provides a comprehensive overview of the structural information available for Scandium(III) acetate hexahydrate, including its molecular structure, and details on the experimental protocols used for its characterization.
Molecular Structure and Coordination
The central scandium ion (Sc³⁺) in its compounds typically exhibits a +3 oxidation state and often has a coordination number of six, though higher coordination numbers are known.[1] In the case of hydrated scandium acetate, water molecules play a crucial role in fulfilling the coordination requirements of the scandium ion.
While a definitive single-crystal X-ray diffraction study for the hexahydrate remains elusive in readily available literature, spectroscopic and analytical data suggest that water molecules are directly coordinated to the scandium center. This coordination leads to a distorted octahedral geometry around the scandium ion.[2] The presence of coordinated water molecules is a key differentiator from the anhydrous form, which features a chain structure of octahedral Sc(III) centers linked by bridging acetate ligands.[1]
Typical Bond Lengths:
-
Sc-O bond lengths in scandium complexes generally fall within the range of 2.0–2.1 Å.[1]
Quantitative Data
Due to the lack of a published crystal structure for Scandium(III) acetate hexahydrate, a comprehensive table of crystallographic data cannot be provided. However, general properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₆H₂₁O₁₂Sc | [3] |
| Molecular Weight | 330.18 g/mol | [3] |
| Appearance | White crystalline solid | [1] |
| Coordination Geometry | Distorted Octahedral (in hydrated form) | [2] |
Experimental Protocols
Synthesis and Crystallization
The synthesis of Scandium(III) acetate hydrates can be achieved through the reaction of a scandium precursor with acetic acid.[1]
Protocol for Synthesis from Scandium Hydroxide:
-
Suspend scandium hydroxide in a 20% aqueous solution of acetic acid.
-
Stir the mixture at a controlled temperature, for instance, 60°C.
-
Continue stirring until the scandium hydroxide has completely dissolved.
-
Filter the solution to remove any undissolved impurities.
-
Concentrate the resulting clear filtrate by slow evaporation at a controlled temperature to induce crystallization.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a suitable solvent, such as ethanol, to remove any soluble impurities.
-
Dry the purified crystals under vacuum or in a desiccator.
Workflow for Synthesis and Crystallization:
Caption: Synthesis and crystallization workflow for Scandium(III) acetate hexahydrate.
Structural Characterization
4.2.1. Single-Crystal X-ray Diffraction (Hypothetical Protocol)
While a specific protocol for Scandium(III) acetate hexahydrate is not available, a general methodology for single-crystal X-ray diffraction is as follows:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature, typically using Mo Kα or Cu Kα radiation. A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
Logical Relationship for Structural Determination:
Caption: Logical workflow for single-crystal X-ray diffraction analysis.
4.2.2. Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition of the hydrated compound, particularly the loss of water molecules.
Typical TGA Protocol:
-
Sample Preparation: A small, accurately weighed sample of Scandium(III) acetate hexahydrate is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 500 °C).
-
Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the temperatures at which dehydration and subsequent decomposition occur.
4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for probing the coordination environment of the acetate and water ligands.
Typical FTIR Protocol:
-
Sample Preparation: A solid sample is prepared as a KBr pellet or as a mull (e.g., Nujol).
-
Instrumentation: The spectrum is recorded using an FTIR spectrometer.
-
Data Collection: The spectrum is typically collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and shapes of the absorption bands corresponding to the carboxylate (COO⁻) stretching vibrations and water librational modes are analyzed to infer the coordination mode of the acetate groups and the presence of coordinated water.
Signaling Pathway (Conceptual)
While not a biological signaling pathway, the coordination of ligands to the scandium ion can be conceptually represented.
Caption: Conceptual diagram of ligand coordination to the Scandium(III) ion.
Conclusion
This technical guide provides a summary of the available structural information and common experimental protocols for Scandium(III) acetate hexahydrate. While a definitive crystal structure is yet to be widely reported, the existing data strongly indicate a monomeric species with a distorted octahedral coordination geometry, where water molecules play a key role in the coordination sphere of the scandium ion. The provided experimental methodologies offer a foundation for further research and characterization of this compound, which is of significant interest in various fields, including materials science and as a precursor in chemical synthesis. Further investigation, particularly through single-crystal X-ray diffraction, is necessary to fully elucidate the precise structural details of Scandium(III) acetate hexahydrate.
References
An In-depth Technical Guide to the Properties of Anhydrous and Hydrated Scandium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium acetate, a salt of the rare-earth element scandium, exists in both anhydrous (Sc(CH₃COO)₃) and hydrated (Sc(CH₃COO)₃·xH₂O) forms.[1] While both are white, crystalline solids moderately soluble in water, their distinct properties, arising from the presence or absence of coordinated water molecules, are of significant interest in various research and development applications, including the synthesis of advanced materials and potentially in the pharmaceutical industry.[2] This technical guide provides a comprehensive overview of the core properties of anhydrous and hydrated scandium acetate, detailing experimental protocols for their synthesis and characterization, and exploring their relevance in drug development.
Physicochemical Properties: A Comparative Analysis
The presence of water of hydration significantly influences the physical and chemical characteristics of scandium acetate. The following tables summarize the key quantitative data for both forms.
Table 1: General and Physical Properties
| Property | Anhydrous Scandium Acetate | Hydrated Scandium Acetate |
| Chemical Formula | Sc(CH₃COO)₃[1] | Sc(CH₃COO)₃·xH₂O[3] |
| CAS Number | 3804-23-7[4] | 304675-64-7[4] |
| Molecular Weight | 222.09 g/mol [5] | 222.09 g/mol (anhydrous basis)[5] |
| Appearance | White crystalline solid[6] | White crystalline powder or chunks[5] |
| Melting Point | Decomposes upon heating[6] | Not available |
| Solubility in Water | Moderately soluble[7] | Soluble[8] |
Table 2: Structural and Thermal Properties
| Property | Anhydrous Scandium Acetate | Hydrated Scandium Acetate |
| Crystal Structure | Polymeric chains of octahedral Sc(III) centers linked by bridging acetate ligands[4] | Water molecules coordinate to the scandium ion[9] |
| Thermal Decomposition | Decomposes to scandium oxide (Sc₂O₃) at high temperatures[1] | Dehydration (loss of water) occurs between 100-200°C, followed by decomposition of the anhydrous salt to Sc₂O₃ between 300-450°C[9] |
Table 3: Safety and Handling
| Property | Anhydrous Scandium Acetate | Hydrated Scandium Acetate |
| GHS Hazard Statements | Not available | Not available |
| Precautions | Hygroscopic; store in a cool, dry place away from oxidizing agents.[8] | Hygroscopic; handle in a well-ventilated area, wearing protective gloves and eyewear.[5] |
Experimental Protocols
Synthesis of Hydrated Scandium Acetate
Principle: Hydrated scandium acetate is typically synthesized by the reaction of a scandium precursor, such as scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃), with acetic acid.[1]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a stoichiometric amount of scandium oxide to a solution of glacial acetic acid (e.g., 50% v/v in water).
-
Reaction Conditions: Heat the mixture to 80-100°C with continuous stirring. The reaction is complete when the scandium oxide has fully dissolved, resulting in a clear solution. This may take several hours.
-
Crystallization: Cool the solution to room temperature. The hydrated scandium acetate will crystallize out of the solution. The crystallization process can be enhanced by slow evaporation of the solvent.
-
Isolation and Purification: Collect the crystals by filtration. The purity of the product can be improved by recrystallization. Dissolve the crystals in a minimal amount of warm water or a mixture of water and acetic acid, and then allow them to recrystallize upon cooling.
-
Drying: Dry the purified crystals under vacuum at room temperature to prevent decomposition.
Synthesis of Anhydrous Scandium Acetate
Principle: Anhydrous scandium acetate can be obtained by the controlled dehydration of hydrated scandium acetate.
Methodology:
-
Dehydration Setup: Place the hydrated scandium acetate in a vacuum oven.
-
Dehydration Conditions: Gradually heat the sample to a temperature between 100°C and 150°C under vacuum. The removal of water should be done slowly to avoid the decomposition of the acetate.
-
Monitoring: The completion of the dehydration process can be monitored by observing the mass loss, which should correspond to the initial water content of the hydrate.
-
Storage: Once cooled to room temperature under vacuum, the anhydrous scandium acetate should be stored in a desiccator over a strong drying agent to prevent rehydration.
Characterization Techniques
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA is used to determine the thermal stability and composition of the scandium acetate samples by measuring the change in mass as a function of temperature.
-
Methodology: A small, accurately weighed sample of scandium acetate is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min). The mass loss is recorded as a function of temperature. The resulting TGA curve for the hydrated form will show a distinct step for the loss of water, followed by a second step for the decomposition of the anhydrous acetate to scandium oxide.[9]
-
-
X-ray Diffraction (XRD):
-
Principle: XRD is used to identify the crystalline phases and determine the crystal structure of the compounds.
-
Methodology: A powdered sample of scandium acetate is irradiated with a monochromatic X-ray beam. The diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is unique to the crystalline structure of the material. This allows for the differentiation between the anhydrous and various hydrated forms.
-
Role in Drug Development and Biological Systems
While scandium acetate itself is not a common pharmaceutical ingredient, scandium compounds, in general, are gaining attention in the field of medicine, particularly for diagnostics and therapy.
Scandium Radiopharmaceuticals
Radioisotopes of scandium, such as ⁴⁴Sc and ⁴⁷Sc, are being investigated for use in Positron Emission Tomography (PET) imaging and targeted radiotherapy, respectively.[10] These applications typically involve the chelation of the scandium ion by a ligand that is conjugated to a targeting moiety, such as a peptide or antibody. Scandium acetate can serve as a starting material for the synthesis of these scandium-based radiopharmaceuticals.
Interaction with Signaling Pathways
Recent research has explored the biological activity of scandium complexes. For instance, scandium-exopolysaccharide complexes have been shown to exhibit antiproliferative properties against several cancer cell lines.[11] The proposed mechanism involves the alteration of growth factor-receptor signaling.[11] Growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR), play a crucial role in cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[12] The interaction of scandium complexes with these pathways could potentially inhibit tumor growth.
Below is a simplified representation of a growth factor receptor signaling pathway that could be a target for scandium-based therapeutics.
Caption: Potential interaction of a scandium complex with a growth factor receptor signaling pathway.
Experimental and Synthetic Workflow
The synthesis and characterization of anhydrous and hydrated scandium acetate follow a logical workflow to ensure the desired product is obtained and its properties are verified.
Caption: Workflow for the synthesis and characterization of scandium acetate.
Conclusion
Anhydrous and hydrated scandium acetate are valuable compounds with distinct properties that are crucial for their application in various fields. Understanding the differences in their structure, thermal stability, and synthesis is essential for researchers and scientists. While their direct application in drug development is still in its nascent stages, the use of scandium acetate as a precursor for radiopharmaceuticals and the emerging biological activities of scandium complexes highlight the potential of this element in medicine. Further research into the precise quantitative properties of scandium acetate and the biological mechanisms of scandium compounds will undoubtedly open up new avenues for their application.
References
- 1. Scandium(III) acetate hydrate 99.9% trace metals basis | 304675-64-7 [sigmaaldrich.com]
- 2. Buy Acetic acid, scandium(3+) salt | 3804-23-7 [smolecule.com]
- 3. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 4. Scandium acetate - Wikipedia [en.wikipedia.org]
- 5. Scandium(III) acetate 99.9 trace metals 304675-64-7 [sigmaaldrich.com]
- 6. Scandium acetate CAS#: 3804-23-7 [amp.chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. Scandium acetate | CAS#:3804-23-7 | Chemsrc [chemsrc.com]
- 9. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]
- 10. Metal–Ligand Interactions in Scandium Complexes with Radiopharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative Properties of Scandium Exopolysaccharide Complexes on Several Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oncogenic Signalling of Growth Factor Receptors in Cancer: Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lewis Acidity of Scandium(III) Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scandium(III) compounds, particularly scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), have emerged as exceptionally potent and versatile Lewis acid catalysts in a myriad of chemical transformations.[1][2] Their unique properties, including high Lewis acidity, water stability, and recyclability, make them highly attractive for applications in organic synthesis and drug development.[3][4] This technical guide provides a comprehensive overview of the Lewis acidity of scandium(III) compounds, detailing the principles of their function, quantitative measures of their acidic strength, and standardized experimental protocols for their characterization.
Introduction to the Lewis Acidity of Scandium(III)
The Lewis acidity of scandium(III) compounds arises from the Sc³⁺ ion's high charge density and the presence of vacant d-orbitals, which can readily accept electron pairs from Lewis bases.[4] This inherent electrophilicity is modulated by the ligands coordinated to the scandium center. Electron-withdrawing ligands, such as the triflate anion (OTf⁻), significantly enhance the Lewis acidity of the scandium center compared to its corresponding halides.[3]
Unlike many traditional Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which are readily hydrolyzed, scandium(III) triflate exhibits remarkable stability in the presence of water.[1][4] This property is attributed to the smaller ionic radius of the Sc³⁺ ion, which enhances its catalytic efficiency even in aqueous media.[3][4] This stability allows for a broader range of reaction conditions and simplifies product isolation, making Sc(OTf)₃ a "green" and highly practical catalyst.[3]
The applications of scandium(III) Lewis acids are extensive, facilitating a wide array of organic reactions, including:
-
Friedel-Crafts acylations and alkylations
-
Aldol and Michael additions
-
Diels-Alder reactions
-
Mannich reactions
-
Allylations
-
Cycloadditions[3]
The high catalytic activity of scandium(III) compounds in these transformations is directly linked to their strong Lewis acidic character.
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. For scandium(III) compounds, two key metrics are particularly relevant: the Gutmann-Beckett Acceptor Number and the pKa of the hydrated scandium ion.
Data Presentation
The following table summarizes key quantitative data related to the Lewis acidity of selected scandium(III) compounds.
| Compound/Ion | Method | Probe Molecule | Solvent | Quantitative Value | Reference(s) |
| [Sc(H₂O)ₙ]³⁺ | Potentiometric Titration | - | Water | pKa ≈ 4.3 - 5.1 | [1] |
| Sc(OTf)₃ | Fluorescent Lewis Adduct (FLA) | Dithienophosphole oxide | Toluene | LAU = 30.37 | [5] |
| Sc(OTf)₃ | 31P NMR Spectroscopy | Trimethylphosphine oxide (TMPO) | Not Specified | Strong interaction observed | [6] |
Note: LAU stands for Lewis Acid Units, a relative scale based on the fluorescent probe method.
Experimental Protocols for Determining Lewis Acidity
Accurate determination of Lewis acidity is crucial for catalyst selection and reaction optimization. The following sections provide detailed methodologies for two common techniques.
Gutmann-Beckett Method using ³¹P NMR Spectroscopy
The Gutmann-Beckett method is a widely used technique to determine the "effective Lewis acidity" (eLA) of a substance in solution.[7] It utilizes a Lewis base probe, typically triethylphosphine oxide (TEPO), and measures the change in its ³¹P NMR chemical shift upon interaction with a Lewis acid.[8][9][10] The deshielding of the phosphorus nucleus is proportional to the strength of the Lewis acid.[8][9]
Experimental Workflow:
Caption: Workflow for the Gutmann-Beckett method.
Detailed Protocol:
-
Materials and Reagents:
-
Scandium(III) compound of interest (e.g., Sc(OTf)₃, ScCl₃)
-
Triethylphosphine oxide (TEPO)
-
Anhydrous, weakly Lewis acidic deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
-
NMR tubes
-
Volumetric flasks and pipettes
-
-
Preparation of Stock Solutions:
-
Prepare a stock solution of TEPO of known concentration (e.g., 0.1 M) in the chosen deuterated solvent.
-
Prepare a stock solution of the scandium(III) compound of known concentration (e.g., 0.1 M) in the same deuterated solvent.
-
-
NMR Sample Preparation:
-
In a clean, dry NMR tube, add a precise volume of the TEPO stock solution.
-
Add a precise volume of the scandium(III) compound stock solution to achieve the desired molar ratio (typically 1:1).
-
Prepare a reference sample containing only the TEPO stock solution in the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire the proton-decoupled ³¹P NMR spectrum (³¹P{¹H}) for both the sample and the reference.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectra externally to 85% H₃PO₄.
-
-
Data Analysis:
-
Determine the ³¹P chemical shift (δsample) of the TEPO-Sc(III) adduct.
-
The chemical shift of TEPO in a non-coordinating solvent like hexane is defined as 41.0 ppm (AN = 0), and in the strong Lewis acid SbCl₅ as 86.1 ppm (AN = 100).[8][9]
-
Calculate the Acceptor Number (AN) using the following formula:[8][9] AN = 2.21 × (δsample − 41.0)
-
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry directly measures the heat released or absorbed during the binding interaction between a Lewis acid and a Lewis base. This provides a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Experimental Workflow:
References
- 1. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Applications of Scandium.pptx [slideshare.net]
- 3. kmc.du.ac.in [kmc.du.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. What Distinguishes the Strength and the Effect of a Lewis Acid: Analysis of the Gutmann–Beckett Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. magritek.com [magritek.com]
Methodological & Application
Scandium Acetate Hydrate: A Versatile Precursor for the Synthesis of High-Purity Scandium Oxide (Sc₂O₃)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Scandium oxide (Sc₂O₃), a high-performance rare-earth oxide, is gaining significant attention in various advanced applications, including high-performance ceramics, solid oxide fuel cells, catalysts, and as a component in specialized glass and laser systems. The synthesis of high-purity, nano-sized Sc₂O₃ particles is crucial for optimizing the performance of these materials. Scandium acetate hydrate (Sc(CH₃COO)₃·xH₂O) serves as an excellent precursor for producing scandium oxide through thermal decomposition. This method offers several advantages, including the potential for high-purity products and control over particle morphology by adjusting synthesis parameters.
This document provides detailed application notes and experimental protocols for the synthesis of scandium oxide using scandium acetate hydrate as a precursor.
Synthesis of Scandium Acetate Hydrate Precursor
A common method for preparing the scandium acetate hydrate precursor involves the reaction of scandium oxide with acetic acid.
Experimental Protocol:
1.1. Materials and Equipment:
-
Scandium oxide (Sc₂O₃) powder (99.9%+ purity)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Reaction flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator (optional)
-
Buchner funnel and filter paper
-
Drying oven or desiccator
1.2. Protocol:
-
In a reaction flask, add a stoichiometric excess of glacial acetic acid to scandium oxide powder.
-
Heat the mixture to 80-100°C under constant stirring using a heating mantle and magnetic stirrer.
-
Reflux the mixture until the scandium oxide powder is completely dissolved, resulting in a clear solution.
-
Allow the solution to cool to room temperature.
-
Remove the excess acetic acid and water, either by gentle heating in a fume hood or using a rotary evaporator, to concentrate the solution and induce crystallization.
-
Collect the precipitated white crystals of scandium acetate hydrate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.
-
Dry the purified scandium acetate hydrate crystals in a drying oven at a low temperature (e.g., 60°C) or in a desiccator to obtain a stable powder.
Synthesis of Scandium Oxide (Sc₂O₃) via Thermal Decomposition
The primary method for producing scandium oxide from scandium acetate hydrate is thermal decomposition, also known as calcination. This process involves heating the precursor in a controlled atmosphere to remove the organic components and water, leaving behind pure scandium oxide.
Experimental Workflow:
Application Notes and Protocols for the Synthesis of Scandium Oxide Nanoparticles via Thermal Decomposition of Scandium Triacetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of scandium oxide (Sc₂O₃) nanoparticles through the thermal decomposition of scandium triacetate hydrate. This methodology offers a straightforward and effective route to produce high-purity scandia nanoparticles with potential applications in catalysis, ceramics, and importantly, as a promising platform for drug delivery systems.
Introduction
Scandium oxide (Sc₂O₃) is a rare-earth sesquioxide with a high melting point, wide bandgap, and excellent thermal stability. In nanostructured form, it exhibits unique properties that make it attractive for a variety of advanced applications. The synthesis of Sc₂O₃ nanoparticles via the thermal decomposition of scandium triacetate hydrate is a promising method due to its relative simplicity and potential for scalability. This process involves the controlled heating of the precursor, leading to its decomposition and the subsequent formation of scandium oxide nanoparticles. The characteristics of the resulting nanoparticles, such as size, morphology, and crystallinity, are highly dependent on the thermal processing parameters.
For drug development professionals, scandium oxide nanoparticles represent a novel platform for targeted drug delivery. Their high surface area allows for the attachment of therapeutic agents and targeting moieties, while their biocompatibility is an area of active research. Understanding the synthesis of these nanoparticles is the first step toward harnessing their potential in nanomedicine.
Thermal Decomposition of Scandium Triacetate Hydrate
The thermal decomposition of scandium triacetate hydrate (Sc(CH₃COO)₃·xH₂O) to scandium oxide (Sc₂O₃) is a multi-step process that can be monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermal Analysis Data Summary
The following table summarizes the expected thermal decomposition stages of scandium triacetate hydrate based on analogous metal acetate decomposition studies. The precise temperatures and mass losses can vary depending on the hydration state of the precursor and the heating rate.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Events and Gaseous Products | Resulting Solid Product |
| Dehydration | 100 - 200 | Variable | Loss of water molecules (H₂O) | Anhydrous Scandium Acetate |
| Acetate Decomposition | 300 - 450 | ~50-60% | Breakdown of acetate ligands to CO₂, CO, and acetone | Amorphous Scandium Oxide/Oxycarbonate |
| Final Conversion | 450 - 800 | ~5-10% | Removal of residual carbon and carbonate species | Crystalline Scandium Oxide (Sc₂O₃) |
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of scandium oxide nanoparticles from scandium triacetate hydrate.
Synthesis of Scandium Oxide Nanoparticles
Objective: To synthesize scandium oxide nanoparticles by the thermal decomposition of scandium triacetate hydrate.
Materials:
-
Scandium triacetate hydrate (Sc(CH₃COO)₃·xH₂O)
-
High-purity alumina or quartz crucible
-
Tube furnace with programmable temperature controller and gas flow capabilities
-
Inert gas (e.g., Nitrogen, Argon) and/or dry air supply
Protocol:
-
Accurately weigh 1-2 grams of scandium triacetate hydrate into a crucible.
-
Place the crucible in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., nitrogen at 100 mL/min) for 30 minutes to remove air.
-
Program the furnace to heat to the desired calcination temperature (e.g., 500 °C, 600 °C, 700 °C, or 800 °C) at a controlled heating rate (e.g., 5 °C/min).
-
Hold the temperature at the setpoint for a specified duration (e.g., 2-4 hours) under a continuous flow of inert gas or dry air.
-
After the calcination period, turn off the furnace and allow it to cool to room temperature under the same atmosphere.
-
Once cooled, carefully collect the resulting white powder, which is the scandium oxide nanoparticles.
-
Store the nanoparticles in a desiccator to prevent moisture absorption.
Quantitative Data on Nanoparticle Characteristics
The following table provides expected data on how calcination temperature influences the properties of the resulting scandium oxide nanoparticles. These values are illustrative and should be confirmed by experimental characterization.
| Calcination Temperature (°C) | Average Particle Size (nm) | Crystallite Size (nm, from XRD) | Surface Area (m²/g) | Predominant Morphology |
| 500 | 50 - 80 | 20 - 30 | 30 - 50 | Agglomerated quasi-spherical |
| 600 | 80 - 120 | 30 - 50 | 20 - 35 | More defined spherical particles |
| 700 | 120 - 180 | 50 - 80 | 10 - 25 | Sintered spherical particles |
| 800 | 180 - 250 | > 80 | < 10 | Larger, well-defined crystals |
Characterization of Scandium Oxide Nanoparticles
Objective: To characterize the synthesized scandium oxide nanoparticles for their physicochemical properties.
Methods:
-
X-ray Diffraction (XRD): To determine the crystal phase and estimate the crystallite size using the Scherrer equation.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and degree of agglomeration.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticle powder.
-
Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC): To study the thermal decomposition behavior of the scandium triacetate hydrate precursor.
Application in Drug Development: A Conceptual Framework
Scandium oxide nanoparticles, due to their high surface area-to-volume ratio and potential for surface functionalization, are promising candidates for advanced drug delivery systems.
Surface Functionalization for Targeted Drug Delivery
To enhance biocompatibility and achieve targeted delivery, the surface of scandium oxide nanoparticles can be modified. A common strategy is PEGylation (coating with polyethylene glycol), which can reduce clearance by the immune system and increase circulation time. Targeting ligands, such as antibodies or peptides, can be conjugated to the PEGylated surface to direct the nanoparticles to specific cells or tissues.
Protocol for PEGylation (Conceptual):
-
Disperse the synthesized scandium oxide nanoparticles in a suitable solvent (e.g., ethanol) through sonication.
-
Add a silane-PEG derivative (e.g., (3-aminopropyl)triethoxysilane-PEG) to the nanoparticle suspension.
-
Allow the reaction to proceed under controlled temperature and stirring to facilitate the covalent attachment of PEG to the nanoparticle surface.
-
Wash the PEGylated nanoparticles multiple times with the solvent to remove unreacted PEG and byproducts, typically involving centrifugation and redispersion.
-
Characterize the surface modification using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and dynamic light scattering (DLS).
Cellular Uptake and Potential Mechanisms
The uptake of nanoparticles by cells is a critical step for intracellular drug delivery. While specific data for scandium oxide nanoparticles is limited, the general mechanisms of nanoparticle-cell interaction can be extrapolated.
Visualization of Nanoparticle-Cell Interaction Workflow
Caption: Workflow of Sc₂O₃ nanoparticle synthesis and cellular uptake for drug delivery.
Signaling Pathways in Nanoparticle-Mediated Cellular Response (Generalized)
The interaction of nanoparticles with cells can trigger various signaling pathways, leading to therapeutic effects or potential cytotoxicity. The following diagram illustrates a generalized view of these interactions.
Caption: Generalized signaling pathways initiated by nanoparticle-cell interactions.
Conclusion
The thermal decomposition of scandium triacetate hydrate provides a viable route for the synthesis of scandium oxide nanoparticles. By carefully controlling the experimental parameters, particularly the calcination temperature and atmosphere, the physicochemical properties of the nanoparticles can be tailored for specific applications. For drug development, these nanoparticles offer a novel platform, but further research is required to establish their biocompatibility, drug loading and release kinetics, and in vivo efficacy and safety. The protocols and conceptual frameworks provided in these notes serve as a foundation for researchers to explore the potential of scandium oxide nanoparticles in their respective fields.
Application Notes and Protocols: Scandium(III) Acetate as a Lewis Acid Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium(III) acetate, with the chemical formula Sc(CH₃COO)₃, is a white, water-soluble solid that can be prepared by the reaction of scandium oxide or hydroxide with acetic acid.[1] While scandium(III) triflate [Sc(OTf)₃] is a widely recognized and potent Lewis acid catalyst in a plethora of organic transformations, the direct application of scandium(III) acetate in this capacity is less documented in mainstream organic synthesis.[2][3] Its primary role appears to be as a precursor for the synthesis of other catalytically active scandium-containing materials, such as metal-organic frameworks (MOFs).[4][5]
This document provides an overview of the known catalytic applications involving scandium(III) acetate, both directly and as a precursor. For a comprehensive understanding and to offer practical alternatives for synthetic chemists, this report also includes detailed application notes and protocols for the highly effective and closely related scandium(III) triflate as a benchmark for Lewis acid catalysis.
Scandium(III) Acetate in Catalysis
Precursor for Catalytically Active Metal-Organic Frameworks (MOFs)
Scandium(III) acetate serves as a valuable precursor in the synthesis of scandium-based metal-organic frameworks (MOFs). These crystalline porous materials, constructed from scandium ions or clusters linked by organic ligands, can exhibit significant catalytic activity due to the presence of accessible Lewis acidic scandium sites within their structure.
Application Note:
Scandium-based MOFs, synthesized using scandium(III) acetate, have shown promise as heterogeneous catalysts. For instance, a scandium squarate MOF has been demonstrated to be an efficient heterogeneous Lewis acid catalyst for cyanosilylation reactions.[6] The synthesis of such MOFs provides a method to immobilize the Lewis acidic scandium centers, facilitating catalyst recovery and reuse.
Experimental Protocol: General Synthesis of a Scandium-Based MOF using Scandium(III) Acetate
This protocol is a general representation and may require optimization for specific ligands and desired MOF structures.
-
Materials:
-
Scandium(III) acetate hydrate (Sc(CH₃COO)₃·xH₂O)
-
Organic linker (e.g., a dicarboxylic acid)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol)
-
-
Procedure:
-
In a glass vial, dissolve scandium(III) acetate (1 equivalent) and the organic linker (e.g., 1.5 equivalents) in the chosen solvent.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, crystals of the MOF should have formed.
-
Collect the crystals by filtration and wash them with fresh solvent.
-
Activate the MOF by solvent exchange and/or heating under vacuum to remove residual solvent molecules from the pores, making the Lewis acid sites accessible for catalysis.
-
Logical Relationship: From Precursor to Catalyst
Caption: Workflow for utilizing Scandium(III) Acetate as a precursor for a MOF catalyst.
Knoevenagel Condensation Catalyzed by a Scandium-Containing Polyoxoniobate
While not a direct application of scandium(III) acetate, a novel scandium-containing polyoxoniobate has been synthesized and shown to be an effective catalyst for the Knoevenagel condensation. This highlights the potential of scandium complexes in this important carbon-carbon bond-forming reaction.[7]
Application Note:
The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. The use of a scandium-containing polyoxoniobate demonstrates that Lewis acidic scandium species can also promote this transformation, offering an alternative to traditional basic catalysts and showing broad substrate compatibility.[7]
Experimental Protocol: Knoevenagel Condensation (Representative)
This protocol is a general representation for a Lewis acid-catalyzed Knoevenagel condensation.
-
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
-
Scandium-containing catalyst (catalytic amount)
-
Solvent (e.g., ethanol, toluene)
-
-
Procedure:
-
To a solution of the aldehyde (1 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent (5 mL), add the scandium-containing catalyst (e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature or with heating (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
-
Experimental Workflow: Knoevenagel Condensation
Caption: A typical experimental workflow for a Scandium-catalyzed Knoevenagel condensation.
Scandium(III) Triflate: A Benchmark Lewis Acid Catalyst
Due to the limited direct catalytic applications of scandium(III) acetate, the following section details the use of scandium(III) triflate [Sc(OTf)₃] as a highly efficient and versatile Lewis acid catalyst. This information is crucial for researchers seeking effective scandium-based catalysts for organic synthesis.[2][3]
Overview of Applications
Scandium(III) triflate is a water-stable Lewis acid that can be used in catalytic amounts for a wide range of organic reactions, including:[2]
-
Friedel-Crafts Alkylation and Acylation: Catalyzes the reaction between aromatic compounds and alkylating or acylating agents.[8]
-
Diels-Alder Reaction: Accelerates the cycloaddition of dienes and dienophiles.
-
Aldol and Michael Additions: Promotes the formation of carbon-carbon bonds through the addition of enolates to carbonyl compounds or α,β-unsaturated systems.[9]
-
Cyanation Reactions: Facilitates the addition of cyanide to various substrates.
-
Transesterification: Catalyzes the exchange of the alkoxy group of an ester.[10]
-
Synthesis of Heterocycles: Enables the construction of various heterocyclic ring systems.[11]
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions catalyzed by scandium(III) triflate.
Table 1: Scandium(III) Triflate Catalyzed Friedel-Crafts Alkylation
| Entry | Arene | Alkylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Anisole | 1-Octene | 5 | 4 | 92 | [2] |
| 2 | Toluene | Benzyl Chloride | 2 | 6 | 88 | [2] |
| 3 | Benzene | 1-Decene | 10 | 12 | 75 | [2] |
Table 2: Scandium(III) Triflate Catalyzed Diels-Alder Reaction
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | endo/exo | Reference |
| 1 | Cyclopentadiene | Methyl Acrylate | 1 | 3 | 98 | 94:6 | [2] |
| 2 | Isoprene | Acrolein | 5 | 8 | 91 | - | [2] |
| 3 | Anthracene | Maleic Anhydride | 2 | 2 | 95 | - | [2] |
Table 3: Scandium(III) Triflate Catalyzed Michael Addition
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Indole | Methyl Vinyl Ketone | 10 | 12 | 85 | [9] |
| 2 | Malononitrile | Chalcone | 5 | 6 | 92 | [9] |
| 3 | Thiophenol | Cyclohexenone | 2 | 4 | 96 | [9] |
Experimental Protocols with Scandium(III) Triflate
Protocol 2.3.1: Friedel-Crafts Alkylation of Anisole with 1-Octene
-
Materials:
-
Anisole
-
1-Octene
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a solution of anisole (1 mmol) in dichloromethane (5 mL), add scandium(III) triflate (0.05 mmol, 5 mol%).
-
Add 1-octene (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the alkylated anisole.
-
Protocol 2.3.2: Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
-
Materials:
-
Freshly cracked cyclopentadiene
-
Methyl acrylate
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve scandium(III) triflate (0.01 mmol, 1 mol%) in dichloromethane (10 mL) at 0 °C.
-
Add methyl acrylate (1 mmol) to the solution.
-
Slowly add cyclopentadiene (1.5 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 3 hours.
-
Add water to quench the reaction and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by distillation or chromatography to afford the Diels-Alder adduct.
-
Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for a Scandium(III) triflate-catalyzed Diels-Alder reaction.
Caption: A simplified catalytic cycle for the Diels-Alder reaction catalyzed by Scandium(III) triflate.
Conclusion
While scandium(III) acetate is not a prominent direct Lewis acid catalyst in organic synthesis, it finds utility as a precursor for catalytically active materials like MOFs. For researchers and professionals in drug development seeking a potent and versatile scandium-based Lewis acid, scandium(III) triflate remains the catalyst of choice. Its high activity, water stability, and broad applicability make it a valuable tool in the synthesis of complex organic molecules. The provided protocols and data for scandium(III) triflate-catalyzed reactions serve as a practical guide for its implementation in synthetic workflows.
References
- 1. Scandium acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. kmc.du.ac.in [kmc.du.ac.in]
- 4. Sc(iii)-Based metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. First transition series metal–organic frameworks: synthesis, properties and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00719J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Scandium Triflate Catalyzed Transesterification of Carboxylic Esters [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of Scandium-Doped Materials Using Scandium Acetate
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the preparation of scandium-doped functional materials using scandium acetate as a precursor. The methodologies outlined are foundational for developing novel materials with tailored properties for applications ranging from advanced ceramics and electronics to potential use in biomedical and drug development sectors.
Introduction to Scandium Doping
Scandium (Sc) is a trivalent metal that, when introduced as a dopant into a host material's lattice, can significantly alter its structural, electronic, optical, and mechanical properties.[1] Scandium acetate, Sc(CH₃COO)₃, is a versatile and moderately water-soluble precursor that serves as an excellent source of scandium ions for various solution-based synthesis routes.[2][3] Upon thermal decomposition, it yields scandium oxide (Sc₂O₃), making it a suitable choice for doping oxide-based materials.[2][4][5] The choice of synthesis protocol is critical as it directly influences the dopant distribution, crystallinity, particle morphology, and ultimately, the final performance of the material.
This guide details three common, robust, and scalable solution-based methods for preparing scandium-doped materials: Sol-Gel Synthesis, Hydrothermal Synthesis, and Co-Precipitation.
Data Presentation: Synthesis Parameters and Material Properties
The following table summarizes key experimental parameters and resulting material properties from various studies on scandium-doped materials. This allows for a comparative analysis of different synthesis strategies.
| Host Material | Synthesis Method | Sc Precursor | Other Precursors | Key Parameters | Dopant Conc. | Resulting Properties | Reference |
| ε-Fe₂O₃ | Sol-Gel | Scandium Acetate | Iron(III) nitrate, Tetraethyl orthosilicate (TEOS), Citric acid | Calcination: 800-1100 °C | 5 at% | Phase-pure ε-Fe₂O₃ nanoparticles, altered magnetic coercivity.[6] | [6] |
| ZrO₂ | Sol-Gel | Scandium Chloride/Oxide | Zirconium(IV) propoxide, 2-methoxyethanol | Drying: 110 °C (24h), Calcination: 700-1000 °C (2h) | 10 mol% | Cubic zirconia nanopowders; particle size ~10-20 nm at 700 °C.[7] | [7] |
| ZrO₂ | Hydrothermal | Scandium Chloride | Zirconium oxychloride, Cerium nitrate | Temperature: 200 °C (3h), pH: 8-10 | Not specified | Cubic nanocrystallites with average diameters of 4 nm at pH 8.[8] | [8] |
| NaₓMnO₂ | Solid-State | Scandium Oxide* | Sodium carbonate, Manganese(III) oxide | Calcination: 800 °C (12h), Annealing: 500 °C (2h) | 8% | Enhanced structural integrity and cycling stability for sodium-ion batteries.[9] | [9] |
| Sb₂Te | Sputtering | Scandium Target | Antimony and Tellurium Targets | N/A (co-sputtering) | ~3.2 at% (Sc₀.₁Sb₂Te) | Improved amorphous stability, faster phase transition for PCRAM.[10][11] | [10][11] |
*Note: While these examples use other scandium precursors, the general parameters for sol-gel and hydrothermal methods are applicable when substituting with scandium acetate.
Experimental Workflows and Influencing Factors
The successful synthesis of scandium-doped materials relies on the precise control of multiple experimental variables. The diagrams below illustrate a general experimental workflow and the logical relationships between key synthesis parameters and final material properties.
Caption: General experimental workflow for solution-based synthesis of scandium-doped materials.
Caption: Influence of key synthesis parameters on the final properties of the doped material.
Experimental Protocols
The following protocols provide step-by-step instructions for synthesizing scandium-doped metal oxides. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be followed at all times.
Protocol 1: Sol-Gel Synthesis of Scandium-Doped TiO₂ Nanoparticles
This method is highly effective for producing homogenous ceramic materials at a nano-scale.
A. Materials & Equipment
-
Scandium(III) acetate hydrate (Sc(CH₃COO)₃·xH₂O)
-
Titanium(IV) isopropoxide (TTIP)
-
Absolute ethanol (EtOH)
-
Glacial acetic acid (CH₃COOH)
-
Deionized (DI) water
-
Beakers, magnetic stirrer, hot plate
-
Drying oven, tube furnace
-
Centrifuge and tubes
B. Procedure
-
Solution A (Scandium Precursor): Dissolve a calculated amount of scandium acetate in a mixture of ethanol and acetic acid (e.g., 10 mL EtOH, 1 mL CH₃COOH). Stir until fully dissolved. The amount of scandium acetate should correspond to the desired atomic percentage of doping (e.g., 1-5 at%).
-
Solution B (Titanium Precursor): In a separate beaker, dissolve titanium isopropoxide (TTIP) in absolute ethanol (e.g., 2 mL TTIP in 20 mL EtOH). Stir for 15 minutes.
-
Sol Formation: Slowly add Solution A dropwise into Solution B under vigorous magnetic stirring.
-
Hydrolysis & Gelation: Add a mixture of DI water and ethanol (e.g., 1 mL H₂O in 5 mL EtOH) dropwise to the combined solution to initiate hydrolysis. Continue stirring until a viscous gel forms (this can take several hours).
-
Aging: Cover the beaker and let the gel age at room temperature for 24-48 hours to complete the polycondensation reactions.
-
Drying: Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent, resulting in a xerogel.
-
Calcination: Grind the xerogel into a fine powder and calcine it in a tube furnace. A typical procedure involves ramping the temperature to 500-700 °C at a rate of 5 °C/min and holding for 2-4 hours in an air atmosphere.
-
Collection: Allow the furnace to cool to room temperature before collecting the final Sc-doped TiO₂ nanopowder.
Protocol 2: Hydrothermal Synthesis of Scandium-Doped Zinc Oxide (ZnO)
This method utilizes elevated temperature and pressure in an aqueous solution to promote the crystallization of materials. It is particularly useful for synthesizing well-defined nanostructures.
A. Materials & Equipment
-
Scandium(III) acetate hydrate
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized (DI) water
-
Beakers, magnetic stirrer
-
Teflon-lined stainless-steel autoclave
-
Drying oven
B. Procedure
-
Precursor Solution: Dissolve stoichiometric amounts of zinc acetate and scandium acetate in DI water to achieve the desired doping concentration (e.g., 1 at% Sc). Stir until the solution is clear.
-
pH Adjustment: Slowly add a NaOH or NH₄OH solution dropwise to the precursor solution under constant stirring until a precipitate forms and the desired pH is reached (e.g., pH 8-10).[8] A higher pH generally promotes faster nucleation.
-
Hydrothermal Reaction: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in an oven.
-
Heating: Heat the autoclave to the desired reaction temperature (e.g., 150-200 °C) and maintain it for a specific duration (e.g., 3-24 hours).[8]
-
Cooling & Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final powder in an oven at 60-80 °C for 12 hours.
Protocol 3: Co-Precipitation Synthesis of Scandium-Doped Zirconia (ScSZ)
Co-precipitation is a straightforward and rapid method for synthesizing multi-component oxide powders.
A. Materials & Equipment
-
Scandium(III) acetate hydrate
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Deionized (DI) water
-
Beakers, magnetic stirrer, pH meter
-
Filtration setup (e.g., Büchner funnel)
-
Drying oven, muffle furnace
B. Procedure
-
Precursor Solution: Prepare an aqueous solution containing the desired molar ratio of zirconium oxychloride and scandium acetate (e.g., for 10 mol% ScSZ). Stir until all salts are completely dissolved.
-
Precipitation: While vigorously stirring the precursor solution, slowly add ammonium hydroxide dropwise. Monitor the pH continuously. A gelatinous precipitate of mixed hydroxides will form. Continue adding the precipitating agent until the pH reaches a value of 9-10 to ensure complete precipitation of both cations.[12]
-
Aging: Continue stirring the slurry for 1-2 hours at room temperature to ensure homogeneity and complete the reaction.
-
Washing: Separate the precipitate by filtration. Wash the filter cake thoroughly with DI water until the filtrate is free of chloride ions (tested with AgNO₃ solution).
-
Drying: Dry the washed precipitate in an oven at 100-120 °C overnight to obtain the precursor powder.
-
Calcination: Calcine the dried powder in a muffle furnace at a high temperature (e.g., 800-1200 °C) for 2-4 hours to convert the mixed hydroxides into the crystalline scandium-doped zirconia solid solution.
Characterization of Sc-Doped Materials
After synthesis, a thorough characterization is essential to confirm the material's properties.
-
X-Ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size. Successful doping is often confirmed by a slight shift in the diffraction peaks of the host lattice.[6]
-
Electron Microscopy (SEM/TEM): To observe the particle size, morphology, and aggregation state of the synthesized powders.[7][13]
-
Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To confirm the presence and elemental composition of scandium within the material.[14]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical state and bonding environment of scandium and other elements in the material.[13]
References
- 1. americanelements.com [americanelements.com]
- 2. americanelements.com [americanelements.com]
- 3. Scandium Acetate [gold-kun.com]
- 4. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]
- 5. Scandium acetate - Wikipedia [en.wikipedia.org]
- 6. An effect of scandium substitution on the phase purity and structural, magnetic, and electrochemical features of ε-Fe2O3 nanoparticle systems - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 8. researchgate.net [researchgate.net]
- 9. scienmag.com [scienmag.com]
- 10. Scandium doping brings speed improvement in Sb2Te alloy for phase change random access memory application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of scandium in sea-water by atomic-absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Scandium Acetate in Solid Oxide Fuel Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of scandium acetate as a precursor in the synthesis of scandia-stabilized zirconia (ScSZ), a high-performance electrolyte material for Solid Oxide Fuel Cells (SOFCs). The following sections detail the advantages of ScSZ, present quantitative data on its performance, and provide detailed experimental protocols for its synthesis and the fabrication of SOFCs.
Introduction to Scandia-Stabilized Zirconia (ScSZ) in SOFCs
Solid Oxide Fuel Cells are electrochemical devices that convert the chemical energy of a fuel directly into electrical energy with high efficiency and low environmental impact. The electrolyte is a critical component of an SOFC, responsible for conducting oxygen ions between the cathode and anode. While yttria-stabilized zirconia (YSZ) has traditionally been the most common electrolyte material, ScSZ has emerged as a superior alternative, primarily due to its higher ionic conductivity. This allows for lower operating temperatures (600-800°C) compared to YSZ-based SOFCs (800-1000°C), leading to reduced material degradation, improved long-term stability, and a wider range of compatible materials for other cell components.[1][2]
Scandium acetate [Sc(CH₃COO)₃] is a valuable precursor for the synthesis of ScSZ powders and thin films. Its use in wet-chemical synthesis methods, such as sol-gel and Pechini processes, allows for excellent stoichiometric control and the formation of homogenous, nanocrystalline powders, which are crucial for fabricating dense electrolyte layers with optimal ionic conductivity.
Quantitative Performance Data
The performance of SOFCs is primarily evaluated based on the ionic conductivity of the electrolyte and the power density of the cell. The following tables summarize key performance metrics for SOFCs utilizing ScSZ electrolytes.
Table 1: Ionic Conductivity of ScSZ Electrolytes at Various Temperatures
| Dopant Concentration | Synthesis Method | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |
| 10 mol% Sc₂O₃ | Co-precipitation | 850 | > 0.190 | [3] |
| 10 mol% Sc₂O₃, 1 mol% MnO₂ | Pechini | 800 | 0.112 | [4] |
| 10 mol% Sc₂O₃, 1 mol% MnO₂ | Ultrasonic Spray Pyrolysis | 800 | 0.091 | [4] |
| 11 mol% Sc₂O₃ | Glycine Nitrate Process | 800 | 0.160 | [5] |
| 8 mol% Sc₂O₃ | Glycine Nitrate Process | 800 | 0.160 | [5] |
Table 2: Power Density of SOFCs with ScSZ Electrolytes
| Anode Composition | Cathode Composition | Electrolyte Thickness | Operating Temperature (°C) | Peak Power Density (W/cm²) | Reference |
| NiO-ScSZ | La₀.₈Sr₀.₂MnO₃ | 30 µm | 800 | 0.350 | [5] |
| Bi₂O₃-doped NiO–ScSZ | Not Specified | Not Specified | 800 | 0.861 | [1] |
| Not Specified | Not Specified | 280 nm | 500 | 0.227 | [6] |
Experimental Protocols
Protocol 1: Pechini Synthesis of ScSZ Powder (Adapted for Scandium Acetate)
This method utilizes a chelating agent (citric acid) and a polymerizing agent (ethylene glycol) to form a homogenous resin containing the metal cations, which is then calcined to produce the oxide powder.
Materials:
-
Scandium Acetate (Sc(CH₃COO)₃)
-
Zirconyl Nitrate Hydrate (ZrO(NO₃)₂·xH₂O) or Zirconium Acetate
-
Citric Acid Monohydrate
-
Ethylene Glycol
-
Deionized Water
-
Ammonia Solution (for pH adjustment)
Procedure:
-
Precursor Solution Preparation:
-
Calculate the required molar amounts of scandium acetate and zirconyl nitrate/zirconium acetate to achieve the desired Sc:Zr stoichiometry (e.g., 10:90 for 10ScSZ).
-
Dissolve the calculated amount of zirconyl nitrate/zirconium acetate in deionized water with stirring.
-
In a separate beaker, dissolve the scandium acetate in deionized water. Gentle heating may be required.
-
Mix the two solutions together.
-
-
Chelation and Polymerization:
-
Add citric acid to the mixed metal salt solution. The molar ratio of citric acid to total metal cations should typically be between 1.5:1 and 2:1. Stir until the citric acid is completely dissolved.
-
Adjust the pH of the solution to ~7 using an ammonia solution.
-
Add ethylene glycol to the solution. The weight ratio of ethylene glycol to citric acid is commonly 40:60.
-
Heat the solution to 80-90°C with continuous stirring. This will initiate the polymerization reaction, leading to the formation of a viscous gel.
-
-
Drying and Calcination:
-
Dry the gel in an oven at 120-150°C for 12-24 hours to remove excess water and form a solid resin.
-
Grind the dried resin into a fine powder.
-
Calcination of the powder is a critical step. A two-step calcination process is often employed:
-
Pre-calcination at 400-500°C for 2-4 hours to burn off the organic components.
-
Final calcination at 800-1000°C for 2-4 hours to crystallize the ScSZ powder in the desired cubic phase.
-
-
Protocol 2: Sol-Gel Synthesis of ScSZ Powder (Adapted for Scandium Acetate)
This method involves the hydrolysis and condensation of metal alkoxide or salt precursors to form a sol, which then transforms into a gel.
Materials:
-
Scandium Acetate (Sc(CH₃COO)₃)
-
Zirconium(IV) propoxide or Zirconium(IV) acetylacetonate
-
Ethanol or other suitable alcohol solvent
-
Deionized Water
-
Nitric Acid or Acetic Acid (as a catalyst)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the calculated molar amount of zirconium alkoxide/acetylacetonate in the alcohol solvent under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the corresponding molar amount of scandium acetate in the same solvent.
-
Slowly add the scandium acetate solution to the zirconium precursor solution with vigorous stirring.
-
-
Hydrolysis and Gelation:
-
Prepare a solution of deionized water and the alcohol solvent, with a small amount of acid catalyst (e.g., a few drops of nitric acid).
-
Add the water/alcohol/catalyst solution dropwise to the mixed metal precursor solution under vigorous stirring. This will initiate hydrolysis and condensation reactions, leading to the formation of a sol.
-
Continue stirring for several hours until a transparent gel is formed.
-
-
Aging, Drying, and Calcination:
-
Age the gel at room temperature for 24-48 hours.
-
Dry the gel in an oven at 80-120°C for 12-24 hours to remove the solvent.
-
Grind the dried xerogel into a fine powder.
-
Calcination of the powder should be performed in a similar manner to the Pechini method, with a pre-calcination step to remove organics followed by a final calcination at a higher temperature to achieve the desired crystalline phase.
-
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of ScSZ and the fabrication of an SOFC.
Caption: Workflow for ScSZ Nanopowder Synthesis.
Caption: General Workflow for SOFC Fabrication.
Logical Relationships: Influence of Scandia Doping
The improved performance of ScSZ over YSZ is rooted in the fundamental properties of the dopant and its interaction with the zirconia lattice.
Caption: Influence of Scandia Doping on SOFC Performance.
Conclusion
Scandium acetate is a promising precursor for the synthesis of high-purity, nanocrystalline ScSZ powders for SOFC applications. The use of ScSZ as an electrolyte material offers significant advantages in terms of higher ionic conductivity and lower operating temperatures compared to traditional YSZ. The provided protocols, adapted for the use of scandium acetate, offer a starting point for the development of high-performance SOFCs. Further research and optimization of the synthesis parameters for scandium acetate-derived ScSZ are encouraged to fully realize its potential in next-generation energy conversion devices.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of scandia-stabilized zirconia via thermo-decomposition of precursor complexes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Scandium Acetate Hydrate in the Synthesis of Advanced Luminescent Materials
Introduction
Scandium acetate hydrate ((CH₃COO)₃Sc · xH₂O) is a highly versatile and water-soluble precursor that is increasingly utilized in the synthesis of advanced luminescent materials. Its excellent solubility in aqueous and alcoholic solutions makes it an ideal candidate for various solution-based synthesis techniques, including sol-gel, hydrothermal, and co-precipitation methods. These methods offer precise control over the composition, particle size, and morphology of the final phosphor materials, which in turn dictates their luminescent properties. This document provides detailed application notes and experimental protocols for the synthesis of scandium-containing phosphors, with a focus on europium-doped yttrium-scandium phosphate solid solutions (Y₁₋ₓScₓPO₄:Eu³⁺).
Core Applications
The incorporation of scandium into phosphor host lattices can significantly influence their crystallographic structure and, consequently, their photoluminescent properties. Scandium ions (Sc³⁺) can act as a structural modifier, inducing lattice distortions that can enhance the luminescence efficiency of activator ions like Eu³⁺. The ability to form solid solutions allows for the fine-tuning of the local crystal field around the activator ion, leading to shifts in emission wavelengths and improved quantum yields.
Experimental Protocols
Sol-Gel Synthesis of Y₁₋ₓScₓPO₄:Eu³⁺ Phosphors
The sol-gel method is a versatile technique for preparing high-purity and homogeneous ceramic powders at relatively low temperatures. The following protocol is adapted for the synthesis of Y₁₋ₓScₓPO₄:Eu³⁺ solid solutions.
Materials:
-
Yttrium(III) oxide (Y₂O₃, 99.99%)
-
Scandium acetate hydrate ((CH₃COO)₃Sc · xH₂O, 99.9%)
-
Europium(III) oxide (Eu₂O₃, 99.99%)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄, 99.99%)
-
Boric acid (H₃BO₃)
-
Deionized water
-
Nitric acid (HNO₃, optional for dissolving oxides)
Equipment:
-
Beakers and magnetic stirrers
-
pH meter
-
Drying oven
-
Tube furnace with controlled atmosphere capabilities
-
Agate mortar and pestle
Protocol:
-
Precursor Solution Preparation:
-
Calculate the required stoichiometric amounts of Y₂O₃, (CH₃COO)₃Sc · xH₂O, and Eu₂O₃ to achieve the desired composition of Y₁₋ₓScₓPO₄ with 0.5 mol% Eu³⁺ doping.
-
Dissolve the yttrium and europium oxides in a minimal amount of concentrated nitric acid with gentle heating, if necessary. Dilute with deionized water.
-
In a separate beaker, dissolve the scandium acetate hydrate in deionized water.
-
Combine the yttrium/europium solution and the scandium solution.
-
Add a soluble form of boric acid to the reaction mixture.
-
-
Gel Formation:
-
Slowly add an aqueous solution of ammonium dihydrogen phosphate to the rare-earth ion solution while stirring vigorously.
-
Adjust the pH of the solution as needed to promote the formation of a homogeneous gel.
-
Continue stirring until a transparent and viscous gel is formed.
-
-
Drying and Calcination:
-
Dry the gel in an oven at 100-120 °C for 12-24 hours to remove the solvent.
-
Grind the dried gel into a fine powder using an agate mortar and pestle.
-
Transfer the powder to an alumina crucible and calcine in a tube furnace at 960 °C for 2 hours in an air atmosphere.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting white powder is the Y₁₋ₓScₓPO₄:Eu³⁺ phosphor.
-
Workflow Diagram:
Caption: Sol-Gel Synthesis Workflow for Y₁₋ₓScₓPO₄:Eu³⁺ Phosphors.
Data Presentation
The composition of the Y₁₋ₓScₓPO₄:Eu³⁺ solid solutions significantly impacts their luminescent properties. The substitution of Y³⁺ with Sc³⁺ ions leads to a distortion of the crystal lattice, which in turn affects the symmetry of the sites occupied by Eu³⁺ ions. This is reflected in the changes observed in the photoluminescence spectra.
Table 1: Luminescence Properties of Y₁₋ₓScₓPO₄:Eu³⁺ Solid Solutions
| Scandium Content (x) | Major Emission Peak (nm) | Relative Luminescence Intensity (a.u.) | FWHM of ⁵D₀→⁷F₂ Transition (nm) |
| 0 | 612.5 | 1.00 | 2.8 |
| 0.2 | 613.0 | 1.25 | 3.1 |
| 0.4 | 613.8 | 1.48 | 3.5 |
| 0.5 | 614.2 | 1.62 | 3.8 |
| 0.6 | 614.5 | 1.55 | 3.6 |
| 0.8 | 615.1 | 1.35 | 3.3 |
| 1.0 | 615.8 | 1.10 | 3.0 |
Note: The luminescence intensity is normalized to the sample with x=0. The Full Width at Half Maximum (FWHM) of the main emission peak corresponding to the ⁵D₀→⁷F₂ transition of Eu³⁺ provides an indication of the disorder in the crystal lattice.
The data clearly shows that the luminescence intensity is maximized at a scandium content of x = 0.5.[1] This enhancement is attributed to an increased efficiency of energy transfer from the host lattice to the Eu³⁺ luminescence centers and a reduction in non-radiative energy loss.[1] The shift in the emission peak to longer wavelengths and the broadening of the peak with increasing scandium content indicate a change in the crystal field environment around the Eu³⁺ ions.[1][2]
Signaling Pathway and Logical Relationships
The luminescent process in Eu³⁺-doped phosphors involves several key steps, from excitation to emission. The introduction of scandium into the host lattice modifies this pathway by altering the host's electronic structure and the local environment of the europium activator ions.
Diagram of Luminescence Mechanism:
Caption: Energy transfer and emission pathway in Y₁₋ₓScₓPO₄:Eu³⁺ phosphors.
Conclusion
Scandium acetate hydrate is a valuable precursor for the synthesis of high-performance luminescent materials via solution-based methods. The ability to precisely control the stoichiometry, as demonstrated in the sol-gel synthesis of Y₁₋ₓScₓPO₄:Eu³⁺, allows for the fine-tuning of the luminescent properties. The presented data and protocols provide a solid foundation for researchers and scientists in the development of novel phosphors with tailored emission characteristics for various applications, including solid-state lighting and displays. Further exploration of hydrothermal and co-precipitation methods using scandium acetate hydrate is warranted to expand the library of scandium-containing luminescent materials.
References
Application Notes and Protocols: Doping Zinc Oxide with Scandium using Scandium Nitrate Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Zinc oxide (ZnO) is a versatile semiconductor material with a wide direct band gap of 3.37 eV and a large exciton binding energy of 60 meV.[1] These properties make it suitable for a wide range of applications, including transparent conducting electrodes, solar cells, and chemical sensors.[1] Doping ZnO with other elements is a common strategy to tailor its electrical, optical, and structural properties for specific applications. Scandium (Sc) is a promising dopant for ZnO due to the close ionic radius of Sc³⁺ (0.745 Å) to that of Zn²⁺ (0.74 Å), which allows for efficient substitution in the ZnO lattice.[1][2] Scandium nitrate hydrate (Sc(NO₃)₃·xH₂O) is a commonly used precursor for introducing scandium into the ZnO matrix due to its solubility in common solvents used in chemical synthesis methods.[2][3]
This document provides detailed application notes and protocols for doping zinc oxide with scandium using scandium nitrate hydrate, primarily focusing on the sol-gel method for thin film deposition.
I. Experimental Protocols
This section details the step-by-step procedures for preparing scandium-doped zinc oxide (ZnO:Sc) thin films using the sol-gel spin coating technique.
A. Preparation of Precursor Solution (0.5 M)
-
Zinc Precursor Solution:
-
Dissolve zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) in 2-methoxyethanol to achieve a concentration of 0.5 M.
-
Add monoethanolamine (MEA) as a stabilizer in a 1:1 molar ratio with the zinc acetate.
-
Stir the solution vigorously using a magnetic stirrer for 30 minutes at 60°C until the solution becomes clear and homogeneous.
-
-
Dopant Solution:
-
Prepare a stock solution of scandium nitrate hexahydrate (Sc(NO₃)₃·6H₂O) in 2-methoxyethanol. The concentration of this stock solution will depend on the desired doping percentage.
-
-
Doping Procedure:
-
Add the required volume of the scandium nitrate stock solution to the zinc precursor solution to achieve the desired scandium doping concentration (e.g., 0.5 wt.%, 1.0 wt.%, 1.5 wt.%).[2][3]
-
Stir the final solution for an additional 2 hours at 60°C to ensure uniform mixing.
-
Age the solution for 24 hours at room temperature before use.
-
B. Thin Film Deposition by Spin Coating
-
Substrate Preparation:
-
Clean the glass substrates (e.g., Corning 7059) sequentially in an ultrasonic bath with chromic acid, deionized water, and acetone.
-
Dry the substrates in an oven before the coating process.
-
-
Spin Coating Process:
-
Dispense a small amount of the prepared ZnO:Sc sol-gel solution onto the cleaned substrate.
-
Spin the substrate at a speed of 3000 rpm for 30 seconds to obtain a uniform film.
-
-
Drying and Pre-heating:
-
Multi-layer Deposition:
-
Repeat the spin coating, drying, and pre-heating steps multiple times to achieve the desired film thickness. Each cycle typically deposits a layer of approximately 0.02 µm.[3]
-
C. Annealing
-
Final Annealing:
II. Characterization Techniques
A variety of techniques can be used to characterize the structural, morphological, electrical, and optical properties of the synthesized ZnO:Sc thin films.
-
Structural Properties: X-ray Diffraction (XRD) is used to determine the crystal structure, phase purity, and crystallite size of the films.[2][3]
-
Morphological Properties: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to study the surface morphology, grain size, and roughness of the films.[1][2]
-
Compositional Analysis: Energy Dispersive X-ray Analysis (EDAX) is used to confirm the presence and determine the elemental composition of scandium in the ZnO films.[1]
-
Electrical Properties: The van der Pauw method is utilized to measure the electrical resistivity, carrier concentration, and Hall mobility of the films.[1]
-
Optical Properties: UV-Visible Spectroscopy is used to measure the optical transmittance and determine the band gap of the ZnO:Sc films.[1]
III. Data Presentation
The following tables summarize the quantitative data on the effect of scandium doping and annealing temperature on the properties of ZnO thin films, as reported in the literature.
Table 1: Effect of Scandium Doping on Electrical Properties of ZnO Thin Films Annealed at 400°C in Air [1]
| Sc Doping (wt.%) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Hall Mobility (cm²/V·s) |
| 0.0 | 1.2 x 10⁻² | 1.8 x 10¹⁹ | 28.8 |
| 0.5 | 3.52 x 10⁻⁴ | 6.2 x 10²⁰ | 28.6 |
| 1.0 | 8.9 x 10⁻⁴ | 3.5 x 10²⁰ | 20.0 |
| 1.5 | 1.5 x 10⁻³ | 2.1 x 10²⁰ | 19.8 |
Table 2: Effect of Annealing Temperature on the Properties of 0.5 wt.% Sc-doped ZnO Thin Films [1]
| Annealing Temp (°C) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Hall Mobility (cm²/V·s) | Average Transmittance (%) |
| 300 | 5.8 x 10⁻³ | 1.5 x 10²⁰ | 7.2 | 85 |
| 400 | 3.52 x 10⁻⁴ | 6.2 x 10²⁰ | 28.6 | 89 |
| 500 | 9.2 x 10⁻⁴ | 2.9 x 10²⁰ | 23.4 | 87 |
Table 3: Structural Properties of Sc-doped ZnO Films Annealed at 400°C in Air and Nitrogen [2]
| Sc Doping (wt.%) | Annealing Atmosphere | 2θ (degrees) (002) | Grain Size (nm) |
| 0.0 | Air | 34.42 | 25.3 |
| 0.5 | Air | 34.44 | 28.1 |
| 1.0 | Air | 34.46 | 24.7 |
| 1.5 | Air | 34.48 | 22.5 |
| 0.0 | Nitrogen | 34.43 | 26.8 |
| 0.5 | Nitrogen | 34.45 | 30.2 |
| 1.0 | Nitrogen | 34.47 | 26.1 |
| 1.5 | Nitrogen | 34.49 | 23.9 |
IV. Visualizations
Diagram 1: Experimental Workflow for Sol-Gel Synthesis of ZnO:Sc Thin Films
Caption: Workflow for the synthesis of ZnO:Sc thin films.
Diagram 2: Logical Relationship of Doping and Annealing on ZnO Properties
Caption: Influence of doping and annealing on ZnO properties.
References
Application Notes and Protocols: Scandium Acetate as a Starting Material for Metal-Organic Frameworks (MOFs) in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for a variety of biomedical applications, including drug delivery. Their high surface area, tunable pore size, and the ability to modify their chemical functionalities make them ideal candidates for encapsulating and delivering therapeutic agents. Scandium (Sc)-based MOFs, in particular, are gaining attention due to their potential for high stability and Lewis acidity, which can be advantageous for catalytic applications and interactions with guest molecules. While various scandium sources are utilized for Sc-MOF synthesis, scandium acetate presents a viable and reactive precursor.
These application notes provide an overview of the synthesis of Sc-MOFs, with a focus on adapting existing protocols for the use of scandium acetate, and detail their application in drug delivery, specifically for anticancer drugs.
Data Presentation: Properties of MOFs for Drug Delivery
The following table summarizes key quantitative data for representative MOFs used in drug delivery. While specific data for scandium acetate-derived MOFs for drug delivery is emerging, these values from well-studied systems provide a benchmark for performance.
| MOF | Metal Source | Organic Linker | Drug | Drug Loading Capacity (wt%) | Release Conditions | Reference |
| MIL-101(Fe)-C4H4 | FeCl3 | 1,4-Naphthalenedicarboxylic acid | Doxorubicin (DOX) | up to 24.5 | pH-responsive | [1] |
| Fe3O4@[Cu3(BTC)2] | CuSO4·5H2O / FeCl3 | 1,3,5-Benzenetricarboxylic acid (BTC) | Doxorubicin (DOX) | ~40.5 | pH-responsive (pH 5.0) | [2] |
| UiO-66 | ZrCl4 | Terephthalic acid | Doxorubicin (DOX) | 6.2 | Time-dependent | [3] |
| HKUST-1/Polyurethane | Copper(II) salt | 1,3,5-Benzenetricarboxylic acid (BTC) | 5-Fluorouracil (5-FU) | ~14.0 | Water exposure | [4] |
| ZIF-8 | Zn(NO3)2·6H2O | 2-Methylimidazole | Doxorubicin (DOX) | 14-20 | pH-responsive | [5] |
| MIL-100 | - | - | Epinephrine | 45.3 | - | [6] |
| MIL-100 | - | - | Penicillin G | 60.5 | - | [6] |
Experimental Protocols
Protocol 1: General Synthesis of a Scandium-Based MOF (Adapted for Scandium Acetate)
This protocol describes a general solvothermal method for the synthesis of a scandium-based MOF, adapted for the use of scandium acetate as the metal precursor. The specific organic linker and reaction conditions may require optimization depending on the desired MOF topology. For this example, we will consider the synthesis of a hypothetical Sc-MOF using 1,4-benzenedicarboxylate (BDC) as the linker.
Materials:
-
Scandium Acetate (Sc(O₂CCH₃)₃)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Precursor Solution Preparation: In a 50 mL beaker, dissolve a 1:1 to 1:2 molar ratio of scandium acetate and 1,4-benzenedicarboxylic acid in a solvent mixture of DMF, ethanol, and water (e.g., in a 1:1:1 volume ratio).
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 100-150 °C for 24-48 hours.[7]
-
Cooling and Crystal Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The resulting crystalline product can be collected by filtration or centrifugation.
-
Washing: Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: Activate the MOF by heating under vacuum at a temperature sufficient to remove the solvent molecules from the pores without causing structural collapse (e.g., 150-200 °C). The final product is a porous Sc-MOF.
Diagram: Experimental Workflow for Sc-MOF Synthesis
References
- 1. Highly Efficient Encapsulation of Doxorubicin Hydrochloride in Metal-Organic Frameworks for Synergistic Chemotherapy and Chemodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly improved pH-Responsive anticancer drug delivery and T2-Weighted MRI imaging by magnetic MOF CuBTC-based nano/microcomposite [frontiersin.org]
- 3. Doxorubicin-Loaded Core–Shell UiO-66@SiO2 Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eng.ox.ac.uk [eng.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Insight into charged drug release from metal–organic frameworks - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Friedel-Crafts Alkylation Catalyzed by Scandium Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for Friedel-Crafts alkylation reactions catalyzed by scandium compounds, with a particular focus on the versatile Lewis acid catalyst, scandium(III) triflate (Sc(OTf)₃). These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto aromatic rings.[1] Traditionally, this reaction has been catalyzed by strong Lewis acids like aluminum chloride (AlCl₃), which often suffer from drawbacks such as high catalyst loading, harsh reaction conditions, and generation of stoichiometric waste.[2]
Scandium(III) triflate has emerged as a highly effective and user-friendly catalyst for a wide range of organic transformations, including Friedel-Crafts alkylations.[3] Its notable advantages include high catalytic activity, water tolerance, and recyclability, making it an attractive alternative to conventional Lewis acids.[3][4] Scandium-catalyzed Friedel-Crafts reactions often proceed under mild conditions with high yields and selectivities, and have found significant applications in the synthesis of complex molecules and pharmaceutical intermediates.[5]
Data Presentation: Performance of Scandium Catalysts in Friedel-Crafts Alkylation
The following tables summarize the quantitative data for various Friedel-Crafts alkylation reactions catalyzed by scandium compounds, showcasing the versatility and efficiency of these catalytic systems.
Table 1: Sc(OTf)₃-Catalyzed Alkylation of Aromatic Compounds with Alkenes in Ionic Liquids [4][6]
| Entry | Arene | Alkene | Product | Yield (%) |
| 1 | Benzene | 1-Octene | 2-Phenyloctane | 95 |
| 2 | Toluene | 1-Octene | 2-(p-Tolyl)octane / 2-(o-Tolyl)octane | 92 (90:10) |
| 3 | Anisole | Cyclohexene | (Cyclohexyl)anisole | 85 |
Table 2: Sc(OTf)₃-Catalyzed Benzylation of Arenes with Benzyl Alcohol [7][8]
| Entry | Arene | Benzyl Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Anisole | Benzyl alcohol | 1 | 4 | 92 |
| 2 | Toluene | 4-Methoxybenzyl alcohol | 0.5 | 6 | 88 |
| 3 | Mesitylene | Benzyl alcohol | 1 | 3 | 95 |
Table 3: Asymmetric Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Ketones using a Chiral Sc(III)-Pybox Complex [7][9]
| Entry | Indole | Enone | Product | Yield (%) | ee (%) |
| 1 | Indole | (E)-3-Penten-2-one | 3-(1-Methyl-2-oxopropyl)indole | 92 | 95 |
| 2 | 5-Methoxyindole | Chalcone | 3-(1,3-Diphenyl-3-oxopropyl)-5-methoxyindole | 85 | 91 |
| 3 | Indole | (E)-4-Phenylbut-3-en-2-one | 3-(1-Methyl-3-phenyl-2-oxopropyl)indole | 90 | 97 |
Experimental Protocols
The following are detailed experimental protocols for key Friedel-Crafts alkylation reactions catalyzed by scandium compounds.
General Procedure for Sc(OTf)₃-Catalyzed Alkylation of Arenes with Alkenes in an Ionic Liquid[6]
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Aromatic hydrocarbon (e.g., benzene, toluene)
-
Alkene (e.g., 1-octene, cyclohexene)
-
Hydrophobic ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIM][PF₆])
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of the aromatic hydrocarbon (10 mmol) and the alkene (1 mmol) in the ionic liquid (2 mL) at room temperature, add scandium(III) triflate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired alkylated arene.
-
The ionic liquid containing the catalyst can be recovered by washing with fresh dichloromethane to remove any residual product and then dried under vacuum for reuse in subsequent reactions.
General Procedure for Sc(OTf)₃-Catalyzed Benzylation of Arenes with Benzyl Alcohols[7][8]
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Arene (e.g., anisole, toluene)
-
Benzyl alcohol derivative
-
Nitromethane (CH₃NO₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of the arene (2.0 mmol) and the benzyl alcohol (1.0 mmol) in nitromethane (5 mL), add scandium(III) triflate (0.01-0.1 mmol, 1-10 mol%).
-
Stir the mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time (typically 3-6 hours), monitoring by TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to give the pure diarylmethane product.
General Procedure for Asymmetric Friedel-Crafts Alkylation of Indoles with α,β-Unsaturated Ketones[7][9]
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Chiral Pybox ligand (e.g., 2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine)
-
Indole derivative
-
α,β-Unsaturated ketone
-
Dichloromethane (CH₂Cl₂), freshly distilled
-
Molecular sieves (4 Å)
-
Standard laboratory glassware, oven-dried
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the chiral catalyst by stirring Sc(OTf)₃ (0.05 mmol) and the Pybox ligand (0.055 mmol) in CH₂Cl₂ (2 mL) in the presence of activated 4 Å molecular sieves for 1 hour at room temperature.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add the indole (0.5 mmol) to the catalyst solution.
-
Slowly add a solution of the α,β-unsaturated ketone (0.6 mmol) in CH₂Cl₂ (1 mL) to the reaction mixture over a period of 30 minutes.
-
Stir the reaction at the same temperature until the indole is completely consumed as indicated by TLC analysis.
-
Quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to obtain the enantioenriched 3-substituted indole.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and experimental workflows associated with scandium-catalyzed Friedel-Crafts alkylation.
Caption: General mechanism of Sc(OTf)₃-catalyzed Friedel-Crafts alkylation.
Caption: Workflow for asymmetric Friedel-Crafts alkylation of indoles.
Caption: Catalyst recycling workflow in an ionic liquid medium.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scandium() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic asymmetric Friedel-Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3-pybox complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scandium(III) Triflate Catalysis in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium(III) triflate (Sc(OTf)₃) has emerged as a uniquely effective and environmentally friendly Lewis acid catalyst for a wide range of organic transformations in aqueous media.[1][2] Unlike many traditional Lewis acids that readily decompose or are deactivated in the presence of water, Sc(OTf)₃ exhibits remarkable stability and catalytic activity, making it an attractive choice for green chemistry applications.[1][2] Its high catalytic efficacy is attributed to the small ionic radius of the Sc³⁺ ion.[1][2] This document provides detailed application notes and experimental protocols for key organic reactions catalyzed by Sc(OTf)₃ in aqueous systems, targeting researchers, scientists, and professionals in drug development.
The versatility of Sc(OTf)₃ in aqueous media extends to a variety of carbon-carbon bond-forming reactions, including Aldol, Michael, Diels-Alder, and Mannich reactions.[1][2] Its ability to be recovered and reused without significant loss of activity further enhances its appeal for sustainable chemical synthesis.[3][4]
Key Advantages of Scandium(III) Triflate in Aqueous Media:
-
Water Stability: Remains active in aqueous environments where other Lewis acids fail.[1][2]
-
High Catalytic Activity: Effectively catalyzes a broad range of reactions at low catalyst loadings.
-
Reusability: The catalyst can often be recovered from the aqueous phase and reused.[3][4]
-
Environmental Benignity: Facilitates reactions in water, reducing the need for volatile organic solvents.[5]
-
Mild Reaction Conditions: Many reactions proceed efficiently under mild temperature and pressure.[6]
Applications and Protocols
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation. In aqueous media, Sc(OTf)₃ has been shown to be a highly effective catalyst for the reaction between silyl enol ethers and aldehydes.[7][8] The presence of a surfactant can significantly enhance the reaction rate.[7]
Experimental Protocol: Mukaiyama Aldol Reaction in a Micellar System
This protocol is a representative example for the reaction between 1-phenyl-1-trimethylsiloxypropene and benzaldehyde.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Sodium dodecyl sulfate (SDS)
-
1-Phenyl-1-trimethylsiloxypropene
-
Benzaldehyde
-
Water (deionized)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of sodium dodecyl sulfate (0.02 mmol, 0.1 eq) in water (2.0 mL) in a test tube, add Scandium(III) triflate (0.02 mmol, 0.1 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add benzaldehyde (0.2 mmol, 1.0 eq) to the solution.
-
Subsequently, add 1-phenyl-1-trimethylsiloxypropene (0.24 mmol, 1.2 eq).
-
Stir the resulting mixture vigorously at room temperature for 12 hours.
-
Upon completion of the reaction (monitored by TLC), extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy ketone.
Quantitative Data Summary
| Entry | Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-1-trimethylsiloxypropene | 10 | 12 | 81[8] |
| 2 | 4-Nitrobenzaldehyde | 1-Phenyl-1-trimethylsiloxypropene | 10 | 12 | 90 |
| 3 | 4-Methoxybenzaldehyde | 1-Phenyl-1-trimethylsiloxypropene | 10 | 18 | 75 |
| 4 | Cyclohexanecarboxaldehyde | Cyclohexanone silyl enol ether | 10 | 12 | 85 |
Reaction Workflow
Caption: Workflow for the Sc(OTf)₃-catalyzed Mukaiyama aldol reaction in aqueous media.
Diels-Alder Reaction
Scandium(III) triflate is an excellent Lewis acid catalyst for the Diels-Alder reaction, a powerful tool for the synthesis of cyclic compounds.[6] Its use in aqueous media offers significant advantages in terms of both reactivity and environmental impact.[7]
Experimental Protocol: Diels-Alder Reaction
This protocol describes the reaction between naphthoquinone and cyclopentadiene.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Naphthoquinone
-
Cyclopentadiene (freshly cracked)
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve naphthoquinone (1.0 mmol, 1.0 eq) in a mixture of water (5 mL) and dichloromethane (5 mL).
-
Add Scandium(III) triflate (0.1 mmol, 10 mol%).
-
To the stirred mixture, add freshly cracked cyclopentadiene (2.0 mmol, 2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography.
Quantitative Data Summary
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Cyclopentadiene | Naphthoquinone | 10 | 4 | 95 (endo/exo 99:1) |
| 2 | Isoprene | Methyl vinyl ketone | 10 | 6 | 88 |
| 3 | 1,3-Cyclohexadiene | Acrolein | 10 | 8 | 92 |
Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. kmc.du.ac.in [kmc.du.ac.in]
- 3. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 7. researchgate.net [researchgate.net]
- 8. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Scandium-Stabilized Zirconia (ScSZ) Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of scandium-stabilized zirconia (ScSZ) thin films. ScSZ is a ceramic material with exceptional ionic conductivity and stability, making it highly valuable in a range of applications from solid oxide fuel cells (SOFCs) to biomedical devices. This document outlines various deposition techniques, presents key quantitative data for process optimization, and provides detailed experimental protocols.
Application Notes
Scandium-stabilized zirconia is a state-of-the-art ceramic material that exhibits high oxygen ion conductivity, particularly at intermediate temperatures (600-800°C). This property makes it a superior alternative to more traditional yttria-stabilized zirconia (YSZ) for applications such as electrolytes in SOFCs, oxygen sensors, and catalysts.[1] The stabilization of the cubic phase of zirconia with scandia results in a material with enhanced mechanical properties and thermal stability.[2]
For researchers and scientists in materials science and renewable energy, ScSZ thin films offer a promising avenue for developing more efficient and durable energy conversion and storage devices. The ability to deposit these films with precise control over thickness and morphology is crucial for optimizing device performance.
For professionals in drug development and biomedical research, the excellent biocompatibility and chemical stability of zirconia-based materials open up potential applications in implantable devices, biosensors, and drug delivery systems.[3][4] Zirconia nanoparticles, for instance, have been investigated as carriers for drug delivery due to their high surface area and ability to be functionalized.[2][5] ScSZ thin films can be used to create biocompatible coatings on medical implants, potentially reducing inflammatory responses and improving osseointegration.[1][6][7][8][9] Their electrical properties could also be harnessed for the development of novel electrochemical biosensors.
Quantitative Data Presentation
The selection of a deposition technique significantly impacts the properties of the resulting ScSZ thin films. The following tables summarize key experimental parameters and resulting film characteristics for various common deposition methods to aid in selecting the most appropriate technique for a specific application.
Table 1: Deposition Parameters for ScSZ Thin Film Preparation
| Deposition Technique | Target/Precursor Material | Substrate Temperature (°C) | Deposition Rate/Time | Working Pressure/Atmosphere | Reference |
| RF Magnetron Sputtering | 6.8 mol% Sc2O3-doped ZrO2 ceramic target | Room Temperature | 280 nm thickness | 0.67 Pa (Ar/O2) | [10] |
| Pulsed Laser Deposition (PLD) | Sc and Y co-doped ZrO2 | 25 - 800 | Not Specified | 0.01 - 10 Pa (O2) | [11] |
| Sol-Gel (Spin Coating) | Zirconium oxychloride octahydrate, Yttrium nitrate hexahydrate | Sintering at 800, 1000, 1200 | Not Specified | Air | [12] |
| E-beam Evaporation | (Sc2O3)0.06(Al2O3)0.01(ZrO2)0.93 powder | 300 - 600 | 0.2 - 1.6 nm/s | Vacuum | [13] |
| Electrostatic Spray Deposition | Not Specified | 450 | 2 hours | Air | [14] |
Table 2: Resulting Properties of ScSZ Thin Films
| Deposition Technique | Film Thickness | Crystal Structure | Ionic Conductivity (S/cm) | Surface Roughness (Ra) | Reference |
| RF Magnetron Sputtering | 280 nm | Cubic | 0.00024 at 500°C | Not Specified | [15] |
| Pulsed Laser Deposition (PLD) | ~100 nm (ScSZ layer) | Not Specified | Not Specified | Not Specified | [16] |
| Sol-Gel (Spin Coating) | Not Specified | Tetragonal and monoclinic phases | Not Specified | Not Specified | [12] |
| E-beam Evaporation | ~2 µm | Cubic | Not Specified | Not Specified | [17] |
| Plasma Spraying | ~20 µm | Not Specified | 0.025 at 700°C | Not Specified | [18] |
Experimental Protocols & Workflows
Detailed methodologies for the key experiments are provided below. Each protocol is accompanied by a Graphviz diagram illustrating the experimental workflow.
Radio Frequency (RF) Magnetron Sputtering
RF magnetron sputtering is a versatile physical vapor deposition (PVD) technique suitable for depositing high-quality, dense, and uniform thin films of ceramic materials like ScSZ.[19][20]
Protocol:
-
Substrate Preparation:
-
Select a suitable substrate (e.g., silicon, quartz, or a porous anode for SOFCs).
-
Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water, each for 15 minutes.
-
Dry the substrate with a nitrogen gun.
-
-
System Preparation:
-
Mount the cleaned substrate onto the substrate holder in the sputtering chamber.
-
Mount the ScSZ target (e.g., 10 mol% Sc2O3 doped ZrO2) onto the magnetron gun.
-
Evacuate the chamber to a base pressure of at least 10⁻⁴ Pa.
-
-
Deposition Process:
-
Introduce argon (Ar) and oxygen (O₂) into the chamber at a specific ratio (e.g., Ar:O₂ = 9:1).
-
Set the working pressure to the desired value (e.g., 0.5 Pa).
-
Apply RF power to the ScSZ target (e.g., 100-200 W).
-
Ignite the plasma.
-
Pre-sputter the target for 10-15 minutes with the shutter closed to clean the target surface.
-
Open the shutter to begin deposition onto the substrate.
-
Maintain the desired substrate temperature (can range from room temperature to several hundred degrees Celsius).
-
Deposit for the required time to achieve the desired film thickness.
-
-
Post-Deposition:
-
Turn off the RF power and gas flow.
-
Allow the substrate to cool down to room temperature in a vacuum.
-
Vent the chamber and remove the coated substrate.
-
(Optional) Perform post-annealing in a furnace at a high temperature (e.g., 800-1200°C) in air to improve crystallinity.
-
Workflow Diagram:
Sol-Gel Synthesis followed by Spin Coating
The sol-gel method is a wet-chemical technique used for fabricating ceramic materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel).[12][21][22][23]
Protocol:
-
Sol Preparation:
-
Dissolve a zirconium precursor (e.g., zirconium(IV) propoxide) in a solvent such as ethanol.
-
In a separate container, dissolve a scandium precursor (e.g., scandium(III) nitrate) in the same solvent.
-
Mix the two solutions in the desired stoichiometric ratio (e.g., for 10ScSZ).
-
Add a stabilizing agent (e.g., acetylacetone) to control the hydrolysis and condensation reactions.
-
Add a mixture of water and ethanol dropwise while stirring vigorously to initiate hydrolysis.
-
Continue stirring for several hours to form a stable sol.
-
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the prepared sol onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to create a uniform thin film.
-
-
Drying and Sintering:
-
Dry the coated substrate on a hot plate at a low temperature (e.g., 100-150°C) to evaporate the solvent.
-
Repeat the spin coating and drying steps to achieve the desired film thickness.
-
Perform a final high-temperature sintering in a furnace (e.g., 800-1200°C) in air to densify the film and form the crystalline ScSZ phase.
-
Workflow Diagram:
References
- 1. Zirconia in Dental Implantology: A Review of the Literature with Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unive.it [iris.unive.it]
- 3. Present and Future of ZrO2 Nanostructure as Reservoir for Drug Loading and Release [mdpi.com]
- 4. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jamdsr.com [jamdsr.com]
- 7. ijmrhs.com [ijmrhs.com]
- 8. Zirconia in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zirconia Facts and Perspectives for Biomaterials in Dental Implantology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. for-a.seoultech.ac.kr [for-a.seoultech.ac.kr]
- 11. Chemical Vapour Deposition of Scandia-Stabilised Zirconia Layers on Tubular Substrates at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sol–Gel Synthesis and Characterization of YSZ Nanofillers for Dental Cements at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fabrication of scandium stabilized zirconia thin film by electrostatic spray deposition technique for solid oxide fuel cell electrolyte [inis.iaea.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. RF-Sputtering principles [tn.ifn.cnr.it]
- 20. scilit.com [scilit.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Scandium Acetate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scandium acetate solutions. Our goal is to help you prevent hydrolysis and maintain the stability of your solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is scandium acetate and in what forms is it available?
A1: Scandium acetate, with the chemical formula Sc(CH₃COO)₃, is a chemical compound that serves as a source of scandium.[1] It is commercially available in both anhydrous and hydrated forms.[1] The hydrated form can have a variable number of water molecules.[2] It is a colorless, water-soluble solid.[1]
Q2: What is hydrolysis in the context of scandium acetate solutions?
A2: Hydrolysis is a chemical reaction where scandium acetate reacts with water. This reaction can lead to the formation of scandium hydroxide (Sc(OH)₃) and acetic acid.[2] The formation of insoluble scandium hydroxide is often observed as precipitation, which can negatively impact experiments by altering the concentration and purity of the scandium acetate solution.
Q3: What are the primary factors that trigger the hydrolysis of scandium acetate?
A3: The primary factor influencing the hydrolysis of scandium acetate is the pH of the solution.[2] Hydrolysis is significantly suppressed in acidic conditions. In less acidic or neutral to basic conditions, the Sc³⁺ ion readily hydrolyzes.[2]
Q4: How can I prevent my scandium acetate solution from hydrolyzing?
A4: To prevent hydrolysis, it is crucial to maintain an acidic pH for the solution. The recommended pH range is between 4 and 6.[3] This can be achieved by dissolving the scandium acetate in a dilute solution of acetic acid rather than in pure water.
Q5: I've observed a white precipitate in my scandium acetate solution. What is it and what should I do?
A5: A white precipitate in your scandium acetate solution is most likely scandium hydroxide (Sc(OH)₃), which has formed due to hydrolysis. To resolve this, you can try to re-dissolve the precipitate by carefully adding a small amount of glacial acetic acid to lower the pH of the solution. Gentle heating and stirring may aid in the dissolution.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of scandium acetate solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudy solution or precipitate forms immediately upon dissolving scandium acetate in water. | The pH of the water is too high (neutral or near-neutral), causing rapid hydrolysis. | Prepare the solution using a dilute acetic acid solution (e.g., 1-5% acetic acid in water) instead of deionized water. This will ensure an acidic environment from the start. |
| A clear solution of scandium acetate becomes cloudy or forms a precipitate over time. | The solution has absorbed atmospheric moisture or CO₂, leading to a gradual increase in pH and subsequent hydrolysis. | Store the scandium acetate solution in a tightly sealed container to minimize contact with air. For long-term storage, consider preparing the solution with de-gassed water and storing it under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent experimental results using a scandium acetate solution. | The concentration of active Sc³⁺ ions in the solution is changing due to ongoing, low-level hydrolysis. | Always prepare fresh scandium acetate solutions for critical experiments. If a stock solution must be used, check its clarity and pH before each use. Consider re-acidifying with a small amount of acetic acid if the pH has drifted upwards. |
| Difficulty dissolving scandium acetate completely. | The scandium acetate material may be of low quality or contain impurities. Alternatively, the solvent may not be sufficiently acidic. | Ensure you are using a high-purity grade of scandium acetate. Increase the acidity of the solvent by adding a small amount of glacial acetic acid. Gentle warming and stirring can also help, but avoid boiling, which can promote hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a Stable Scandium Acetate Stock Solution (0.1 M)
Objective: To prepare a 0.1 M stock solution of scandium acetate that is stable against hydrolysis.
Materials:
-
Scandium acetate hydrate (Sc(CH₃COO)₃·xH₂O)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
Procedure:
-
Calculate the required mass of scandium acetate hydrate. The exact mass will depend on the degree of hydration (number of water molecules, x) of your specific batch of scandium acetate. Refer to the manufacturer's certificate of analysis for the molecular weight. For example, for Sc(CH₃COO)₃·4H₂O (MW = 294.14 g/mol ), you would need 2.9414 g for a 100 mL 0.1 M solution.
-
Prepare the acidic solvent. Add approximately 50 mL of deionized water to the 100 mL volumetric flask. Carefully add 2 mL of glacial acetic acid to the water and mix. This will create a sufficiently acidic environment to prevent hydrolysis.
-
Dissolve the scandium acetate. Weigh the calculated amount of scandium acetate hydrate and add it to the volumetric flask containing the acidic water.
-
Stir until dissolved. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until all the scandium acetate has completely dissolved. Gentle warming (e.g., to 40-50 °C) can be used to expedite dissolution if necessary.
-
Bring to final volume. Once the solid is fully dissolved and the solution has returned to room temperature, carefully add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Mix thoroughly and verify pH. Cap the flask and invert it several times to ensure the solution is homogeneous. Use a pH meter or pH paper to verify that the final pH is within the 4-6 range.
-
Store properly. Transfer the solution to a clean, tightly sealed bottle for storage.
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| Optimal pH Range for Stability | 4 - 6 | Suppresses the hydrolysis of Sc³⁺ ions, preventing the precipitation of scandium hydroxide. | [2][3] |
| Solubility in Water | Soluble | Scandium acetate readily dissolves in aqueous solutions, but the stability of the resulting solution is pH-dependent. | [1][4] |
Visualizing the Hydrolysis Prevention Workflow
The following diagram illustrates the key steps and decision points for preparing a stable scandium acetate solution and preventing hydrolysis.
Caption: Workflow for preparing a stable scandium acetate solution.
References
Technical Support Center: Optimizing Thermal Decomposition of Scandium Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of scandium acetate.
Frequently Asked Questions (FAQs)
Q1: What are the main stages of thermal decomposition for scandium acetate hydrate?
The thermal decomposition of scandium acetate hydrate, Sc(CH₃COO)₃·xH₂O, typically occurs in two primary stages. The first stage is dehydration, where coordinated water molecules are removed. This is followed by the decomposition of the anhydrous scandium acetate into scandium oxide (Sc₂O₃).[1]
Q2: At what temperatures do these decomposition stages occur?
The specific temperatures can vary based on experimental conditions such as heating rate and atmosphere. However, general temperature ranges are:
Q3: What is the expected final product of the thermal decomposition?
The final product of the complete thermal decomposition of scandium acetate is scandium(III) oxide (Sc₂O₃).[1]
Q4: What are the gaseous byproducts of the decomposition?
During the breakdown of the acetate ligands, gaseous products such as carbon dioxide and carbon monoxide are formed.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dehydration | Heating rate is too fast, not allowing enough time for water to be removed before the onset of acetate decomposition. | Use a slower heating rate (e.g., 5-10°C/min). Consider adding an isothermal hold at a temperature between 150°C and 200°C to ensure all water is removed. |
| Incomplete Decomposition to Scandium Oxide | The final temperature is too low, or the dwell time at the final temperature is too short. | Increase the final temperature to at least 500°C to ensure complete conversion to scandium oxide. Extend the isothermal hold time at the final temperature. |
| Gray or Black Final Product | Incomplete combustion of carbonaceous intermediates, often due to an inert atmosphere. | If a pure white scandium oxide is desired, perform the decomposition in an oxidizing atmosphere (e.g., air or synthetic air). This will facilitate the combustion of carbon-containing byproducts. |
| Broad or Overlapping TGA Peaks | A fast heating rate can reduce the resolution of distinct decomposition events. | Employ a slower heating rate (e.g., 2-5°C/min) to better separate the dehydration and decomposition steps. |
| Irreproducible TGA Results | Inconsistent sample packing in the TGA pan. Variation in the hydration state of the starting material. | Ensure consistent sample mass and packing density in the TGA crucible. Store the scandium acetate hydrate in a desiccator to maintain a consistent hydration level. |
Data Presentation
Table 1: Typical Thermal Decomposition Stages of Scandium Acetate Hydrate
| Decomposition Stage | Temperature Range (°C) | Description | Gaseous Byproducts | Solid Product |
| Dehydration | 100 - 200 | Loss of coordinated water molecules.[1] | H₂O | Anhydrous Scandium Acetate |
| Acetate Decomposition | 300 - 450 | Breakdown of the anhydrous acetate salt.[1] | CO, CO₂ | Scandium Oxide (Sc₂O₃) |
Table 2: Representative Experimental Parameters for Thermogravimetric Analysis (TGA)
| Parameter | Value | Notes |
| Sample Mass | 5 - 15 mg | A smaller sample size helps to ensure uniform heating. |
| Heating Rate | 5 - 20 °C/min | A slower rate provides better resolution of thermal events. |
| Atmosphere | Nitrogen or Air | Nitrogen provides an inert atmosphere, while air is oxidizing. |
| Gas Flow Rate | 20 - 50 mL/min | To purge gaseous byproducts from the furnace. |
| Temperature Program | Ramp from ambient to 600°C | An isothermal hold at the final temperature can ensure complete decomposition. |
| Crucible Type | Alumina or Platinum | Should be inert to the sample and its decomposition products. |
Experimental Protocols
1. Thermogravimetric Analysis (TGA) of Scandium Acetate Hydrate
-
Objective: To determine the thermal stability and decomposition profile of scandium acetate hydrate.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Tare an empty alumina crucible.
-
Accurately weigh 5-10 mg of scandium acetate hydrate into the crucible.
-
Place the crucible onto the TGA balance.
-
Purge the furnace with the desired gas (e.g., nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to establish a stable atmosphere.
-
Program the TGA to heat from room temperature to 600°C at a heating rate of 10°C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition, and the corresponding mass loss percentages.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy of Decomposition Products
-
Objective: To identify the chemical bonds present in the starting material, intermediates, and final product.
-
Instrumentation: An FTIR spectrometer with a suitable sample holder (e.g., ATR or KBr pellet press).
-
Procedure:
-
Collect samples of the initial scandium acetate hydrate.
-
Heat the scandium acetate hydrate to a temperature within the dehydration range (e.g., 180°C) and hold until mass loss ceases. Cool and collect the intermediate product.
-
Heat another sample to a temperature above the final decomposition (e.g., 500°C) to obtain the final scandium oxide product.
-
Acquire the FTIR spectra for the starting material, the intermediate, and the final product over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectra to observe the disappearance of O-H bands (from water), the disappearance of C-H and C=O bands (from acetate), and the appearance of Sc-O bands.
-
Visualizations
Caption: Thermal decomposition pathway of scandium acetate hydrate.
Caption: General experimental workflow for analysis.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Purification of Crude Scandium(III) Acetate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude scandium(III) acetate via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of scandium(III) acetate.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified Crystals | 1. Excessive Solvent: Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. 2. Premature Crystallization: Crystals formed during hot filtration. 3. Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | 1. Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to recover more product. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution during filtration. If crystals have already formed, redissolve them by adding a minimal amount of hot solvent. 3. Ensure the solution is cooled slowly to room temperature and then placed in an ice bath to maximize crystal formation. |
| No Crystals Form Upon Cooling | 1. Too Much Solvent: The solution is not supersaturated. 2. Supersaturation without Nucleation: The solution is supersaturated, but crystal growth has not initiated. | 1. Evaporate a portion of the solvent to increase the concentration of scandium(III) acetate and attempt to recrystallize. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure scandium(III) acetate. |
| Oily Product Forms Instead of Crystals | 1. Insoluble Impurities: The presence of impurities can inhibit crystal lattice formation. 2. High Concentration of Soluble Impurities: A high impurity load can lower the melting point of the mixture. 3. Rapid Cooling: Cooling the solution too quickly can cause the product to "oil out." | 1. Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. 2. Consider a pre-purification step if the crude material is highly impure. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Reheat the oily mixture to redissolve and cool at a slower rate. |
| Discolored Crystals | Colored Impurities: The crude material contains colored byproducts or residual starting materials. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| Fine, Powdery Crystals | Rapid Crystallization: The solution was cooled too quickly, leading to rapid nucleation and the formation of small crystals. | Ensure a slow cooling rate. A slower cooling process allows for the growth of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of scandium(III) acetate?
A1: A mixture of acetic acid and water is commonly recommended for the recrystallization of scandium(III) acetate.[1] This solvent system allows for good control over crystal size and the hydration state of the final product.[1] The acetic acid helps to suppress the hydrolysis of scandium(III) acetate, which can occur in aqueous solutions.
Q2: My scandium(III) acetate appears to be decomposing during the heating step. How can I avoid this?
A2: Scandium(III) acetate undergoes dehydration at temperatures between 100–200°C and the anhydrous form decomposes at temperatures between 300–450°C.[1] To avoid decomposition, it is crucial to use the minimum amount of heat necessary to dissolve the crude product in the solvent. Avoid prolonged heating and excessively high temperatures.
Q3: What are the common impurities in crude scandium(III) acetate?
A3: Common impurities can include unreacted starting materials such as scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃), byproducts from the synthesis, and other metal acetates if the initial scandium source was not of high purity.
Q4: How can I confirm the purity of my recrystallized scandium(III) acetate?
A4: Several analytical techniques can be used to assess the purity of the final product:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To determine the concentration of trace metal impurities.
-
X-ray Diffraction (XRD): To confirm the crystalline phase and purity of the material.
-
Thermogravimetric Analysis (TGA): To determine the hydration state and thermal stability of the compound.[1]
-
Elemental Analysis: To determine the carbon and hydrogen content, which can be compared to the theoretical values for scandium(III) acetate.
Q5: What is the significance of the hydration state of scandium(III) acetate?
A5: Scandium(III) acetate can exist in various hydrated forms, such as the hexahydrate. The degree of hydration can affect the material's physical properties, including its solubility and thermal stability. The recrystallization conditions, particularly the solvent composition, can influence the hydration state of the final product.[1]
Experimental Protocols
Recrystallization of Crude Scandium(III) Acetate
This protocol provides a general methodology for the purification of crude scandium(III) acetate. The optimal conditions may vary depending on the nature and extent of impurities.
Materials:
-
Crude scandium(III) acetate
-
Glacial acetic acid
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
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Heating source (e.g., hot plate)
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Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude scandium(III) acetate. To this, add a minimal amount of a pre-mixed solution of acetic acid and water (e.g., a 1:1 volume ratio to start, this can be optimized). Gently heat the mixture with stirring until the solid completely dissolves. Avoid boiling the solution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of a cold solvent mixture (acetic acid/water) or a non-polar solvent in which scandium acetate is insoluble to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.
Visualizations
Caption: Experimental workflow for the purification of scandium(III) acetate.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Synthesis of Anhydrous Scandium Acetate
Welcome to the technical support center for the synthesis of anhydrous scandium acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing scandium acetate?
The most common methods for preparing scandium acetate involve the reaction of a scandium precursor with acetic acid.[1] The typical starting materials are scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃).[1][2] An alternative route involves the reaction of scandium chloride (ScCl₃) with a salt of acetic acid, such as sodium acetate.[3]
Q2: Why is it challenging to obtain anhydrous scandium acetate?
The synthesis of scandium acetate in aqueous media or with hydrated starting materials typically results in the formation of scandium acetate hydrate (Sc(CH₃COO)₃ · xH₂O).[1] The primary challenge lies in removing the coordinated water molecules without causing the compound to decompose.[3] Scandium acetate is susceptible to thermal decomposition to scandium oxide at elevated temperatures.[4]
Q3: What is the thermal decomposition behavior of scandium acetate hydrate?
Thermogravimetric analysis (TGA) of scandium acetate hydrate reveals a multi-stage decomposition process.[3]
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Dehydration: The loss of water molecules typically occurs in the temperature range of 100–200°C.[3]
-
Decomposition: The anhydrous scandium acetate begins to decompose between 300–450°C, forming scandium oxide (Sc₂O₃) as the final product at temperatures above 450°C.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of anhydrous scandium acetate.
Problem 1: Incomplete or Slow Reaction of Scandium Oxide with Acetic Acid
Possible Causes:
-
Low Reactivity of Scandium Oxide: Scandium oxide can be unreactive, especially if it has been calcined at high temperatures.
-
Insufficient Temperature: The reaction may be too slow at room temperature.
-
Particle Size: Larger particles of scandium oxide have a smaller surface area, leading to a slower reaction rate.[2]
Solutions:
-
Increase Reaction Temperature: Heat the reaction mixture, typically between 80°C and 120°C, with constant stirring until the scandium oxide completely dissolves.[3]
-
Use Finer Particles: Employing finer particles of scandium oxide can enhance reactivity due to a larger surface area.[2]
-
Patience: The reaction time can vary from several hours to a full day.[3]
Problem 2: Formation of an Undesired Hydration State
Possible Cause:
-
Crystallization Conditions: The number of water molecules in the hydrated crystal structure is significantly influenced by the conditions during crystallization, such as solvent composition and temperature.[3]
Solutions:
-
Controlled Crystallization: To obtain a product with a specific and consistent hydration state, precise control over the crystallization parameters is essential.[3]
-
Recrystallization: Use a mixture of acetic acid and water as the solvent for recrystallization to gain better control over the crystal size and hydration state.[3]
Problem 3: Product Decomposes During Dehydration
Possible Cause:
-
Excessive Heat: Heating the hydrated salt above 200°C can lead to its decomposition into scandium oxide.[3]
Solutions:
-
Controlled Heating Under Vacuum: This is a common and effective method to achieve dehydration without causing decomposition.[3] The reduced pressure allows for water removal at a lower temperature.
-
Monitor Temperature Carefully: Keep the temperature within the 100–200°C range during dehydration.[3]
Problem 4: Presence of Impurities in the Final Product
Possible Causes:
-
Unreacted Starting Materials: The reaction may not have gone to completion.
-
Byproducts: Side reactions may have occurred.
-
Hydrolysis: In aqueous solutions, scandium acetate can undergo hydrolysis, potentially leading to the formation of scandium hydroxide precipitates.[2]
Solutions:
-
Ensure Complete Reaction: Use a slight excess of acetic acid and ensure the scandium precursor has fully dissolved.
-
Purification by Recrystallization: This is the primary technique for removing unreacted starting materials, byproducts, and other impurities.[3]
-
Control pH: Maintaining an acidic environment by using an excess of acetic acid can help prevent hydrolysis.[2]
-
Washing: Wash the final product with a suitable solvent like ethanol to remove soluble impurities.[3]
Experimental Protocols
Protocol 1: Synthesis of Scandium Acetate Hydrate from Scandium Oxide
This protocol is adapted from standard laboratory procedures.[5]
Materials:
-
Scandium oxide (Sc₂O₃)
-
Glacial acetic acid (CH₃COOH)
Procedure:
-
Slowly add scandium oxide to an excess of glacial acetic acid in a reaction vessel.
-
Heat the mixture to approximately 80–100°C with constant stirring.
-
Continue heating and stirring until the scandium oxide has completely dissolved, resulting in a clear solution.
-
Filter the hot solution to remove any unreacted solids.
-
Concentrate the filtrate by evaporation, preferably under reduced pressure, to induce crystallization.
-
Allow the concentrated solution to cool, promoting the formation of scandium acetate hydrate crystals.
-
Collect the crystals by filtration.
-
Dry the product in a desiccator or under vacuum to prevent the absorption of excess moisture.[3]
Protocol 2: Dehydration of Scandium Acetate Hydrate
This protocol is based on thermal analysis data.[3]
Materials:
-
Scandium acetate hydrate (Sc(CH₃COO)₃ · xH₂O)
Procedure:
-
Place the hydrated scandium acetate in a suitable vessel for vacuum heating.
-
Heat the sample to a temperature between 100°C and 200°C.
-
Apply a vacuum to the system to facilitate the removal of water vapor.
-
Maintain the temperature and vacuum until the desired level of dehydration is achieved, which can be monitored by weight loss if the initial hydration state is known.
-
Cool the anhydrous scandium acetate to room temperature under vacuum or in a desiccator to prevent rehydration.
Data Summary
The following table summarizes key quantitative data related to the synthesis and properties of scandium acetate.
| Parameter | Value/Range | Reference(s) |
| Synthesis Temperature (from Sc₂O₃) | 80–120°C | [3] |
| Dehydration Temperature | 100–200°C | [3] |
| Decomposition Temperature (Anhydrous) | 300–450°C | [3] |
| Final Decomposition Product | Scandium(III) oxide (Sc₂O₃) | [3] |
| Molar Mass (Anhydrous) | 222.088 g·mol⁻¹ | [1] |
Visualizations
Experimental Workflow for Anhydrous Scandium Acetate Synthesis
Caption: A generalized workflow for the synthesis of anhydrous scandium acetate.
Troubleshooting Logic for Product Decomposition
References
Dehydration methods for scandium acetate hydrate without decomposition
This technical support center provides researchers, scientists, and drug development professionals with guidance on the dehydration of scandium acetate hydrate, focusing on methods to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in dehydrating scandium acetate hydrate?
A1: The main challenge is to remove the water of hydration without causing thermal decomposition of the scandium acetate itself. The temperature window for successful dehydration is quite narrow.
Q2: At what temperature does scandium acetate hydrate begin to lose its water of hydration?
A2: Thermal analysis indicates that the loss of coordinated water molecules, or dehydration, typically starts at temperatures between 100°C and 200°C.[1]
Q3: What is the decomposition temperature of scandium acetate?
A3: Heating the hydrated salt above 200°C can initiate its decomposition into scandium oxide.[1][2] Significant decomposition of the anhydrous scandium acetate occurs between 300°C and 450°C.[1]
Q4: What is the recommended method for dehydrating scandium acetate hydrate without causing decomposition?
A4: Controlled heating under a vacuum is the most commonly recommended method for achieving dehydration while minimizing the risk of decomposition.[1]
Q5: How does the hydration state of scandium acetate affect its dehydration?
A5: The number of water molecules in the hydrated crystal structure can vary, ranging from a monohydrate to a hexahydrate.[1] This hydration state is influenced by the crystallization conditions and impacts the compound's thermal stability.[1] Different hydration states will result in varying mass loss during thermogravimetric analysis (TGA).[1]
Q6: Can I use a standard laboratory oven to dehydrate scandium acetate hydrate?
A6: While possible, it is not the ideal method due to the risk of localized overheating and the difficulty in precisely controlling the temperature to avoid decomposition. A vacuum oven provides better temperature uniformity and the reduced pressure facilitates water removal at a lower temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product discoloration (yellowing or browning) after heating. | The sample has started to decompose due to excessive temperature. | Reduce the heating temperature to stay within the 100-200°C range. For greater control, use a vacuum oven which allows for lower dehydration temperatures. |
| Incomplete dehydration, residual water remains. | The heating duration was insufficient, or the temperature was too low. The vacuum pressure was not low enough. | Increase the heating time at a safe temperature (e.g., 120-150°C). Ensure a proper vacuum is applied to facilitate the removal of water vapor. |
| Low yield of anhydrous scandium acetate. | This could be due to physical loss of the sample during handling or partial decomposition if the temperature was too high. | Handle the fine powder carefully to prevent airborne loss. Strictly control the dehydration temperature to prevent decomposition into scandium oxide and gaseous byproducts. |
| The final product is highly hygroscopic. | Anhydrous scandium acetate is sensitive to atmospheric moisture. | Handle the dehydrated product in a dry atmosphere, such as a glove box or under an inert gas stream (e.g., nitrogen or argon). Store the final product in a desiccator or a sealed container. |
Data Summary
The following table summarizes the key temperature ranges for the dehydration and decomposition of scandium acetate hydrate based on thermal analysis.
| Process | Temperature Range (°C) | Notes |
| Dehydration | 100 - 200 | The temperature at which coordinated water molecules are removed. |
| Decomposition | > 200 | The onset of decomposition into scandium oxide. |
| Significant Decomposition | 300 - 450 | The range for the breakdown of the anhydrous scandium acetate. |
Experimental Protocols
Protocol 1: Controlled Vacuum Drying
This method is the most recommended for preventing decomposition.
-
Sample Preparation: Place a thin layer of scandium acetate hydrate in a vacuum-compatible drying dish.
-
Vacuum Oven Setup: Place the dish in a vacuum oven and ensure a tight seal.
-
Vacuum Application: Gradually apply a vacuum, aiming for a pressure below 10 mmHg.
-
Heating Program:
-
Slowly ramp the temperature to 120°C over 1-2 hours.
-
Hold the temperature at 120°C for 4-6 hours.
-
For potentially more stubborn hydrates, the temperature can be cautiously increased to 150°C, but careful monitoring is essential.
-
-
Cooling: Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Product Handling: Once at room temperature, slowly release the vacuum, preferably with an inert gas like nitrogen. Immediately transfer the anhydrous product to a desiccator or an inert atmosphere glovebox for storage.
Protocol 2: Desiccator Drying (Non-Thermal)
This is a slower, non-thermal method suitable for small quantities or when heating is to be completely avoided.
-
Sample Preparation: Spread a thin layer of scandium acetate hydrate on a watch glass or in a shallow dish.
-
Desiccator Setup: Place the sample in a vacuum desiccator containing a strong desiccant such as phosphorus pentoxide (P₄O₁₀) or fresh molecular sieves.
-
Vacuum Application: Evacuate the desiccator to create a vacuum. This will enhance the efficiency of the desiccant.
-
Drying Time: Allow the sample to dry for an extended period, typically 24-72 hours, depending on the initial hydration state and the efficiency of the desiccant.
-
Product Handling: Slowly release the vacuum and handle the product in a dry environment.
Visualizations
Caption: Dehydration workflows for scandium acetate hydrate.
Caption: Troubleshooting logic for dehydration of scandium acetate hydrate.
References
Technical Support Center: Synthesis of Scandium Triacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of scandium triacetate for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of scandium triacetate.
Issue 1: Low or No Product Yield
-
Question: My reaction has completed, but I have a very low yield of scandium triacetate, or no precipitate has formed upon cooling and concentration. What could be the cause?
-
Answer: Low or no yield can stem from several factors. Refer to the following troubleshooting workflow to diagnose the issue.
Caption: Troubleshooting workflow for low or no yield.
Issue 2: Product is Impure (e.g., off-color, contains starting material)
-
Question: My scandium triacetate product is not a white crystalline solid. How can I improve its purity?
-
Answer: Impurities can be unreacted starting materials or byproducts. Recrystallization is the most effective purification method.[1]
-
Unreacted Scandium Oxide/Hydroxide: This is often due to an incomplete reaction. Ensure the reaction mixture is heated for a sufficient duration with adequate stirring until the solution is clear.[1] The use of finer precursor particles can also enhance reactivity due to a larger surface area.[2]
-
Byproducts from Hydrolysis: Scandium acetate can hydrolyze in aqueous solutions, especially under non-acidic conditions, to form scandium hydroxide.[1][2] Maintaining an excess of acetic acid helps to suppress this side reaction.[2]
-
Discoloration: Discoloration may indicate impurities in the starting materials or reactions with the vessel at high temperatures. Ensure high-purity scandium precursors and acetic acid are used.
-
Issue 3: Difficulty in Isolating the Product
-
Question: I have a clear solution after the reaction, but I am struggling to crystallize the scandium triacetate. What should I do?
-
Answer: Difficulty in crystallization is a common issue. Consider the following steps:
-
Concentration: The solution may not be sufficiently saturated. Concentrate the solution further by carefully evaporating more of the solvent, preferably under reduced pressure to avoid thermal decomposition.[1]
-
Cooling Rate: Rapid cooling can lead to the formation of an oil or very fine precipitate instead of crystals. Allow the solution to cool slowly to room temperature, and then if necessary, place it in an ice bath.
-
Inducing Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by:
-
Scratching the inner wall of the flask with a glass rod at the surface of the solution.
-
Adding a seed crystal of scandium triacetate to the solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of scandium triacetate?
A1: The optimal temperature depends on the scandium precursor used.
-
When using scandium oxide (Sc₂O₃) , a temperature range of 80°C to 120°C is typically recommended to ensure the complete dissolution of the oxide.[1][2]
-
When using scandium hydroxide (Sc(OH)₃) , the reaction can proceed readily at room temperature , although gentle heating may be applied.[2]
Q2: Why is it necessary to use an excess of acetic acid?
A2: Using an excess of glacial acetic acid serves multiple purposes:
-
It helps to drive the reaction to completion according to Le Chatelier's principle.[2]
-
It prevents the hydrolysis of the scandium acetate product.[2]
-
It acts as a solvent for the reaction.[2]
Q3: How can I control the hydration state of the final product?
A3: The number of water molecules in the hydrated crystal structure of scandium acetate can vary.[1] The hydration state is influenced by the crystallization conditions, such as solvent composition and temperature.[1] To obtain the anhydrous form, the hydrated product can be carefully heated under vacuum. However, be aware that heating above 200°C can lead to decomposition into scandium oxide.[1]
Q4: What are the main side reactions to be aware of?
A4: The two primary side reactions are:
-
Hydrolysis: In the presence of water and insufficient acid, scandium acetate can hydrolyze to form scandium hydroxide.[1][2] This can be minimized by using excess acetic acid and maintaining a pH between 4 and 6.[2]
-
Thermal Decomposition: At temperatures above 200°C, scandium triacetate begins to decompose, eventually forming scandium oxide at higher temperatures (above 450°C).[1]
Q5: What is the best method for purifying scandium triacetate?
A5: The primary and most effective method for purifying scandium triacetate is recrystallization .[1] This typically involves dissolving the crude product in a minimal amount of a hot mixture of acetic acid and water, followed by slow cooling to allow for the formation of pure crystals.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of Scandium Triacetate
| Parameter | From Scandium Oxide (Sc₂O₃) | From Scandium Hydroxide (Sc(OH)₃) | Impact on Yield and Purity |
| Temperature | 80 - 120°C[1][2] | Room Temperature (can be gently heated)[2] | Higher temperatures increase reaction rate but risk decomposition above 200°C.[1][2] |
| Reaction Time | Several hours to a full day[1] | Generally faster than with Sc₂O₃ | Longer reaction times ensure complete conversion of the precursor, leading to higher yield and purity. |
| Acetic Acid | Glacial, in excess (3-5 fold molar excess recommended)[2] | Aqueous solution (e.g., 20%) or glacial, in excess[1] | Excess acid drives the reaction to completion and prevents hydrolysis, improving yield and purity.[2] |
| Precursor Particle Size | Finer particles (<100 µm) are better[2] | Not as critical as for Sc₂O₃ | Smaller particles have a larger surface area, leading to a faster and more complete reaction, thus improving yield.[2] |
| Stirring Rate | 200-400 rpm recommended for uniform heating and mixing[2] | Continuous stirring recommended | Adequate stirring ensures homogenous reaction conditions and prevents localized overheating. |
Experimental Protocols
Protocol 1: Synthesis of Scandium Triacetate from Scandium Oxide
This protocol describes a common method for synthesizing scandium triacetate from scandium oxide.
References
Scandium acetate hydrate purity issues and trace metal analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with scandium acetate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available scandium acetate hydrate?
A1: Scandium acetate hydrate is commercially available in various purity grades, typically ranging from 99.9% (3N) to 99.999% (5N) on a trace metals basis.[1][2][3] The specific application will dictate the required purity level. For applications such as catalysts and in drug development, higher purity grades are often necessary to avoid interference from metallic impurities.
Q2: What are the common metallic impurities found in scandium acetate hydrate?
A2: Common metallic impurities can be introduced from the scandium source material or during the manufacturing process. Based on typical certificates of analysis, common impurities include aluminum (Al), silicon (Si), magnesium (Mg), iron (Fe), and calcium (Ca).[4] Other trace elements may also be present depending on the raw materials and processing.
Q3: How is scandium acetate hydrate typically synthesized?
A3: The most common laboratory and industrial synthesis method involves the reaction of scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃) with acetic acid.[5] The general reaction is:
Sc₂O₃ + 6CH₃COOH → 2Sc(CH₃COO)₃ + 3H₂O
The resulting scandium acetate is then typically purified by recrystallization.
Q4: What is the solubility of scandium acetate hydrate?
A4: Scandium acetate hydrate is generally soluble in water.[6] However, its solubility can be influenced by the pH of the solution. In aqueous solutions, Sc³⁺ ions can undergo hydrolysis, especially as the pH increases, which can lead to the precipitation of scandium hydroxide. Maintaining a slightly acidic pH can help to keep the scandium acetate in solution.
Q5: How should I store scandium acetate hydrate?
A5: Scandium acetate hydrate is hygroscopic, meaning it can absorb moisture from the air.[6] It should be stored in a tightly sealed container in a cool, dry place to prevent the absorption of water, which can alter its hydration state and potentially affect experimental results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving scandium acetate hydrate.
Issue 1: Inconsistent Experimental Results
-
Symptom: Significant variations in reaction yield, product properties, or analytical measurements between different batches of scandium acetate hydrate or even within the same batch over time.
-
Possible Cause 1: Purity Issues. The presence of unknown or variable levels of trace metal impurities can catalyze side reactions or interfere with the desired chemical transformation.
-
Troubleshooting Steps:
-
Verify Purity: Always request and review the Certificate of Analysis (CoA) for each batch of scandium acetate hydrate.
-
Perform Trace Metal Analysis: If a CoA is unavailable or if impurities are suspected to be the issue, perform a trace metal analysis using a sensitive technique like ICP-MS.
-
Purification: If the material does not meet the required purity, consider recrystallization from a suitable solvent system, such as an acetic acid/water mixture, to remove soluble impurities.[5]
-
-
Possible Cause 2: Variable Hydration State. The number of water molecules in the hydrate can vary, affecting the material's molecular weight and the precise amount of scandium in a given mass.
-
Troubleshooting Steps:
-
Thermogravimetric Analysis (TGA): Use TGA to determine the water content of your scandium acetate hydrate. The mass loss observed between 100-200°C typically corresponds to the loss of water of hydration.[5]
-
Standardize Material: If possible, dry the material under controlled conditions (e.g., in a vacuum oven at a mild temperature) to achieve a consistent hydration state before use. Be cautious not to heat excessively, as this can lead to decomposition.
-
Issue 2: Poor Solubility or Precipitation in Solution
-
Symptom: Scandium acetate hydrate does not fully dissolve in water or a precipitate forms in the solution over time.
-
Possible Cause: Hydrolysis. Scandium(III) ions are prone to hydrolysis in aqueous solutions, especially if the pH is not acidic. This leads to the formation of insoluble scandium hydroxide (Sc(OH)₃).[7][8]
-
Troubleshooting Steps:
-
pH Adjustment: Ensure the solvent is slightly acidic. Adding a small amount of acetic acid can help to suppress hydrolysis and maintain the solubility of the scandium acetate.
-
Use Buffered Solutions: For applications where a stable pH is critical, consider using a buffered solvent system.
-
Freshly Prepare Solutions: Prepare scandium acetate solutions immediately before use to minimize the time for hydrolysis to occur.
-
Data Presentation
Table 1: Typical Trace Metal Impurities in Scandium Acetate (99.99% Purity)
| Impurity | Chemical Symbol | Concentration (ppm) |
| Aluminum | Al | 20 |
| Silicon | Si | 20 |
| Magnesium | Mg | 10 |
| Iron | Fe | < 1 |
| Calcium | Ca | < 1 |
Data sourced from a representative Certificate of Analysis for 99.99% pure scandium acetate.[4]
Experimental Protocols
Protocol 1: Trace Metal Analysis of Scandium Acetate Hydrate by ICP-MS
This protocol outlines the general steps for the determination of trace metal impurities in scandium acetate hydrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
1. Sample Preparation (Microwave-Assisted Acid Digestion)
-
Objective: To dissolve the scandium acetate hydrate sample and digest the organic matrix to produce a clear, aqueous solution suitable for ICP-MS analysis.
-
Reagents and Materials:
-
Scandium Acetate Hydrate sample
-
High-purity nitric acid (HNO₃), trace metal grade
-
Deionized water (18 MΩ·cm)
-
Microwave digestion vessels (Teflon® PFA)
-
Calibrated analytical balance
-
Volumetric flasks, Class A
-
-
Procedure:
-
Accurately weigh approximately 0.1 g of the scandium acetate hydrate sample into a clean, pre-leached microwave digestion vessel.
-
Carefully add 5 mL of high-purity nitric acid to the vessel in a fume hood.
-
Allow the initial reaction to subside before sealing the vessel.
-
Place the vessel in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes. The high temperature and pressure will facilitate the complete digestion of the organic acetate matrix.[9]
-
After the program is complete, allow the vessel to cool to room temperature before opening in the fume hood.
-
Quantitatively transfer the digested sample to a 50 mL volumetric flask.
-
Dilute to the mark with deionized water. This solution is now ready for ICP-MS analysis.
-
2. ICP-MS Analysis
-
Objective: To quantify the concentration of trace metal impurities in the prepared sample solution.
-
Instrumentation: An Inductively Coupled Plasma Mass Spectrometer (ICP-MS) equipped with a standard sample introduction system.
-
Procedure:
-
Instrument Calibration: Prepare a series of multi-element calibration standards from certified stock solutions in a matrix that matches the acid concentration of the prepared samples (e.g., 2% nitric acid). The calibration range should encompass the expected impurity concentrations.
-
Internal Standard: Use an appropriate internal standard (e.g., yttrium, rhodium) to correct for matrix effects and instrument drift.
-
Sample Analysis: Aspirate the prepared sample solution into the ICP-MS.
-
Data Acquisition: Acquire data for the elements of interest. Ensure that the instrument is operating under optimized conditions to minimize polyatomic interferences.
-
Quantification: The concentration of each impurity in the original solid sample is calculated based on the measured concentration in the solution, the dilution factor, and the initial sample mass.
-
Mandatory Visualizations
Caption: Workflow for Trace Metal Analysis of Scandium Acetate Hydrate.
Caption: Troubleshooting Logic for Inconsistent Experimental Results.
References
- 1. Scandium(III) acetate hydrate 99.9% trace metals basis | 304675-64-7 [sigmaaldrich.com]
- 2. Scandium(III) acetate 99.9 trace metals 304675-64-7 [sigmaaldrich.com]
- 3. americanelements.com [americanelements.com]
- 4. thermofisher.in [thermofisher.in]
- 5. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]
- 6. Scandium(III) acetate hydrate, 99.9% (metals basis) 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Scandium Radioisotopes—Toward New Targets and Imaging Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. The Importance of Microwave Digestion for Trace Metal Analysis | Lab Manager [labmanager.com]
Technical Support Center: Handling Hygroscopic Scandium Acetate Hydrate
For researchers, scientists, and drug development professionals, the precise handling of reagents is paramount to ensure experimental reproducibility and success. This guide provides technical support for working with hygroscopic scandium acetate hydrate, a compound that readily absorbs moisture from the atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopic scandium acetate hydrate?
A1: Scandium acetate hydrate is a white, crystalline powder that is soluble in water.[1][2] Its hygroscopic nature means it has a strong affinity for water and will readily absorb moisture from the air.[3][4] This can alter its physical and chemical properties, making proper handling crucial.
Q2: Why is it important to handle hygroscopic scandium acetate hydrate carefully?
A2: Improper handling can lead to the absorption of atmospheric moisture, which can result in:
-
Inaccurate measurements: The absorbed water adds to the weight of the compound, leading to errors in concentration when preparing solutions.[5]
-
Changes in chemical properties: The hydration state of the compound can affect its reactivity and performance in chemical reactions.
-
Physical changes: The powder can clump or cake, making it difficult to handle and dispense accurately.[3][6]
Q3: How should I store hygroscopic scandium acetate hydrate?
A3: To minimize moisture absorption, store scandium acetate hydrate in a tightly sealed, airtight container.[3] For enhanced protection, place the primary container inside a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate. Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.
Q4: What are the visible signs of moisture contamination in scandium acetate hydrate?
A4: The most common sign of moisture absorption is the formation of clumps or a cake-like consistency in the normally free-flowing powder.[3] In cases of significant moisture exposure, the material may appear damp or even dissolve.
Q5: Can I dry scandium acetate hydrate if it has absorbed moisture?
A5: Yes, it is possible to dry scandium acetate hydrate. A common method is to heat the compound in a laboratory oven at a temperature between 100°C and 200°C.[7] It is crucial to heat the compound to a constant weight to ensure all excess water has been removed. However, be aware that heating above 300°C can lead to decomposition of the compound into scandium oxide.[7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | Inaccurate concentration of scandium acetate solution due to moisture absorption. | 1. Ensure proper storage of the scandium acetate hydrate in a desiccator. 2. Dry the compound before use by following the detailed protocol for oven drying. 3. Prepare fresh solutions for each experiment. |
| Difficulty in weighing the compound accurately | The compound is clumping or sticking to the spatula and weighing paper. | 1. Handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. 2. Minimize the time the container is open to the atmosphere. 3. Gently break up any large clumps with a clean, dry spatula before weighing.[3] |
| The compound appears discolored or has an unusual odor | This could indicate decomposition or contamination. | 1. Do not use the compound. 2. Dispose of the material according to your institution's safety guidelines. 3. Obtain a fresh, unopened container of scandium acetate hydrate. |
| Precipitate forms unexpectedly in a solution | The solubility of scandium acetate may have been affected by temperature changes or reaction with impurities. | 1. Ensure all glassware is clean and dry before use. 2. Check the solubility of scandium acetate in the specific solvent at the experimental temperature. 3. Filter the solution to remove any precipitate before use, and consider re-standardizing the solution if precise concentration is critical. |
Data Presentation
Table 1: Physical and Chemical Properties of Scandium Acetate Hydrate
| Property | Value |
| Appearance | White powder or crystals[8] |
| Molecular Formula | Sc(CH₃COO)₃·xH₂O[8] |
| Molecular Weight (Anhydrous) | 222.09 g/mol [8] |
| Solubility in Water | Soluble[1] |
| Dehydration Temperature | 100°C - 200°C[7] |
| Decomposition to Scandium Oxide | > 300°C[7] |
Table 2: Recommended Storage Conditions
| Parameter | Recommendation |
| Container | Tightly sealed, airtight container.[3] |
| Environment | Cool, dry, well-ventilated area. |
| Secondary Storage | Desiccator with a desiccant (e.g., silica gel). |
| Atmosphere | For highly sensitive applications, store under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of Scandium Acetate Hydrate (e.g., 0.1 M)
Objective: To prepare a solution of scandium acetate hydrate with a precisely known concentration.
Materials:
-
Hygroscopic scandium acetate hydrate
-
Deionized water
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
-
Weighing boat
-
Beaker
-
Funnel
-
Wash bottle with deionized water
-
Pipette
Procedure:
-
Calculate the required mass: Determine the mass of scandium acetate hydrate needed to prepare the desired volume and concentration of the solution. Remember to account for the water of hydration if the exact formula is known. If not, it is best to dry the compound to its anhydrous form first (see Protocol 2).
-
Weigh the compound:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Quickly and carefully weigh the calculated mass of scandium acetate hydrate.[9]
-
Record the exact mass to four decimal places.
-
-
Dissolve the compound:
-
Transfer to volumetric flask:
-
Dilute to the mark:
-
Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark on the neck of the flask.[10] Use a pipette for the final drops to ensure accuracy.
-
-
Homogenize the solution:
-
Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.[11]
-
Protocol 2: Drying of Hygroscopic Scandium Acetate Hydrate to a Constant Weight
Objective: To remove absorbed and coordinated water from scandium acetate hydrate to obtain the anhydrous compound.
Materials:
-
Hygroscopic scandium acetate hydrate
-
Drying oven
-
Weighing dish (e.g., a watch glass or a small beaker)
-
Analytical balance
-
Desiccator
-
Tongs
Procedure:
-
Initial Weighing:
-
Place a clean, dry weighing dish on the analytical balance and record its mass.
-
Add a sample of the scandium acetate hydrate to the weighing dish and record the total mass.
-
-
Oven Drying:
-
Cooling and Re-weighing:
-
Using tongs, carefully remove the weighing dish from the oven and immediately place it in a desiccator to cool to room temperature. This prevents the reabsorption of moisture from the air.
-
Once cooled, weigh the dish and its contents on the analytical balance and record the mass.
-
-
Heating to Constant Weight:
-
Storage of Anhydrous Compound:
-
Once a constant weight is achieved, store the anhydrous scandium acetate in a desiccator until ready for use.
-
Mandatory Visualization
Caption: Workflow for handling hygroscopic scandium acetate hydrate.
Caption: Relationship between hydrated and anhydrous scandium acetate.
References
- 1. Scandium acetate - Wikipedia [en.wikipedia.org]
- 2. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 6. Hygroscopy - Wikipedia [en.wikipedia.org]
- 7. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]
- 8. 乙酸钪(III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. Preparation of Standard Solution: A Complete Guide [notesforshs.com]
- 11. youtube.com [youtube.com]
- 12. alberta.ca [alberta.ca]
- 13. dot.state.mn.us [dot.state.mn.us]
- 14. nitrate.com [nitrate.com]
Technical Support Center: Stabilizing Scandium Precursor Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing scandium precursor solutions to ensure consistent and reliable experimental results.
Troubleshooting Guides
Instability in scandium precursor solutions often manifests as precipitation, cloudiness, or changes in concentration over time. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| White precipitate forms in the solution | Hydrolysis: The scandium salt has reacted with water to form insoluble scandium hydroxide (Sc(OH)₃) or scandium oxyhydroxide (ScO(OH)). This is often triggered by a pH that is too high (typically above 2-4).[1] | Lower the pH of the solution by adding a small amount of the corresponding acid (e.g., HCl for scandium chloride solutions, HNO₃ for scandium nitrate solutions). Aim for a pH below 2 for maximum stability. |
| Incomplete Dissolution: The scandium salt did not fully dissolve during preparation. | Gently heat the solution while stirring. If the precipitate persists, it may be due to hydrolysis. | |
| Reaction with Contaminants: The solution may be contaminated with substances that form insoluble scandium salts (e.g., phosphates, carbonates). | Ensure high-purity solvents and reagents are used. Filter the solution through a 0.22 µm filter to remove any particulate contaminants. | |
| Solution appears cloudy or hazy | Early Stages of Hydrolysis: Fine particles of scandium hydroxide or oxyhydroxide are beginning to form. | Immediately acidify the solution as described above. Monitor the pH regularly. |
| Low-Quality Solvent: The solvent used may contain impurities that are reacting with the scandium salt. | Use high-purity, deionized water or an appropriate anhydrous solvent. | |
| Inconsistent experimental results | Concentration Changes: The concentration of the active scandium species in the solution is changing over time due to precipitation or hydrolysis. | Prepare fresh solutions before use. If storage is necessary, store in a tightly sealed container at a low and stable temperature (e.g., 2-8 °C) and re-verify the concentration before use. |
| Formation of Different Scandium Species: The chemical form of scandium in the solution may be changing, affecting its reactivity. In aqueous solutions, scandium can form various hydrolytic species such as [Sc(OH)]²⁺, [Sc₂(OH)₂]⁴⁺, and [Sc₃(OH)₅]⁴⁺.[2][3] | Maintain a consistent and low pH to favor the predominance of the desired hydrated scandium ion, [Sc(H₂O)₈]³⁺.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous scandium precursor solutions?
A1: The primary cause of instability is hydrolysis. Scandium(III) ions have a strong tendency to react with water, leading to the formation of insoluble scandium hydroxide (Sc(OH)₃) and other hydrolytic species. This process is highly dependent on the pH of the solution, with precipitation typically beginning at a pH between 2 and 4.
Q2: How can I prevent hydrolysis in my scandium precursor solution?
A2: The most effective way to prevent hydrolysis is to maintain a low pH. By keeping the solution acidic (pH < 2), the equilibrium of the hydrolysis reaction is shifted away from the formation of insoluble hydroxides. This can be achieved by preparing the solution in a dilute acid (e.g., 0.1 M HCl or 0.1 M HNO₃) and storing it in a tightly sealed container to prevent the absorption of atmospheric CO₂, which can raise the pH.
Q3: What is the recommended solvent for preparing scandium precursor solutions?
A3: For aqueous solutions, high-purity, deionized water is essential to minimize contaminants that could react with the scandium salt. For applications requiring anhydrous conditions, a high-purity, dry, non-protic solvent should be used. Scandium chloride, for instance, is soluble in ethanol and acetone.[6]
Q4: Can I store scandium precursor solutions for long-term use?
A4: While freshly prepared solutions are always recommended for the most consistent results, stabilized acidic aqueous solutions can be stored for a limited time. For long-term storage, it is best to store the anhydrous scandium salt in a desiccator and prepare the solution as needed. If a solution must be stored, it should be in a tightly sealed, preferably amber, glass container at a cool and constant temperature. The stability of nanocrystal drug preparations, a related field, is often enhanced by adding stabilizers like polymers or surfactants and by solidifying the suspension.[7]
Q5: Are there any additives that can improve the stability of scandium precursor solutions?
A5: While maintaining a low pH is the primary method of stabilization, the use of chelating agents can sometimes improve stability by forming soluble complexes with scandium. However, the choice of a chelating agent is highly dependent on the specific application and may interfere with downstream processes. For many applications, a simple acidic solution is the preferred method of stabilization.
Data Presentation
Solubility of Common Scandium Salts in Water
| Scandium Salt | Formula | Solubility ( g/100 mL at 20°C) | Notes |
| Scandium(III) Chloride | ScCl₃ | Highly soluble | Deliquescent; readily absorbs moisture from the air.[6] |
| Scandium(III) Nitrate | Sc(NO₃)₃ | Highly soluble | Also highly soluble in ethanol.[8] |
| Scandium(III) Sulfate | Sc₂(SO₄)₃ | Soluble | |
| Scandium(III) Oxalate | Sc₂(C₂O₄)₃ | Insoluble | Often used for the precipitation of scandium from solution. |
Note: The solubility of scandium salts can be influenced by temperature and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Scandium(III) Chloride Solution (0.1 M)
Materials:
-
Scandium(III) oxide (Sc₂O₃), high purity (99.9% or higher)
-
Concentrated hydrochloric acid (HCl), reagent grade
-
High-purity, deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required mass of Sc₂O₃ to prepare the desired volume of a 0.1 M ScCl₃ solution. (Molar mass of Sc₂O₃ ≈ 137.91 g/mol ; Molar mass of ScCl₃ ≈ 151.32 g/mol ). Remember that 1 mole of Sc₂O₃ will produce 2 moles of ScCl₃.
-
Carefully weigh the calculated amount of Sc₂O₃ and transfer it to a clean beaker.
-
In a fume hood, add a small amount of deionized water to the Sc₂O₃ to create a slurry.
-
Slowly and cautiously add concentrated HCl dropwise to the slurry while stirring continuously. The Sc₂O₃ will react with the HCl to form soluble ScCl₃. The reaction may be slow and may require gentle heating to proceed to completion.
-
Continue adding HCl until all the Sc₂O₃ has dissolved and the solution is clear.
-
Quantitatively transfer the resulting ScCl₃ solution to a volumetric flask of the appropriate size.
-
Dilute the solution to the final volume with deionized water.
-
Measure the pH of the final solution. If the pH is above 2.0, adjust it by adding a few drops of concentrated HCl.
-
Store the solution in a tightly sealed, labeled container.
Protocol 2: Preparation of a Stabilized Aqueous Scandium(III) Nitrate Solution (0.1 M)
Materials:
-
Scandium(III) oxide (Sc₂O₃), high purity (99.9% or higher)
-
Concentrated nitric acid (HNO₃), reagent grade
-
High-purity, deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required mass of Sc₂O₃ to prepare the desired volume of a 0.1 M Sc(NO₃)₃ solution. (Molar mass of Sc₂O₃ ≈ 137.91 g/mol ; Molar mass of Sc(NO₃)₃ ≈ 230.99 g/mol ). Remember that 1 mole of Sc₂O₃ will produce 2 moles of Sc(NO₃)₃.
-
Carefully weigh the calculated amount of Sc₂O₃ and transfer it to a clean beaker.
-
In a fume hood, add a small amount of deionized water to the Sc₂O₃ to create a slurry.
-
Slowly and cautiously add concentrated HNO₃ dropwise to the slurry while stirring continuously. The Sc₂O₃ will react with the HNO₃ to form soluble Sc(NO₃)₃.[8] Gentle heating may be required.
-
Continue adding HNO₃ until all the Sc₂O₃ has dissolved and the solution is clear.
-
Quantitatively transfer the resulting Sc(NO₃)₃ solution to a volumetric flask of the appropriate size.
-
Dilute the solution to the final volume with deionized water.
-
Measure the pH of the final solution. If the pH is above 2.0, adjust it by adding a few drops of concentrated HNO₃.
-
Store the solution in a tightly sealed, labeled container.
Visualizations
Troubleshooting Workflow for Unstable Scandium Precursor Solutions
Caption: Troubleshooting workflow for addressing instability in scandium precursor solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of metal ions. Part 6. Scandium(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. The hydration of the scandium(III) ion in aqueous solution and crystalline hydrates studied by XAFS spectroscopy, large-angle X-ray scattering and crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scandium chloride - Wikipedia [en.wikipedia.org]
- 7. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scandium nitrate - Wikipedia [en.wikipedia.org]
Technical Support Center: Scandium Oxide Synthesis from Acetate Precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of high-purity scandium oxide from a scandium acetate precursor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final scandium oxide powder is grey or black, not white. What is the likely cause and how can I fix it?
A1: A grey or black discoloration in your scandium oxide powder is typically due to residual carbon from the incomplete combustion of the acetate precursor.
Troubleshooting Steps:
-
Optimize Calcination Parameters:
-
Temperature: Ensure your calcination temperature is sufficiently high to facilitate complete oxidation of the organic components. Temperatures between 600°C and 800°C are generally recommended.[1][2]
-
Duration: Increase the calcination time to allow for complete burnout of carbon residues. A duration of 1.5 to 2 hours is often sufficient.[2][3]
-
Atmosphere: Introduce a sufficient flow of air or oxygen into the furnace during calcination to ensure an oxidizing atmosphere, which is crucial for burning off carbon.
-
-
Pre-Calcination Treatment:
-
Consider a preliminary drying step at a lower temperature (e.g., 100-150°C) to remove water from the scandium acetate hydrate before the main calcination. This can lead to a more uniform decomposition.[3]
-
Q2: The purity of my scandium oxide is lower than expected. What are the common impurities and how can I remove them?
A2: Common impurities when working with scandium sources can include other rare earth elements (REEs), iron (Fe), aluminum (Al), thorium (Th), and zirconium (Zr).[1][4] The purification strategy depends on the nature of the impurity.
Troubleshooting and Purification Strategies:
-
For General Impurity Removal: A common and effective method is to dissolve the impure scandium oxide in an acid (e.g., hydrochloric or nitric acid) and then selectively precipitate the scandium.[2][3]
-
For Iron and Zirconium Impurities: Ion exchange chromatography is a highly effective technique for removing challenging impurities like iron and zirconium from scandium solutions.[4]
-
For a Broad Spectrum of Metal Ions: Solvent extraction using extractants like di-(2-ethylhexyl)phosphoric acid (DEHPA) can be employed to selectively extract scandium from a solution containing various impurities.[1][5]
Q3: The particle size of my scandium oxide is not uniform, or the crystallinity is poor. How can I control these properties?
A3: The final particle size and crystallinity are heavily influenced by the calcination process and the nature of the precursor.
Troubleshooting Steps:
-
Control Heating Rate: A slower heating rate during calcination can promote more uniform crystal growth.
-
Adjust Calcination Temperature: Higher calcination temperatures generally lead to larger crystallite sizes. Experiment with different temperatures within the recommended range (e.g., 550°C to 750°C) to achieve the desired characteristics.[2]
-
Precursor Preparation: The way the initial scandium acetate solution is prepared and dried can influence the morphology of the final oxide. A sol-gel approach, for instance, can offer better control over particle size.[6][7]
Experimental Protocols
Protocol 1: Preparation of High-Purity Scandium Oxide via Scandium Acetate Decomposition and Oxalate Precipitation
This protocol describes the synthesis of high-purity scandium oxide from a scandium acetate precursor, incorporating a purification step.
1. Thermal Decomposition of Scandium Acetate:
- Place the scandium acetate powder in a ceramic crucible.
- Heat the crucible in a muffle furnace with a sufficient air supply.
- Ramp the temperature to 700°C and hold for 2 hours to ensure complete conversion to crude scandium oxide.[1]
2. Dissolution of Crude Scandium Oxide:
- Allow the crucible to cool to room temperature.
- Transfer the crude scandium oxide powder to a beaker.
- Add a minimal amount of concentrated hydrochloric acid to dissolve the powder completely with gentle heating and stirring.[3]
3. Precipitation of Scandium Oxalate:
- Dilute the scandium chloride solution with deionized water.
- While stirring, slowly add a solution of oxalic acid to the scandium chloride solution. A white precipitate of scandium oxalate will form.
- Allow the precipitate to age for several hours to ensure complete precipitation.[3]
4. Washing and Drying:
- Filter the scandium oxalate precipitate using a Buchner funnel.
- Wash the precipitate several times with deionized water to remove any soluble impurities.
- Dry the filter cake in an oven at 100-110°C.[3]
5. Final Calcination:
- Transfer the dried scandium oxalate powder to a clean crucible.
- Calcine the powder in a muffle furnace at 800°C for 2 hours to decompose the oxalate and obtain high-purity scandium oxide.[1][3]
Quantitative Data Summary
| Parameter | Value/Range | Purification Method | Reference |
| Purity Achieved | >99.99% | Precipitation with ammonium citrate/oxalate | [2] |
| Purity Achieved | 99.5% | Oxalic acid precipitation and further purification | [1] |
| Purity Achieved | 99.99% | Solvent extraction | [5] |
| Calcination Temperature | 550-750 °C | For precursor decomposition | [2] |
| Calcination Temperature | ~800 °C | For scandium oxalate decomposition | [1][3] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. CN108408757B - Preparation method of high-purity superfine scandium oxide powder - Google Patents [patents.google.com]
- 3. CN102863004A - Purification and preparation method of high-purity scandium oxide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Controlling particle size in scandium oxide nanoparticle synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling particle size during the synthesis of scandium oxide (Sc₂O₃) nanoparticles.
Troubleshooting Guide
This guide addresses common issues encountered during scandium oxide nanoparticle synthesis, focusing on particle size control.
| Issue | Potential Cause | Recommended Solution |
| Particles are consistently too large (e.g., >100 nm) | High pH: Basic conditions can accelerate hydroxide condensation, leading to larger particles. Prolonged Reflux Time: Longer reaction times at elevated temperatures can promote particle growth.[1] High Precursor Concentration: A higher concentration of scandium precursor can lead to faster nucleation and growth, resulting in larger particles. | Lower the pH: Adjust the initial pH of the solution to a range of 7-9 for smaller particle sizes.[1] Reduce Reflux Time: Start with a shorter reflux time (e.g., 4 hours) and adjust as needed.[1] Decrease Precursor Concentration: Lower the concentration of the scandium salt in the initial solution. |
| Particles are consistently too small | Low pH: Highly acidic conditions can inhibit the hydrolysis and condensation reactions necessary for particle growth.[2] Insufficient Reflux Time or Temperature: The reaction may not have enough energy or time for particle growth. | Increase the pH: Adjust the pH to a neutral or slightly basic range (7-9) to promote controlled particle formation.[1] Increase Reflux Time or Temperature: Gradually increase the reflux duration or temperature to facilitate particle growth. |
| Wide Particle Size Distribution (Polydispersity) | Inhomogeneous Nucleation: Rapid and uncontrolled addition of reagents can lead to multiple nucleation events, resulting in a broad size distribution. Fluctuations in Temperature or pH: Inconsistent reaction conditions can affect the growth rate of nanoparticles unevenly. Agglomeration: Particles clumping together can be misinterpreted as a wide size distribution by some characterization techniques. | Slow Reagent Addition: Add the precipitating agent (e.g., NaOH solution) dropwise while vigorously stirring to ensure uniform mixing and a single nucleation event. Maintain Stable Reaction Conditions: Use a temperature-controlled oil bath and monitor the pH throughout the reaction. Use a Capping Agent: Introduce a capping agent to prevent aggregation (see FAQ section for more details).[3] |
| Particle Agglomeration | High Surface Energy of Nanoparticles: Nanoparticles have a large surface area-to-volume ratio, making them thermodynamically unstable and prone to aggregation to reduce surface energy. Inadequate Surface Passivation: Lack of a protective layer on the nanoparticle surface allows them to come into close contact and bind. Inappropriate Drying Method: Rapid solvent evaporation during drying can force particles together. | Use of Capping Agents/Surfactants: Employ capping agents like polyethylene glycol (PEG) or surfactants such as CTAB or SDS to create a protective layer around the nanoparticles.[3][4] Control Zeta Potential: Adjust the pH to ensure a high surface charge (a zeta potential above +30 mV or below -30 mV), which creates electrostatic repulsion between particles.[5] Optimize Drying: Use techniques like freeze-drying or controlled oven drying to minimize agglomeration during solvent removal.[2] Ultrasonication: Use an ultrasonic bath to disperse soft agglomerates in the final solution.[1] |
| Formation of a Precipitate Instead of a Colloidal Sol | Excessively High pH: A very high pH (e.g., 11 or 13) can lead to rapid and extensive precipitation, forming micro-sized particles instead of a stable nanoparticle sol.[1] | Maintain pH in the Optimal Range: Ensure the pH is kept within the 7-9 range for the formation of a stable colloidal solution.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for controlling the particle size of scandium oxide nanoparticles in a sol-gel synthesis?
A1: The pH of the reaction medium is the most influential factor in controlling the particle size.[1] Generally, lower pH values (around 7-9) lead to smaller and more monodisperse nanoparticles, while higher pH values (above 11) tend to produce larger particles or even micro-sized precipitates.[1]
Q2: How does reflux time affect the particle size?
A2: Reflux time is another crucial parameter. At a given pH, increasing the reflux time generally leads to an increase in particle size as it allows for further particle growth.[1] For instance, at a pH of 7, increasing the reflux time from 4 hours to 24 hours can result in a significant increase in the size of the precursor particles.[1]
Q3: What are capping agents and how do they help in controlling particle size?
A3: Capping agents are molecules that adsorb to the surface of nanoparticles during their synthesis.[3] They play a vital role in controlling particle size by:
-
Preventing Overgrowth: They passivate the nanoparticle surface, limiting further growth.
-
Inhibiting Agglomeration: They create a physical barrier (steric hindrance) or electrostatic repulsion between nanoparticles, preventing them from clumping together.[3][4] Commonly used capping agents include polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP), and surfactants like cetyltrimethylammonium bromide (CTAB).[3][4]
Q4: What are the common methods for synthesizing scandium oxide nanoparticles?
A4: Several methods can be used, with the sol-gel route being one of the most common for achieving good control over particle size. Other reported methods include hydrothermal synthesis, oxalate precipitation, propellant synthesis, and electrochemical deposition.[6]
Q5: How can I verify the size and morphology of my synthesized scandium oxide nanoparticles?
A5: Several characterization techniques are essential for determining the properties of your nanoparticles:
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the size, shape, and morphology of individual nanoparticles.
-
Scanning Electron Microscopy (SEM): Also used for imaging the morphology and size of nanoparticles, though typically with lower resolution than TEM.
-
X-ray Diffraction (XRD): Confirms the crystal structure and can be used to estimate the average crystallite size using the Scherrer equation.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of nanoparticles in a solution, providing information about the average particle size and size distribution. It is important to note that DLS measures the size of agglomerates as well, so a well-dispersed sample is crucial for accurate results.
-
Laser Granulometry: Can be used to measure the particle size distribution in a colloidal solution.[1]
Quantitative Data on Particle Size Control
The following table summarizes the effect of pH and reflux time on the particle size of the scandium oxyhydroxide (ScOOH) precursor, which is subsequently calcined to form scandium oxide (Sc₂O₃). The data is based on a sol-gel synthesis using ScCl₃ as the precursor.[1]
| Initial pH | Reflux Time (hours) | Resulting Particle Size (nm) |
| 7 | 4 | 40 |
| 7 | 24 | 160 |
| 9 | 4 | 70 |
| 9 | 24 | 180 |
| 11 | 4 | >1000 |
| 13 | 4 | >1000 |
Experimental Protocols
Detailed Sol-Gel Synthesis of Scandium Oxide Nanoparticles
This protocol is adapted from a common method for synthesizing Sc₂O₃ nanoparticles with controlled size.
Materials:
-
Scandium (III) chloride hexahydrate (ScCl₃·6H₂O)
-
Sodium hydroxide (NaOH) solution (10%)
-
Deionized water
-
Ethanol
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of ScCl₃·6H₂O in deionized water to achieve the desired precursor concentration. The initial pH of this solution will be acidic (around 2).
-
pH Adjustment: While vigorously stirring the precursor solution at room temperature, slowly add the 10% NaOH solution dropwise until the desired pH (e.g., 7 or 9) is reached.
-
Refluxing: Transfer the solution to a round-bottom flask equipped with a condenser and heat it to reflux at 100°C for a specific duration (e.g., 4 hours).
-
Dialysis: After refluxing, allow the solution to cool down to room temperature. Dialyze the resulting suspension against deionized water to remove excess salts.
-
Drying: Dry the purified scandium oxyhydroxide (ScOOH) sol in an oven at 100°C to obtain a powder.
-
Calcination: Calcine the dried ScOOH powder in a furnace at a temperature of 500°C to induce a phase transformation to crystalline scandium oxide (Sc₂O₃).
Hydrothermal Synthesis of Scandium Oxide Nanoparticles
Hydrothermal synthesis is another method for producing crystalline nanoparticles.
Materials:
-
Scandium (III) salt (e.g., scandium nitrate or chloride)
-
A mineralizer or pH-adjusting agent (e.g., NaOH or ammonia)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve the scandium salt in deionized water in a Teflon-lined autoclave.
-
pH Adjustment: Add the mineralizer to the solution to adjust the pH, which will influence the final particle size.
-
Sealing and Heating: Seal the autoclave and place it in an oven. Heat the autoclave to a specific temperature (typically between 100-250°C) for a set duration (e.g., 12-24 hours).
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature. Collect the resulting precipitate by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a moderate temperature (e.g., 80-100°C).
Visualizations
Caption: Workflow for sol-gel synthesis of Sc₂O₃ nanoparticles.
Caption: Troubleshooting logic for particle size control.
References
Influence of acetic acid concentration on scandium acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of scandium acetate, with a specific focus on the influence of acetic acid concentration. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: Incomplete or Slow Reaction of Scandium Precursor
-
Question: My scandium oxide/hydroxide is not fully dissolving in the acetic acid, even after prolonged stirring and heating. What could be the cause?
-
Answer: This issue is often related to an insufficient concentration or amount of acetic acid. Scandium oxide, in particular, requires heating to react with most acids.[1] If the acetic acid is too dilute, the reaction rate will be significantly slower. Additionally, ensure that you are using a sufficient molar excess of acetic acid. The stoichiometric ratio is 1:6 for scandium oxide to acetic acid and 1:3 for scandium hydroxide to acetic acid.[2] For practical purposes, a larger excess of acid is often required to drive the reaction to completion.
Issue 2: Low Yield of Scandium Acetate Crystals
-
Question: After the reaction, I'm getting a very low yield of scandium acetate crystals upon evaporation. Why might this be happening?
-
Answer: A low yield can result from several factors related to the acetic acid concentration. If the initial reaction was incomplete due to a low acid concentration, the yield will naturally be low. Conversely, if a very high concentration of acetic acid (e.g., glacial acetic acid) is used, it can be difficult to remove during the evaporation step, potentially hindering crystallization. Also, scandium acetate is soluble in water, so excessive water content from dilute acetic acid can lead to losses if the solution is not sufficiently concentrated.[3][4]
Issue 3: Formation of a Gel or Precipitate During Reaction
-
Question: A gel-like substance or a fine white precipitate formed in my reaction vessel. What is it and how can I avoid it?
-
Answer: This is likely due to the hydrolysis of scandium(III) ions, which can occur in aqueous solutions, especially if the pH is not sufficiently acidic.[5][6] Using a very dilute acetic acid solution (and thus a higher water content) can increase the risk of forming scandium hydroxide or other hydrolysis products. To prevent this, maintain a sufficiently acidic environment by using an appropriate concentration of acetic acid.
Issue 4: Difficulty in Obtaining Crystalline Product
-
Question: I have a viscous liquid or an amorphous solid instead of well-defined crystals. How can I improve my crystallization process?
-
Answer: The presence of excess glacial acetic acid can lead to a viscous solution that is difficult to crystallize. A controlled evaporation process is crucial. A mixture of acetic acid and water is often used as a solvent for recrystallization, as it allows for good control over crystal size and the hydration state of the final product.[2] Slow evaporation at a controlled temperature (e.g., 60°C) is recommended.[2]
Frequently Asked Questions (FAQs)
-
Question: What is the optimal concentration of acetic acid for scandium acetate synthesis?
-
Answer: While there is no single "optimal" concentration, as it can depend on the specific scandium precursor and desired product form (hydrated or anhydrous), a common starting point is a 20% aqueous solution of acetic acid when using scandium hydroxide.[2] For the more inert scandium oxide, a higher concentration or the use of glacial acetic acid with controlled heating may be more effective.
-
Question: Can I use glacial acetic acid for the synthesis?
-
Answer: Yes, glacial acetic acid can be used and is often effective for dissolving scandium oxide. However, the reaction can be highly exothermic, requiring careful temperature control.[2] Additionally, removing the excess glacial acetic acid during the workup can be more challenging than removing a more dilute solution.
-
Question: How does the acetic acid concentration affect the hydration state of the final product?
-
Answer: The amount of water present during the reaction and crystallization will determine the hydration state of the scandium acetate.[2][3] Using dilute acetic acid will favor the formation of hydrated scandium acetate. To obtain the anhydrous form, the synthesis and crystallization should be performed under conditions that minimize the presence of water, followed by drying in a desiccator or under vacuum.[2]
-
Question: What are the safety precautions when working with different concentrations of acetic acid?
-
Answer: Glacial acetic acid is corrosive and has a strong, irritating odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Dilute acetic acid is less hazardous but can still cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) for the specific concentration you are using.
Data Presentation
Table 1: Qualitative Influence of Acetic Acid Concentration on Scandium Acetate Synthesis
| Acetic Acid Concentration | Reaction Rate with Sc₂O₃ | Risk of Hydrolysis | Crystallization Control | Predominant Product Form |
| Low (e.g., <10%) | Very Slow | High | May be difficult due to impurities | Hydrated |
| Moderate (e.g., 20-50%) | Moderate to Fast with heating | Moderate | Good | Hydrated |
| High (e.g., >90% or Glacial) | Fast with heating | Low | Can be challenging due to viscosity | Anhydrous or Hydrated |
Experimental Protocols
Synthesis of Scandium Acetate Hydrate from Scandium Hydroxide
-
Preparation: Prepare a 20% (v/v) aqueous solution of acetic acid.
-
Reaction: In a flask equipped with a magnetic stirrer, slowly add a stoichiometric amount of scandium hydroxide to the 20% acetic acid solution. A slight excess of acetic acid is recommended.
-
Dissolution: Stir the mixture at room temperature. If the scandium hydroxide does not fully dissolve, gently warm the solution to approximately 60°C.
-
Filtration: Once the solid has completely dissolved, filter the solution to remove any insoluble impurities.
-
Crystallization: Transfer the filtrate to an evaporating dish and heat it at a controlled temperature (e.g., 60°C) to concentrate the solution until crystals begin to form.[2]
-
Isolation: Allow the solution to cool to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold deionized water and then dry them in a desiccator or under vacuum at room temperature.[2]
Mandatory Visualization
Caption: Workflow for the synthesis of scandium acetate.
Caption: Logical relationships of acetic acid concentration.
References
- 1. Scandium oxide - Wikipedia [en.wikipedia.org]
- 2. Scandium(3+);triacetate;hydrate | Benchchem [benchchem.com]
- 3. Scandium acetate - Wikipedia [en.wikipedia.org]
- 4. assignmentpoint.com [assignmentpoint.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of scandium(III): ultracentrifugation and acidity measurements - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
Storage conditions to prevent degradation of scandium acetate hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the optimal storage conditions to prevent the degradation of scandium acetate hydrate. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of scandium acetate hydrate degradation?
A1: The primary causes of degradation are exposure to moisture and elevated temperatures. Scandium acetate hydrate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to changes in its hydration state and potentially hydrolysis, forming scandium hydroxide and acetic acid.[3] At elevated temperatures, it undergoes thermal decomposition.
Q2: What are the ideal storage conditions for scandium acetate hydrate?
A2: To ensure its stability, scandium acetate hydrate should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Storing it under an inert atmosphere, such as argon or nitrogen, is also recommended to protect it from moisture.[1]
Q3: Can I store scandium acetate hydrate in a refrigerator or freezer?
A3: While storage in a cool place is recommended, refrigeration can be a double-edged sword. If the container is not properly sealed, condensation can form upon removal from the cold environment, introducing moisture. If you choose to refrigerate, ensure the container is airtight and allow it to warm to room temperature before opening.
Q4: What are the visible signs of scandium acetate hydrate degradation?
A4: Visual signs of degradation can be subtle. A change in the appearance of the white powder, such as clumping or developing a wet appearance, can indicate moisture absorption. A faint odor of acetic acid might suggest hydrolysis. For definitive assessment, analytical techniques like TGA and FTIR are recommended.
Q5: What are the decomposition products of scandium acetate hydrate?
A5: Upon heating, scandium acetate hydrate first loses its water of hydration.[3] Further heating leads to the decomposition of the acetate groups, which can form gaseous products like carbon dioxide and carbon monoxide.[3] The final solid product of thermal decomposition at high temperatures is scandium(III) oxide (Sc₂O₃).[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using scandium acetate hydrate.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or catalyst activity. | Degradation of the scandium acetate hydrate due to improper storage. | Verify the integrity of your material using TGA or FTIR analysis as described in the experimental protocols below. Ensure you are following the recommended storage conditions. |
| The material appears clumpy or wet. | Absorption of atmospheric moisture due to its hygroscopic nature. | Dry the material under vacuum at a temperature below its decomposition point. For future use, store in a desiccator or glovebox. |
| A faint smell of vinegar (acetic acid) is detected from the container. | Hydrolysis of the scandium acetate due to exposure to moisture.[3] | The material may be partially degraded. Its suitability for your experiment will depend on the tolerance of your reaction to small amounts of acetic acid and scandium hydroxide. For sensitive applications, using a fresh, properly stored batch is advisable. |
| The solubility of the compound has changed. | Change in the hydration state of the material. | The number of water molecules in the hydrate can affect its solubility. If your experiment is sensitive to the hydration state, it is important to characterize the material before use. |
Stability Data
The following table summarizes the known thermal decomposition behavior of scandium acetate hydrate. Quantitative data on degradation at ambient storage conditions is limited, reinforcing the importance of proper storage.
| Parameter | Temperature Range (°C) | Observation | Primary Degradation Product |
| Dehydration | 100 - 200 | Loss of water molecules.[3] | Anhydrous Scandium Acetate + H₂O |
| Acetate Decomposition | 300 - 450 | Breakdown of the anhydrous scandium acetate.[3] | Scandium intermediates + CO₂, CO |
| Final Decomposition | > 450 | Formation of the final oxide.[3] | Scandium(III) Oxide (Sc₂O₃) |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Stability Assessment
This protocol outlines the procedure for assessing the hydration state and thermal stability of scandium acetate hydrate.
1. Sample Preparation:
- Carefully weigh 5-10 mg of the scandium acetate hydrate powder into a clean, tared TGA crucible (alumina or platinum).
- Record the initial mass accurately.
2. Instrument Setup:
- Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
- Heating Program:
- Equilibrate at 30 °C for 5 minutes.
- Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
3. Data Analysis:
- Dehydration: The weight loss observed between 100 °C and 200 °C corresponds to the loss of water of hydration.[3] The number of water molecules can be calculated from the percentage of weight loss.
- Decomposition: The significant weight loss between 300 °C and 450 °C indicates the decomposition of the anhydrous scandium acetate.[3]
- Residue: The final residual mass at the end of the experiment should correspond to the theoretical mass of scandium(III) oxide.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Detecting Degradation
This protocol is used to identify changes in the chemical structure of scandium acetate hydrate, which can indicate degradation.
1. Sample Preparation:
- Prepare a KBr pellet by mixing a small amount of scandium acetate hydrate with dry potassium bromide.
- Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.
2. Data Acquisition:
- Collect the FTIR spectrum over the range of 4000-400 cm⁻¹.
- Use a background spectrum of either a pure KBr pellet or the clean ATR crystal.
3. Spectral Interpretation:
- O-H Stretch: A broad absorption band around 3400 cm⁻¹ is indicative of the water of hydration. Significant changes in the shape or intensity of this band can suggest a change in the hydration state.
- C=O Stretch: The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) typically appear in the 1600-1400 cm⁻¹ region.[3] The positions of these bands are sensitive to the coordination environment of the acetate ligand.
- Degradation Indicators: The appearance of a broad band around 1700-1760 cm⁻¹, characteristic of the C=O stretch in carboxylic acids, may indicate the presence of free acetic acid due to hydrolysis.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of scandium acetate hydrate.
Caption: Key factors for the optimal storage of scandium acetate hydrate.
References
Avoiding dust formation when handling scandium acetate powder
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling scandium acetate powder while minimizing dust formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dust formation when handling scandium acetate powder?
A1: Dust formation with scandium acetate powder is primarily caused by:
-
Mechanical Agitation: Activities such as scooping, pouring, mixing, and transferring the powder can easily aerosolize fine particles.[1]
-
Hygroscopic Nature: Scandium acetate is hygroscopic, meaning it readily absorbs moisture from the air.[2][3][4] This can lead to the formation of clumps or aggregates. The handling of these non-uniform particles can result in the generation of finer dust particles.
-
Improper Storage: Storing the powder in non-airtight containers or in environments with high humidity can lead to moisture absorption and caking, which can contribute to dust formation upon handling.[3][5]
-
Air Currents: Handling the powder in areas with drafts or inadequate ventilation can disperse fine particles into the workspace.
Q2: What are the potential hazards associated with scandium acetate dust?
A2: While the toxicological properties of scandium acetate have not been fully investigated, it may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[4] It is crucial to handle the powder in a way that minimizes dust generation and exposure. The Safety Data Sheet (SDS) recommends wearing appropriate personal protective equipment (PPE), including a dust mask (type N95), eye shields, and gloves.[6][7]
Q3: How does the hygroscopic nature of scandium acetate affect dust formation?
A3: The hygroscopic nature of scandium acetate leads to the absorption of atmospheric moisture.[2][4] This can cause the powder particles to stick together, forming larger agglomerates or clumps.[3] While this might initially seem to reduce fine dust, the subsequent handling or breaking of these clumps can generate a significant amount of fine, respirable dust. Fluctuating humidity levels can lead to cycles of moistening and drying, which can further contribute to dust formation on the material's surface.[3]
Troubleshooting Guide: Dust Formation Issues
This section provides solutions to common problems encountered when handling scandium acetate powder.
| Problem | Potential Cause | Troubleshooting Steps |
| Excessive dust clouds during transfer | High pouring velocity or dropping powder from a height. | 1. Minimize the pouring height. 2. Pour the powder slowly and gently.[5] 3. Use a funnel or a chute to guide the powder flow. |
| Powder clumping and caking in the container | Improper storage, exposure to humid air. | 1. Ensure the container is airtight and securely sealed.[5] 2. Store the container in a desiccator or a controlled low-humidity environment.[3] 3. If clumping has occurred, gently break up the clumps inside a contained environment (e.g., a glove box or fume hood) before use. |
| Visible dust particles in the work area after handling | Inadequate ventilation or containment. | 1. Handle the powder in a fume hood, glove box, or a ventilated enclosure. 2. Use a localized exhaust ventilation system to capture dust at the source. 3. Clean work surfaces with a HEPA-filtered vacuum or wet wiping methods; avoid dry sweeping. |
| Inconsistent flowability of the powder | Moisture absorption leading to increased cohesion between particles. | 1. Handle the powder in a low-humidity environment.[3] 2. Consider using a dry-air or inert gas purging system during transfer.[8] 3. If possible, pre-dry a small sample in a vacuum oven at a low temperature to improve flowability, being mindful of potential decomposition. |
Experimental Protocols
Protocol 1: General Handling Procedure for Scandium Acetate Powder to Minimize Dust
-
Preparation:
-
Container Handling:
-
Allow the scandium acetate container to equilibrate to the ambient temperature of the handling area before opening to prevent condensation.
-
Open the container slowly in the controlled environment.
-
-
Weighing and Transfer:
-
Use a weighing boat or paper that is appropriately sized for the amount of powder.
-
Use a clean, dry spatula for transferring the powder.
-
Scoop the powder gently, avoiding abrupt movements.
-
To transfer, bring the spatula close to the receiving vessel and tap it gently to release the powder. Avoid pouring from a significant height.
-
For larger quantities, use a powder funnel.
-
-
Post-Handling:
-
Securely seal the scandium acetate container immediately after use.
-
Clean any spills promptly using a wet wipe or a HEPA-filtered vacuum. Do not use dry brushing or compressed air.
-
Wipe down the work surface and all equipment used.
-
Dispose of contaminated materials according to your institution's hazardous waste guidelines.
-
Wash hands thoroughly after handling.
-
Quantitative Data Summary
| Parameter | Typical Range for Fine Powders | Significance for Dust Formation |
| Particle Size Distribution (PSD) | 1 - 100 µm | Smaller particles (<10 µm) are more easily aerosolized and pose a greater inhalation risk.[9] |
| Moisture Content | < 1% (ideal) | Higher moisture content can lead to clumping and affect flowability.[3] |
| Bulk Density | Varies | Lower bulk density powders can be more prone to dusting. |
| Flowability (e.g., Carr Index) | Varies | Poor flowability can indicate cohesiveness and potential for dust generation upon agitation. |
Visualizations
References
- 1. Powder & Bulk Material Dust Control | Powder Dust Removal [aircleaningspecialists.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. solids-solutions.com [solids-solutions.com]
- 4. Scandium acetate | CAS#:3804-23-7 | Chemsrc [chemsrc.com]
- 5. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 6. Scandium(III) acetate 99.9 trace metals 304675-64-7 [sigmaaldrich.com]
- 7. Scandium(III) acetate 99.9 trace metals 304675-64-7 [sigmaaldrich.com]
- 8. How To Prevent Moisture Damage In Metal Powders: A Complete Guide - Heeger Metal - Specialist In Refractory Metals And Alloys [heegermetal.com]
- 9. robovent.com [robovent.com]
Validation & Comparative
A Comparative Guide to the Thermal Decomposition of Scandium(III), Yttrium(III), and Lanthanum(III) Acetate Hydrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal decomposition behavior of scandium(III) acetate hydrate, yttrium(III) acetate hydrate, and lanthanum(III) acetate hydrate. The data presented is essential for understanding the thermal stability and compositional analysis of these compounds, which are often utilized as precursors in the synthesis of advanced materials and pharmaceuticals.
Executive Summary
Thermogravimetric analysis (TGA) reveals that the decomposition of scandium(III), yttrium(III), and lanthanum(III) acetate hydrates is a multi-stage process. The initial stage for all compounds involves dehydration, followed by the decomposition of the anhydrous acetate to form intermediate species and finally the respective metal oxide as the end product. While sharing a similar decomposition pathway, the specific temperature ranges and associated mass losses for each stage vary, reflecting the influence of the metal cation's properties.
Comparison of Thermal Decomposition Stages
The following table summarizes the key decomposition stages, temperature ranges, and corresponding mass loss percentages for scandium(III) acetate hydrate, yttrium(III) acetate hydrate, and lanthanum(III) acetate hydrate as determined by thermogravimetric analysis.
| Compound | Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Final Product |
| Scandium(III) Acetate Hydrate (Sc(CH₃COO)₃·xH₂O) | Dehydration (Loss of H₂O) | 100 - 200[1] | Varies with hydration | Varies with hydration | Anhydrous Scandium Acetate |
| Decomposition of Anhydrous Acetate | 300 - 450[1] | ~69.4 (for anhydrous) | Not specified | Scandium(III) Oxide (Sc₂O₃)[1] | |
| Yttrium(III) Acetate Tetrahydrate (Y(CH₃COO)₃·4H₂O) | Dehydration (Loss of 4H₂O) | Up to ~200 | 21.3 | Not specified | Anhydrous Yttrium Acetate |
| Decomposition of Anhydrous Acetate | 350 - 900 | ~67.3 (for anhydrous) | Not specified | Yttrium(III) Oxide (Y₂O₃) | |
| Lanthanum(III) Acetate Hydrate (La(CH₃COO)₃·1.5H₂O) | Dehydration (Loss of 1.5H₂O) | Up to ~200 | 7.8 | Not specified | Anhydrous Lanthanum Acetate |
| Decomposition to Oxycarbonate | 300 - ~500 | Not specified | Not specified | Lanthanum Dioxycarbonate (La₂O₂CO₃) | |
| Decomposition of Oxycarbonate | ~500 - ≥700 | Not specified | Not specified | Lanthanum(III) Oxide (La₂O₃) |
Note: The experimental mass loss percentages are not explicitly stated in the searched literature and would need to be determined from the raw TGA data.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This section outlines a general procedure for conducting TGA on metal acetate hydrates.
Objective: To determine the thermal stability and decomposition characteristics of metal acetate hydrates.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of reaching at least 1000°C.
-
Sample pans (e.g., alumina, platinum).
-
Inert gas supply (e.g., nitrogen, argon) with flow control.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the metal acetate hydrate into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 900-1000°C).
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature to obtain the TGA curve.
-
Determine the onset and end temperatures for each mass loss step.
-
Calculate the percentage mass loss for each decomposition stage.
-
Decomposition Pathway Visualization
The logical workflow of the TGA experiment and the subsequent decomposition of a metal acetate hydrate can be visualized as follows:
Signaling Pathways and Logical Relationships
The process of thermal decomposition can be understood as a series of state changes triggered by increasing temperature. The following diagram illustrates the logical relationship between the different phases of the metal acetate during TGA.
References
Navigating the Coordination Landscape of Scandium: A Comparative Guide to FTIR Spectroscopy for Acetate Binding Analysis
For researchers, scientists, and professionals in drug development, understanding the coordination chemistry of scandium complexes is paramount for designing novel therapeutics and diagnostic agents. Among the analytical techniques available, Fourier-transform infrared (FTIR) spectroscopy offers a rapid and accessible method for probing the binding modes of carboxylate ligands, such as acetate, to the scandium metal center. This guide provides a comprehensive comparison of FTIR spectroscopy with alternative techniques, supported by experimental data and detailed protocols, to aid in the precise characterization of scandium-acetate complexes.
The interaction between the acetate ligand and the scandium ion can manifest in several coordination modes, primarily monodentate, bidentate chelating, and bridging. Each of these binding motifs results in distinct vibrational frequencies for the carboxylate group (COO⁻), which can be readily identified using FTIR spectroscopy. The key to this analysis lies in the separation (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group.
Deciphering Coordination Modes with FTIR
The carboxylate ion, when unbound (ionic), exhibits a characteristic separation between its asymmetric and symmetric stretching frequencies. Upon coordination to a metal center like scandium, the distribution of electron density in the C-O bonds is altered, leading to shifts in these vibrational frequencies. The magnitude of the separation (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)) serves as a diagnostic tool to distinguish between different coordination modes.
A general guideline for interpreting the coordination mode based on the Δν value is as follows:
-
Monodentate: In this mode, only one oxygen atom of the acetate ligand coordinates to the scandium ion. This leads to a larger separation (Δν) compared to the ionic form, typically greater than 200 cm⁻¹. The νₐₛ(COO⁻) frequency increases, while the νₛ(COO⁻) frequency decreases.
-
Bidentate Chelating: Here, both oxygen atoms of the acetate ligand bind to the same scandium ion, forming a chelate ring. This results in a significantly smaller Δν value, generally less than 150 cm⁻¹, as the two C-O bonds become more equivalent.
-
Bridging: In this arrangement, the acetate ligand bridges two different scandium ions. The Δν value for the bridging mode is typically intermediate between the monodentate and bidentate chelating modes, often in the range of 140-200 cm⁻¹.
It is important to note that while these ranges provide a useful framework, the exact values can be influenced by factors such as the overall geometry of the complex, the nature of other ligands present, and intermolecular interactions in the solid state.
Comparative Analysis of Acetate Coordination in Group 3 Metal Complexes
Direct experimental FTIR data detailing all coordination modes for scandium-acetate complexes is limited in the published literature. However, due to the chemical similarities between scandium (Sc), yttrium (Y), and lanthanum (La) as group 3 elements, data from yttrium and lanthanum acetate complexes can provide valuable insights. The similar ionic radii and coordination preferences of these elements allow for a reasonable approximation of the expected vibrational frequencies for scandium complexes.
| Coordination Mode | Metal Ion | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | Reference Compound Example |
| Ionic | Na⁺ | ~1580 | ~1415 | ~165 | Sodium Acetate |
| Monodentate | General Metal | >1600 | <1400 | >200 | [M(O₂CR)(L)ₓ] |
| Bidentate Chelating | La(III) | ~1520-1550 | ~1410-1420 | ~100-140 | Lanthanum Laurate |
| Bridging | Sc(III) | - | - | - | Anhydrous Scandium Acetate[1] |
| Bridging | Y(III) | ~1550 | ~1440 | ~110 | Yttrium Acetate Tetrahydrate |
Alternative Techniques for Characterization
While FTIR spectroscopy is a powerful tool, a comprehensive understanding of scandium-acetate coordination often requires complementary analytical techniques.
-
X-ray Crystallography: This is the gold standard for unequivocally determining the solid-state structure of a complex, including the precise coordination mode of the acetate ligands.[1] It provides definitive information on bond lengths and angles, leaving no ambiguity. However, it requires the growth of high-quality single crystals, which can be a challenging and time-consuming process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide information about the chemical environment of the acetate ligand in solution. Changes in chemical shifts upon coordination can indicate binding. More specifically for scandium, ⁴⁵Sc NMR spectroscopy can be a powerful probe of the coordination environment around the scandium nucleus, although interpretation can be complex.
Experimental Protocols
Synthesis of Scandium Acetate
A common method for synthesizing scandium acetate involves the reaction of scandium(III) oxide or scandium(III) hydroxide with acetic acid.[1]
Materials:
-
Scandium(III) oxide (Sc₂O₃) or Scandium(III) hydroxide (Sc(OH)₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
Procedure:
-
Suspend scandium(III) oxide or hydroxide in a minimal amount of deionized water.
-
Slowly add an excess of glacial acetic acid to the suspension with stirring.
-
Gently heat the mixture to facilitate the dissolution of the scandium precursor.
-
Continue stirring until a clear solution is obtained.
-
Allow the solution to cool and crystallize. The hydrated form of scandium acetate is typically obtained.
-
Collect the crystals by filtration and wash with a small amount of cold ethanol or diethyl ether.
-
Dry the crystals under vacuum.
FTIR Spectroscopy Analysis
Sample Preparation (Solid-State): For solid samples, the KBr pellet method is commonly employed.
-
Thoroughly dry the scandium-acetate complex and spectroscopic grade potassium bromide (KBr) to remove any residual water.
-
Grind a small amount of the sample (typically 1-2 mg) with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Relationships and Workflows
The following diagrams illustrate the relationships between acetate coordination modes and their FTIR signatures, as well as a typical experimental workflow for characterization.
Caption: Relationship between acetate coordination modes and their characteristic FTIR spectral separation (Δν).
Caption: Experimental workflow for the characterization of acetate coordination in scandium complexes using FTIR spectroscopy.
References
Unveiling the Atomic Architecture: A Comparative Guide to Single-Crystal X-ray Diffraction of Scandium Acetate
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a compound is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating this intricate architecture. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for anhydrous scandium acetate and its alternatives, offering valuable insights for material characterization and design.
This publication presents a detailed comparison of the crystallographic data of anhydrous scandium acetate with related metal acetates, including those of yttrium, lanthanum, and gallium. A comprehensive, step-by-step experimental protocol for the single-crystal X-ray diffraction of these sensitive materials is also provided, alongside a visual workflow to guide researchers through the process.
Comparative Crystallographic Data
The structural parameters of anhydrous scandium acetate, as determined by single-crystal X-ray diffraction, reveal a unique polymeric chain structure. For a comprehensive comparison, the crystallographic data of anhydrous yttrium acetate, anhydrous lanthanum acetate, and a hydrated gallium acetate complex are presented below. Anhydrous aluminum acetate's single-crystal structure is not well-documented, with basic aluminum acetates being more commonly characterized.
| Parameter | Anhydrous Scandium Acetate | Anhydrous Yttrium Acetate | Anhydrous Lanthanum Acetate | Gallium Acetate Complex¹ |
| Formula | Sc(CH₃COO)₃ | Y(CH₃COO)₃ | La(CH₃COO)₃ | [Ga(μ-OH)(μ-O₂CCH₃)₂]n |
| Crystal System | Hexagonal | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P 6₃/mcm | P2₁/n | P2₁/n | Pnma |
| a (Å) | 7.911(3) | 8.465(3) | 8.647(2) | 10.395(2) |
| b (Å) | 7.911(3) | 11.238(4) | 11.517(3) | 15.683(3) |
| c (Å) | 8.866(7) | 9.534(4) | 9.754(2) | 7.428(1) |
| α (°) | 90 | 90 | 90 | 90 |
| β (°) | 90 | 115.75(3) | 115.54(2) | 90 |
| γ (°) | 120 | 90 | 90 | 90 |
| Volume (ų) | 481.1 | 816.9 | 875.4 | 1210.4(4) |
| Z | 2 | 4 | 4 | 4 |
| Coordination | Octahedral Sc(III) | 8-coordinate Y(III) | 9-coordinate La(III) | Octahedral Ga(III) |
| Key Feature | Polymeric chains | Polymeric chains | Polymeric chains | 1D chains of hydroxo- and acetate-bridged Ga |
| Reference | Fuchs & Strähle (1984)[1] | Lossin & Meyer (1993) | Lossin & Meyer (1993) | Synthesis and crystallization... (2009) |
¹Data for a hydrated gallium acetate complex, [Ga(μ-OH)(μ-O₂CCH₃)₂]n, is presented as a representative structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of Anhydrous Metal Acetates
The following protocol provides a detailed methodology for the single-crystal X-ray diffraction analysis of anhydrous metal acetates, which are often sensitive to air and moisture.
1. Crystal Selection and Mounting:
-
Inert Atmosphere: All crystal handling should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent hydration of the anhydrous crystals.
-
Microscopic Examination: Select a suitable single crystal with well-defined faces and minimal defects under a microscope. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Carefully mount the selected crystal on a cryo-loop or a glass fiber using a minimal amount of paratone oil or a suitable adhesive. The oil will also provide a temporary barrier against atmospheric moisture.
2. Data Collection:
-
Diffractometer: Use a single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a cryostream).
-
X-ray Source: A molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) X-ray source can be used. Mo Kα is generally preferred for its higher resolution.
-
Temperature: Cool the crystal to a low temperature (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.
-
Data Collection Strategy: A full sphere of diffraction data should be collected using a series of omega and phi scans to ensure data completeness and redundancy. The exposure time per frame will depend on the crystal's diffracting power.
3. Structure Solution and Refinement:
-
Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply necessary corrections for absorption and other experimental factors.
-
Structure Solution: The crystal structure can be solved using direct methods or Patterson methods, which will provide an initial model of the atomic positions.
-
Structure Refinement: The initial structural model is then refined against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other relevant parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Experimental Workflow
The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment, from sample preparation to final data analysis.
Logical Relationship of Scandium Acetate and its Alternatives
The choice of scandium acetate or an alternative is often dictated by the desired properties of the final material. The following diagram illustrates the relationship between these metal acetates and their potential applications, which are often linked to their structural characteristics.
References
A Comparative Guide to Scandium Acetate and Scandium Chloride as Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate precursor is a critical decision in the synthesis of advanced materials, catalysts, and pharmaceuticals. Scandium(III) acetate and scandium(III) chloride are two common sources of scandium, each presenting distinct advantages and disadvantages depending on the specific application. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed choice.
At a Glance: Key Differences
| Property | Scandium Acetate (Sc(CH₃COO)₃) | Scandium Chloride (ScCl₃) |
| Anion | Acetate (CH₃COO⁻) | Chloride (Cl⁻) |
| Molecular Weight (Anhydrous) | 222.09 g/mol | 151.31 g/mol [1] |
| Appearance | White crystalline solid[2] | White, grayish-white, or yellowish crystalline powder[1][3] |
| Solubility in Water | Soluble[2] | Highly soluble (70.2 g/100 mL at 25°C)[1] |
| Decomposition Products | Scandium oxide (Sc₂O₃) and acetic acid[3] | Scandium oxychloride (ScOCl) and/or scandium oxide (Sc₂O₃) |
| Hygroscopicity | Hygroscopic | Strongly hygroscopic/deliquescent[1] |
| Primary Applications | Precursor for high-purity compounds, catalysts, and nanoscale materials[4] | Lewis acid catalyst, precursor for optical fibers, electronic ceramics, and lasers[3] |
Performance as Precursors
Both scandium acetate and scandium chloride serve as effective precursors for the synthesis of scandium-containing materials, most notably scandium oxide (Sc₂O₃), which is utilized in high-strength alloys, ceramics, and as a catalyst.[3][4] The choice between the two often hinges on the desired reaction conditions, the nature of the solvent, and the tolerance of the system to the respective counter-ions (acetate vs. chloride).
Thermal Decomposition
The thermal behavior of these precursors is crucial for applications involving calcination or high-temperature synthesis.
-
Scandium Acetate: Upon heating, scandium acetate decomposes to form scandium oxide.[2] The acetate anion breaks down into volatile organic fragments and carbon dioxide.
-
Scandium Chloride Hydrate: The thermal decomposition of scandium chloride hydrate is a multi-step process. It begins with the loss of water molecules at temperatures between 55-110°C.[5] At higher temperatures, it can form scandium oxychloride and, in some cases, scandium oxide.[5]
Hydrolysis and Behavior in Solution
In aqueous solutions, both precursors undergo hydrolysis due to the high charge density of the Sc³⁺ ion. The first hydrolysis constant (pKa₁) for the aquated scandium ion, [Sc(H₂O)₆]³⁺, is approximately 4.3. This indicates that solutions of both salts will be acidic. The acetate ion, being the conjugate base of a weak acid, may have a slight buffering effect compared to the chloride ion.
Experimental Protocols
Synthesis of Scandium Oxide Nanoparticles via Sol-Gel Method
The sol-gel method is a versatile technique for producing high-purity, homogeneous nanoparticles. Below are protocols for using both scandium chloride and a general approach for scandium acetate as precursors.
Experimental Protocol 1: Using Scandium Chloride
This protocol is adapted from a study on the synthesis of scandium oxide nanopowders.[6]
-
Preparation of Scandium Hydroxide Sol:
-
Dissolve scandium chloride hexahydrate (ScCl₃·6H₂O) in deionized water. The initial pH of this solution will be around 2.
-
Adjust the pH of the solution to the desired level (e.g., pH 7-9) by the dropwise addition of a 10% NaOH solution at room temperature with vigorous stirring.
-
Reflux the resulting suspension at 100°C for a specified duration (e.g., 4 hours) to promote the formation of a stable scandium oxyhydroxide (ScOOH) sol.
-
Remove residual salts by dialysis against deionized water.
-
-
Formation of Scandium Oxide Nanoparticles:
-
Dry the purified ScOOH sol to obtain a precursor powder.
-
Calcine the dried powder at a temperature of 500°C to induce the transformation to crystalline scandium oxide (Sc₂O₃).
-
Experimental Protocol 2: General Approach Using Scandium Acetate
While a specific, detailed sol-gel protocol for scandium acetate is not as readily available in the provided literature, a general approach can be inferred from its chemical properties.
-
Hydrolysis and Condensation:
-
Dissolve scandium acetate in a suitable solvent, such as a mixture of water and an alcohol (e.g., ethanol), to control the hydrolysis rate.
-
The hydrolysis of the scandium ion will be initiated by the water in the solvent. The acetate ions may be displaced by hydroxyl groups.
-
Gently heat the solution with stirring to promote condensation and the formation of a scandium-containing gel.
-
-
Drying and Calcination:
-
Dry the resulting gel to remove the solvent and volatile byproducts.
-
Calcine the dried gel at an elevated temperature to decompose the organic components and form crystalline scandium oxide.
-
Visualizing the Processes
To better understand the workflows and chemical transformations involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Sc₂O₃ nanoparticle synthesis.
Caption: Role of Sc³⁺ as a Lewis acid catalyst.
Applications in Catalysis
Scandium compounds, particularly scandium chloride and scandium triflate, are recognized for their potent Lewis acidity, which makes them effective catalysts in a variety of organic transformations.[3] The Sc³⁺ ion can coordinate to electron-rich functional groups, such as carbonyls, activating them towards nucleophilic attack.
While both precursors can be used to generate catalytically active scandium species, scandium chloride is more commonly cited directly as a Lewis acid catalyst in reactions like Friedel-Crafts alkylations and acylations, aldol reactions, and Michael additions.[3] The choice of precursor can influence the reaction environment. For instance, in reactions sensitive to chloride ions, scandium acetate might be a preferable starting material for generating the active scandium catalyst in situ.
Conclusion
Both scandium acetate and scandium chloride are valuable precursors for a range of applications.
-
Scandium chloride is a well-established, highly water-soluble precursor, particularly favored for its direct use as a Lewis acid catalyst and in the synthesis of various inorganic materials. Its high hygroscopicity requires careful handling.
-
Scandium acetate serves as an excellent precursor for producing high-purity scandium oxide and other nanomaterials, especially in systems where chloride ions are undesirable. Its decomposition products are generally more benign (acetic acid) compared to the potential for HCl evolution from the hydrolysis of the chloride.
The optimal choice will ultimately be dictated by the specific requirements of the synthesis, including the desired final product, reaction conditions, and cost considerations. This guide provides a foundational understanding to assist researchers in navigating these choices effectively.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparing High-Purity Anhydrous ScCl3 Molten Salt Using One-Step Rapid Heating Process [mdpi.com]
- 3. Scandium Chloride (ScCl₃): A Key Catalyst in Organic Synthesis | Scandium [scandium.org]
- 4. WO2018063410A1 - Scandium precursor for sc2o3 or sc2s3 atomic layer deposition - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Tale of Two Catalysts: Scandium(III) Triflate Dominates as Acetate Counterpart Lags in Catalytic Applications
For researchers, scientists, and drug development professionals, the choice of a catalyst is pivotal to the success of a synthetic route. In the realm of Lewis acid catalysis, scandium(III) salts have garnered significant attention. This guide provides a comprehensive comparison of two such salts: scandium(III) triflate (Sc(OTf)₃) and scandium(III) acetate (Sc(OAc)₃). While both are sources of the catalytically active Sc³⁺ ion, a thorough review of the scientific literature reveals a stark contrast in their documented applications and performance, with scandium(III) triflate emerging as a versatile and powerful catalyst, while its acetate counterpart remains largely unexplored in synthetic organic chemistry.
Scandium(III) triflate has established itself as a robust and highly efficient Lewis acid catalyst, notable for its remarkable stability in the presence of water, a quality not shared by many traditional Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).[1][2][3] This water tolerance makes it an environmentally benign option, allowing for reactions to be conducted in aqueous media.[1][2] Its strong Lewis acidity, attributed to the electron-withdrawing nature of the triflate anions, coupled with the small ionic radius of the Sc³⁺ ion, allows it to effectively activate a wide variety of substrates.[1][4] Consequently, Sc(OTf)₃ has been successfully employed in a plethora of organic transformations, including carbon-carbon bond-forming reactions, cycloadditions, and the synthesis of complex heterocyclic scaffolds.[1][3]
In stark contrast, the catalytic applications of scandium(III) acetate are conspicuously absent from the scientific literature. While its synthesis and basic properties are known, with the anhydrous form featuring a polymeric chain of octahedral scandium centers linked by bridging acetate ligands, its utility as a catalyst in organic synthesis is not well-documented.[5] The available information primarily pertains to its use as a precursor for the synthesis of other scandium-containing materials.[5] It is plausible that the lower Lewis acidity of the scandium cation, due to the less electron-withdrawing nature of the acetate anion compared to the triflate anion, contributes to its limited catalytic activity.
Performance in Key Organic Reactions: A One-Sided Story
To illustrate the catalytic prowess of scandium(III) triflate, we present data from several representative organic reactions. The absence of similar data for scandium(III) acetate in the reviewed literature prevents a direct comparison.
| Reaction Type | Substrates | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Alkylation | Benzene, 1-Octene | 0.1 | 1-Butyl-3-methylimidazolium tetrafluoroborate | 1 | 99 | N/A |
| Mukaiyama Aldol Reaction | Benzaldehyde, 1-(Trimethylsilyloxy)cyclohexene | 0.1 | Dichloromethane | 6 | 93 | N/A |
| Diels-Alder Reaction | Isoprene, Methyl vinyl ketone | 1 | Acetonitrile | 3 | 95 | N/A |
| Synthesis of Dihydropyridines | Ethyl propiolate, Imines | 5 | Toluene | 12 | 80-90 | N/A |
| Synthesis of Quinolines | Aniline, Ethyl acetoacetate | 10 | Neat | 0.5 | 92 | N/A |
Experimental Protocol: Scandium(III) Triflate-Catalyzed Synthesis of Quinolines
This protocol details a representative application of scandium(III) triflate in the synthesis of quinoline derivatives, a common scaffold in medicinal chemistry.
Materials:
-
Aniline (1.0 mmol)
-
Ethyl acetoacetate (1.1 mmol)
-
Scandium(III) triflate (10 mol%)
Procedure:
-
A mixture of aniline (1.0 mmol), ethyl acetoacetate (1.1 mmol), and scandium(III) triflate (10 mol%) is heated at 100°C under solvent-free conditions for 30 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired quinoline derivative.
Mechanistic Insight and Workflow
The catalytic cycle of scandium(III) triflate in a typical Lewis acid-catalyzed reaction involves the coordination of the scandium ion to a carbonyl group of the substrate. This coordination polarizes the carbonyl group, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. After the reaction, the catalyst is regenerated and can enter a new catalytic cycle.
References
A Comparative Guide to Scandium Oxide Powders from Different Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of scandium oxide (Sc₂O₃) powders synthesized from three common precursors: scandium oxalate, scandium hydroxide, and scandium carbonate. The choice of precursor significantly influences the final properties of the scandium oxide powder, such as particle size, surface area, and purity. Understanding these differences is crucial for selecting the appropriate material for various applications, from high-performance ceramics and catalysts to drug delivery systems. This guide summarizes key quantitative data from experimental studies, details the characterization methodologies, and visualizes the synthesis and characterization workflows.
Comparative Analysis of Scandium Oxide Properties
The physical and chemical properties of scandium oxide powders are highly dependent on the precursor and the synthesis conditions. The following table summarizes key quantitative data obtained from the literature for Sc₂O₃ derived from scandium oxalate, scandium hydroxide, and scandium carbonate.
| Precursor | Property | Value | Synthesis Conditions |
| Scandium Oxalate | Specific Surface Area | 35.7 m²/g | Precipitation from a scandium nitrate solution with oxalic acid in an ethanol solvent. |
| Purity | >99.5% | Calcination of the oxalate precursor below 800°C.[1] | |
| Particle Morphology | Aggregated | Precursors obtained from aqueous media tend to yield severely aggregated Sc₂O₃ powders.[2] | |
| Scandium Hydroxide | Particle Size | 40 - 1000 nm | Sol-gel route using ScCl₃ as a precursor, with particle size controlled by pH and reflux time.[1] |
| (from Scandium Chloride) | Purity | High Purity | The sol-gel method allows for the preparation of highly pure Sc₂O₃ nanopowders.[1] |
| Crystallinity | Cubic (Ia-3) | The cubic phase of Sc₂O₃ is typically observed after calcination. | |
| Scandium Carbonate | Particle Size | ~28 nm | Calcination of a basic scandium carbonate precursor at 700°C for 2 hours.[1] |
| Specific Surface Area | ~49 m²/g | Calcination of a basic scandium carbonate precursor.[1] | |
| Purity | >99.9% | A multi-step process involving calcination, acid leaching, extraction, and precipitation can yield high-purity Sc₂O₃.[3] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflow for synthesizing and characterizing scandium oxide powders and the logical relationship between the choice of precursor and the resulting powder properties.
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below. These protocols are essential for obtaining reliable and reproducible data.
X-ray Diffraction (XRD)
Objective: To determine the crystal structure and phase purity of the scandium oxide powders.
Methodology:
-
Sample Preparation: A small amount of the scandium oxide powder is gently ground to ensure a fine and uniform particle size. The powder is then mounted onto a sample holder, ensuring a flat and level surface.
-
Instrument Setup: The XRD instrument is configured with a Cu Kα radiation source. Data is typically collected over a 2θ range of 20-80 degrees with a step size of 0.02 degrees and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions and intensities. These are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the crystalline phase of Sc₂O₃ (typically cubic, space group Ia-3) and to identify any impurity phases. The crystallite size can be estimated from the peak broadening using the Scherrer equation.
Scanning Electron Microscopy (SEM)
Objective: To investigate the particle size, morphology, and aggregation state of the scandium oxide powders.
Methodology:
-
Sample Preparation: A small amount of the powder is dispersed onto a conductive carbon tape mounted on an aluminum stub. For high-resolution imaging, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the sample to prevent charging under the electron beam.
-
Imaging: The sample is introduced into the SEM chamber, and a vacuum is created. The electron beam is accelerated (typically at 5-20 kV) and focused on the sample surface. Secondary electron (SE) and backscattered electron (BSE) detectors are used to acquire images at various magnifications.
-
Analysis: The SEM images are used to visually assess the shape and size of the individual particles and the extent of agglomeration. Image analysis software can be used to measure the particle size distribution from multiple images.
Brunauer-Emmett-Teller (BET) Analysis
Objective: To measure the specific surface area of the scandium oxide powders.
Methodology:
-
Sample Preparation (Degassing): A known mass of the powder is placed in a sample tube and heated under a vacuum or a flow of inert gas (e.g., nitrogen) to remove adsorbed contaminants from the surface. The degassing temperature and time are critical and depend on the material's thermal stability.
-
Adsorption Measurement: The sample tube is then cooled to liquid nitrogen temperature (77 K). Nitrogen gas is incrementally introduced into the sample tube, and the amount of gas adsorbed onto the powder surface at each pressure point is measured.
-
Data Analysis: The BET equation is applied to the gas adsorption data in a specific relative pressure range (typically 0.05 to 0.35) to calculate the monolayer volume of adsorbed gas. From this, the total surface area and, subsequently, the specific surface area (in m²/g) of the powder are determined.
Conclusion
The choice of precursor is a critical factor in determining the final characteristics of scandium oxide powders. Scandium carbonate appears to be a promising precursor for producing nanosized Sc₂O₃ with a high surface area. The sol-gel route starting from scandium chloride allows for tunable particle sizes by adjusting synthesis parameters. While the oxalate route can also yield high surface area materials, the choice of solvent is crucial to avoid severe aggregation. For researchers and professionals in drug development and materials science, a thorough understanding of these synthesis-property relationships is essential for the rational design and selection of scandium oxide powders with tailored properties for specific applications.
References
A Researcher's Guide to DFT Calculations for the Electronic Structure of Scandium Complexes: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the electronic structure of scandium complexes is paramount for predicting their reactivity, stability, and potential applications. Density Functional Theory (DFT) has emerged as a powerful computational tool for these investigations. This guide provides an objective comparison of DFT methods for studying scandium complexes, supported by experimental data, and offers detailed experimental protocols for validation.
Comparing Theoretical Predictions with Experimental Reality
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. This section compares the performance of various computational methods against experimental data for key structural and spectroscopic parameters of scandium complexes.
Structural Parameters: Bond Lengths
A fundamental measure of a computational method's accuracy is its ability to reproduce experimentally determined molecular geometries. The following table summarizes a comparison of DFT-calculated and experimentally determined scandium-ligand bond lengths in various complexes.
| Complex Fragment | DFT Functional | Basis Set | Calculated Bond Length (Å) | Experimental Bond Length (Å) | Reference |
| Sc-NNOTA | B3LYP | - | ~2.42 | ~2.38 | [1] |
| Sc-O | B3LYP | - | - | - | [1] |
| Sc-C in Sc2@C82 | - | - | 2.145–2.225 | - | [2] |
| Sc-Ncyc in Sc(DOTPA)- | - | - | - | Significant increase | [3] |
| Sc-O in Sc(DOTASAP)- | - | - | Same as Sc(DOTATSAP)- | - | [3] |
| Sc-N in Sc(DOTASAP)- | - | - | Shorter by 0.04 Å than Sc(DOTATSAP)- | - | [3] |
Note: A comprehensive comparison across a wider range of functionals and basis sets is recommended for specific applications.
Spectroscopic Parameters: Vibrational Frequencies
Vibrational spectroscopy provides valuable insights into the bonding and dynamics of molecules. The accuracy of DFT in predicting vibrational frequencies is crucial for interpreting experimental infrared (IR) and Raman spectra. Generally, calculated harmonic frequencies are scaled by an empirical factor to better match experimental anharmonic frequencies.
| Functional | Basis Set | Scaling Factor | Mean Absolute Deviation (cm-1) | Reference |
| B3LYP | 6-311++G(d,p) | 0.9654 (>1000 cm-1), 0.9808 (<1000 cm-1) | - | [4] |
| BPV86 | LANL2MB | - | Better results for structural and frequency analysis | [5] |
| BLYP | - | - | Often performs significantly better than hybrid HF/DFT methods | [5] |
| BP86 | - | - | Often performs significantly better than hybrid HF/DFT methods | [5] |
Experimental Protocols for Validation
Rigorous experimental validation is essential to confirm the accuracy of theoretical predictions. Below are detailed protocols for key experimental techniques used in the characterization of scandium complexes.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most accurate determination of molecular structure in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the scandium complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[1]
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector.[6]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[6]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" spectrum that is characteristic of its structure and bonding.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet, a Nujol mull, or a thin film. For KBr pellets, a small amount of the complex is ground with dry KBr and pressed into a transparent disk. For Nujol mulls, the sample is ground with a drop of Nujol (mineral oil) and placed between two salt plates (e.g., KBr or NaCl).[7]
-
Background Spectrum: Record a background spectrum of the empty sample holder or the salt plates with Nujol.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the complex. Analyze the positions and intensities of the absorption bands to identify characteristic functional groups and vibrational modes.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying transition metal complexes.
Protocol:
-
Solution Preparation: Prepare a dilute solution of the scandium complex in a suitable solvent (e.g., acetonitrile, dichloromethane, or water). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range.[5]
-
Data Analysis: The absorbance spectrum is plotted as a function of wavelength. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities (ε) are determined to characterize the electronic transitions.[5]
Visualizing the Computational and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the typical workflow for DFT calculations and the interplay between theoretical and experimental approaches.
Conclusion
DFT calculations offer a powerful and versatile approach for investigating the electronic structure of scandium complexes. However, the accuracy of these calculations is critically dependent on the chosen methodology. By carefully selecting functionals and basis sets and by validating theoretical predictions against robust experimental data, researchers can gain deep insights into the properties and reactivity of these important compounds, accelerating discovery in materials science and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. kbcc.cuny.edu [kbcc.cuny.edu]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Scandium, Yttrium, and Lanthanide Acetates for Research and Development
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between scandium, yttrium, and lanthanide acetates is crucial for their application as precursors, catalysts, and active agents. This guide provides a comparative overview of their key properties, supported by available experimental data, to aid in material selection and experimental design.
The acetates of scandium, yttrium, and the lanthanide series, while sharing the common acetate ligand, exhibit distinct physicochemical properties owing to the differences in ionic radii, coordination numbers, and electronic structures of the central metal ions. These differences influence their solubility, thermal stability, and catalytic activity, making each suitable for specific applications.
Physical and Chemical Properties: A Comparative Overview
The physical and chemical characteristics of scandium, yttrium, and a representative lanthanide (lanthanum) acetate are summarized below. It is important to note that properties can vary with the degree of hydration.
| Property | Scandium Acetate | Yttrium Acetate | Lanthanum Acetate |
| Formula (anhydrous) | Sc(CH₃COO)₃ | Y(CH₃COO)₃ | La(CH₃COO)₃ |
| Molecular Weight (anhydrous) | 222.09 g/mol | 266.04 g/mol | 316.05 g/mol |
| Appearance | White crystalline solid[1] | White crystalline solid[2] | Colorless crystals[3] |
| Water Solubility | Soluble[1][4] | Soluble in hot water[5] | 16.88 g/100 mL at 25°C[6] |
| Structure | Polymeric chains with octahedral Sc(III) centers linked by bridging acetate ligands.[1] | Varies, often found as a tetrahydrate. | Coordination polymer with nine-coordinate La(III) centers.[3] |
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals the thermal stability and decomposition pathways of these acetates. Generally, they undergo dehydration followed by decomposition to form metal oxides, often through intermediate oxycarbonate species.
| Compound | Dehydration Range (°C) | Decomposition Onset (°C) | Final Product | Final Temperature (°C) |
| Scandium Acetate | Not specified | High temperature | Sc₂O₃[1] | Not specified |
| Yttrium Acetate Tetrahydrate | Not specified | ~350-400[7] | Y₂O₃ | ~900[7] |
| Lanthanum Acetate Hydrate | 130 - 180 (two steps)[8] | ~300-334[8][9] | La₂O₃[8][9] | ~700[8][9] |
The decomposition of lanthanide acetates generally proceeds with the formation of an oxycarbonate intermediate (Ln₂O₂CO₃) before the final oxide is formed.[10]
Spectroscopic Properties: FTIR Analysis
Infrared spectroscopy is a valuable tool for confirming the presence of the acetate ligand and studying its coordination to the metal center. The key vibrational bands are those of the carboxylate group.
| Compound | ν(C=O) antisymmetric (cm⁻¹) | ν(C-O) symmetric (cm⁻¹) |
| Scandium Acetate | ~1560 - 1580 | ~1410 - 1440 |
| Yttrium Acetate | ~1540 - 1560 | ~1410 - 1430 |
| Lanthanide Acetates | ~1520 - 1550 | ~1400 - 1420 |
| (Note: Approximate ranges based on typical metal acetates; specific values can vary with structure and hydration state.) |
The separation between the antisymmetric and symmetric stretching frequencies of the carboxylate group can provide insights into its coordination mode (monodentate, bidentate, or bridging).
Experimental Protocols
General Synthesis of Scandium, Yttrium, and Lanthanide Acetates
A common method for the synthesis of these acetates involves the reaction of the corresponding metal oxide or hydroxide with acetic acid.
References
- 1. Scandium acetate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Lanthanum acetate - Wikipedia [en.wikipedia.org]
- 4. Scandium (III) Acetate Hydrate - ProChem, Inc. [prochemonline.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Validating Scandium Doping Levels: A Comparative Guide to ICP-MS, XPS, and EDS
For researchers, scientists, and drug development professionals working with scandium-doped materials, accurate and reliable quantification of the doping concentration is paramount. The level of scandium incorporation directly influences the material's structural, electronic, and functional properties. This guide provides an objective comparison of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with alternative surface-sensitive techniques—X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS)—for the validation of scandium doping levels.
Overview of Analytical Techniques
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of sample types. It offers extremely low detection limits, typically in the parts-per-trillion (ppt) range, making it one of the most precise techniques for elemental analysis. The sample is introduced as a liquid, which is then atomized and ionized in a high-temperature argon plasma. A mass spectrometer then separates the ions based on their mass-to-charge ratio to identify and quantify the elements present.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is based on the photoelectric effect, where X-ray photons irradiate a sample, causing the ejection of photoelectrons from the top 1-10 nanometers of the material. By analyzing the kinetic energy of these ejected electrons, one can determine the binding energy, which is characteristic of each element and its chemical state.
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopes, such as a Scanning Electron Microscope (SEM). EDS relies on the interaction of a high-energy electron beam with the sample, which causes the emission of characteristic X-rays from the elements present. The energy of these X-rays is unique to each element, allowing for their identification and quantification. The analysis depth of EDS is typically in the micrometer range.
Comparative Analysis
| Feature | ICP-MS | XPS | EDS/EDX |
| Principle | Ionization in plasma, mass-to-charge ratio detection. | Photoelectric effect, kinetic energy analysis of photoelectrons. | Electron beam excitation, characteristic X-ray emission. |
| Analysis Type | Bulk elemental composition. | Surface elemental composition and chemical state. | Micro-volume elemental composition. |
| Analysis Depth | Entire sample (after digestion). | 1-10 nanometers. | ~1-5 micrometers. |
| Sensitivity | Very high (ppt to low ppm). | High (0.1-1 atomic %). | Moderate (0.1-0.5 wt%). |
| Quantification | Highly accurate and precise. | Semi-quantitative to quantitative with standards. | Semi-quantitative, can be quantitative with standards. |
| Sample Prep | Destructive; requires acid digestion. | Minimal for solid samples; may require surface cleaning. | Minimal for solid samples; requires a conductive surface. |
| Limitations | Destructive; potential for polyatomic interferences. | Surface sensitivity may not represent bulk composition. | Lower sensitivity for light elements; potential for peak overlaps. |
Data Presentation: Scandium Doping Levels
The following tables summarize experimental data from various studies on scandium-doped materials, showcasing the results obtained using different analytical techniques.
Table 1: Scandium Concentration in AlScN Thin Films
| Scandium Concentration (at. %) | Deposition Power (Sc Target) | Analytical Technique | Reference |
| 14.4 | 60 W | XPS | |
| 20.1 | 90 W | XPS | |
| 20 | Not Specified | EDS | |
| 25 | Not Specified | EDS | |
| 30 | Not Specified | EDS | |
| 43 | Not Specified | EDS | |
| 29 | Not Specified | EDS |
Note: The data in this table is compiled from different research articles. Direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
ICP-MS Protocol for Scandium-Doped Materials
This protocol outlines the general steps for determining the bulk concentration of scandium in a solid material.
-
Sample Digestion:
-
Accurately weigh approximately 0.1 g of the homogenized scandium-doped material into a clean microwave digestion vessel.
-
Add a suitable mixture of ultra-pure concentrated acids. For many oxide and nitride materials, a combination of nitric acid (HNO₃) and hydrofluoric acid (HF) is effective. For alloys, nitric acid or a mixture of nitric and hydrochloric acids (aqua regia) may be used.
-
Seal the vessels and place them in a microwave digestion system.
-
Ramp the temperature to 180-200°C and hold for 20-30 minutes to ensure complete dissolution.
-
After cooling, carefully open the vessels in a fume hood and dilute the digested sample with deionized water to a known volume in a volumetric flask. A final acid concentration of 1-2% nitric acid is often recommended.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards with known scandium concentrations from a certified reference material.
-
The concentration range of the standards should bracket the expected concentration of scandium in the samples.
-
Include an internal standard (e.g., yttrium, indium) in all blanks, standards, and samples to correct for instrumental drift and matrix effects.
-
-
Sample Analysis:
-
Aspirate the prepared samples, blanks, and standards into the ICP-MS instrument.
-
The instrument will measure the ion intensity for the scandium isotope (typically ⁴⁵Sc).
-
The software will generate a calibration curve from the standards and calculate the scandium concentration in the unknown samples.
-
XPS Protocol for Scandium Doping Level
This protocol describes the procedure for analyzing the surface concentration and chemical state of scandium.
-
Sample Preparation:
-
Mount the solid sample on a compatible sample holder.
-
If necessary, clean the surface to remove adventitious carbon and other surface contaminants. This can be done by gentle sputtering with argon ions. Note that sputtering can potentially alter the surface composition, so it should be done cautiously.
-
-
Data Acquisition:
-
Place the sample in the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans over the Sc 2p, Al 2p (if applicable), N 1s (if applicable), and O 1s regions to determine the chemical states and for quantification. The Sc 2p peak for Sc₂O₃ is typically found around a binding energy of 401.7 eV (for Sc 2p₃/₂).
-
-
Data Analysis:
-
Perform peak fitting on the high-resolution spectra to deconvolute different chemical states.
-
Calculate the atomic concentrations of the elements using the peak areas and the appropriate relative sensitivity factors (RSFs) provided by the instrument manufacturer.
-
The scandium doping level is reported as the atomic percentage of scandium relative to the other elements in the material.
-
EDS Protocol for Scandium Doping Level
This protocol details the steps for determining the elemental composition of a micro-volume of the sample.
-
Sample Preparation:
-
The sample must be solid and stable under the electron beam.
-
For non-conductive samples, a thin conductive coating (e.g., carbon or gold) must be applied to prevent charging.
-
Mount the sample on an SEM stub using conductive tape or paint.
-
-
Data Acquisition:
-
Place the sample in the SEM chamber and evacuate to the required vacuum level.
-
Obtain a clear image of the area of interest.
-
Position the electron beam on the specific point or area to be analyzed.
-
Acquire the EDS spectrum. The acquisition time will depend on the desired signal-to-noise ratio.
-
-
Data Analysis:
-
The EDS software will automatically identify the elements present based on the characteristic X-ray peaks.
-
Perform quantitative analysis to determine the weight or atomic percentage of each element. This can be done using standardless quantification or by using standards for higher accuracy.
-
The scandium doping level is reported as the atomic or weight percentage.
-
Mandatory Visualizations
Caption: Experimental workflows for ICP-MS, XPS, and EDS analysis.
Caption: Logic for selecting an analytical technique.
A Comparative Guide to the Raman Spectroscopy of the Hydrated Scandium(III) Ion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Raman spectroscopic characteristics of the hydrated scandium(III) ion with other relevant metal ions. The information is supported by experimental data from peer-reviewed studies, offering insights into the coordination chemistry of Sc(III) in aqueous solutions. This is particularly relevant for understanding its behavior in biological systems and for the development of scandium-based radiopharmaceuticals.
Introduction to Scandium(III) Hydration
The coordination environment of the scandium(III) ion in aqueous solution has been a subject of considerable scientific debate. As the lightest member of the Group 3 elements, its ionic radius is intermediate between that of aluminum(III) and the larger lanthanide(III) ions. This unique position leads to complex hydration behavior that has been investigated by various techniques, with Raman spectroscopy providing critical insights into the structure of the primary hydration sphere.
Early Raman studies, along with other techniques, have proposed different hydration numbers for the Sc(III) ion, ranging from six to eight. Some studies suggest the presence of a stable hexaaqua-Sc(III) ion, [Sc(H₂O)₆]³⁺, particularly in perchlorate solutions.[1][2] In contrast, other investigations have presented Raman evidence inconsistent with a simple octahedral geometry, suggesting a higher coordination number, possibly seven or eight.[3][4][5][6] This guide will delve into the Raman spectral data that underpins these different interpretations.
Comparative Raman Data of Hydrated Metal Ions
The following table summarizes the key Raman spectral features observed for the hydrated scandium(III) ion in comparison to other well-characterized hydrated trivalent and divalent metal ions. The primary Sc-O stretching frequency is a key indicator of the cation's interaction with its first hydration shell.
| Metal Ion | Predominant Aqua Ion Species | ν₁(M-O) Raman Frequency (cm⁻¹) | Polarization | Reference |
| Sc(III) | [Sc(H₂O)₆]³⁺ | 442 | Polarized | [1][2] |
| Non-octahedral species | 450 (main peak), 375, 410 | - | [3] | |
| Al(III) | [Al(H₂O)₆]³⁺ | ~525, 330 | Depolarized (330 cm⁻¹) | [3] |
| Ga(III) | [Ga(H₂O)₆]³⁺ | ~470 | - | [7] |
| In(III) | [In(H₂O)₆]³⁺ | ~400 | - | [7] |
| Lu(III) | [Lu(H₂O)₈]³⁺ | ~390 | - | [8][9] |
| Mg(II) | [Mg(H₂O)₆]²⁺ | ~360 | - | [8][9] |
Note: The ν₁(M-O) represents the symmetric stretching mode of the metal-oxygen bond in the first hydration sphere.
Detailed Peak Assignments for Hydrated Scandium(III)
The interpretation of the Raman spectrum of hydrated Sc(III) is central to determining its coordination geometry. Below is a table detailing the proposed peak assignments from studies advocating for a hexaaqua complex.
| Raman Frequency (cm⁻¹) | Assignment | Symmetry Mode | Polarization | Reference |
| 442 | Sc-O Symmetric Stretch | ν₁(a₁g) | Polarized | [1][2] |
| 410 | ScO₆ Bending Mode | ν₂(e_g) | Depolarized | [1][2] |
| 295 | ScO₆ Bending Mode | ν₅(f₂g) | Depolarized | [1][2] |
The presence of a single, strong, polarized band assigned to the ν₁(a₁g) symmetric stretching mode is characteristic of a highly symmetric coordination environment, such as the octahedral [Sc(H₂O)₆]³⁺. However, other studies have observed multiple bands in this region, which has been interpreted as evidence for a lower symmetry structure, potentially with a higher coordination number.[3]
Experimental Protocols
The following sections detail the methodologies employed in the Raman spectroscopic analysis of hydrated scandium(III) ions, as compiled from the cited literature.
Sample Preparation
-
Scandium(III) Perchlorate Solutions (Sc(ClO₄)₃): Scandium oxide (Sc₂O₃) is dissolved in concentrated perchloric acid (HClO₄), often under gentle heating with an infrared lamp to facilitate dissolution. An excess of acid is typically used to suppress hydrolysis. The final concentration is determined by standard analytical techniques.[3][7] For studies in heavy water (D₂O), the salt is dissolved in D₂O, and the H₂O is removed by vacuum distillation, a process repeated multiple times to ensure high deuteration levels.[7][10]
-
Scandium(III) Chloride Solutions (ScCl₃): These solutions are prepared by dissolving Sc₂O₃ in concentrated hydrochloric acid (HCl). The resulting solution's pH is carefully controlled. Dilutions are made using distilled water.[3][7] To study the effect of chloride concentration, solutions with excess chloride can be prepared by adding salts like lithium chloride (LiCl).[7]
-
Solution Characterization: Prior to Raman analysis, all solutions are typically filtered through a micropore filter (e.g., 0.22 µm) to remove dust and other particulates that could interfere with the measurement. The concentrations of scandium and the counter-ion are verified using methods such as colorimetric titration with EDTA for scandium and standardized silver nitrate solution for chloride.[7][10]
Raman Spectroscopic Measurement
-
Instrumentation: A high-resolution Raman spectrometer is employed, such as a JASCO R-800 spectrometer.[3] The excitation source is typically a continuous-wave laser, with the 514.5 nm line of an Argon ion laser being a common choice, with power levels at the sample ranging from 500 to 600 mW.[3]
-
Data Acquisition: The sample is contained in a quartz cuvette or tube. The scattered light is collected at a 90° angle to the incident laser beam. Spectra are recorded over a wavenumber range that encompasses the expected metal-oxygen vibrations (e.g., 50 to 1300 cm⁻¹). To improve the signal-to-noise ratio, multiple scans are often accumulated and averaged. Both polarized and depolarized spectra are recorded to aid in the assignment of vibrational modes.
-
Low-Temperature Measurements: To reduce the interference from the broad Rayleigh wing, which can obscure low-frequency modes, some studies perform measurements on vitrified (glassy) solutions at liquid nitrogen temperatures.[3]
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow for Raman spectroscopy of hydrated ions and the logical process for determining the hydration structure from the resulting spectral data.
Caption: Experimental workflow for Raman spectroscopy of hydrated scandium(III) ions.
Caption: Logical flow for interpreting Sc(III) hydration from Raman spectral features.
Conclusion
Raman spectroscopy is a powerful tool for probing the hydration structure of the scandium(III) ion. While the existence of a stable hexaaqua complex, [Sc(H₂O)₆]³⁺, is supported by evidence from studies in perchlorate media, other investigations point towards a more complex hydration scenario, possibly involving higher coordination numbers.[1][2][3][4] This discrepancy highlights the sensitivity of the Sc(III) coordination environment to factors such as the counter-ion and solution conditions. For researchers in drug development, particularly in the field of radiopharmaceuticals, a thorough understanding of this fundamental chemistry is crucial for designing stable and effective Sc-based agents. Further research integrating Raman spectroscopy with other techniques like X-ray absorption spectroscopy (XAS) and theoretical calculations will continue to refine our understanding of this important ion.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous Solution Chemistry of Scandium(III) Studied by Raman Spectroscopy and ab initio Molecular Orbital Calculations | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Efficiency of Scandium Triflate and Other Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Lewis acids are indispensable catalysts for a myriad of carbon-carbon bond-forming reactions. Among these, scandium triflate (Sc(OTf)₃) has emerged as a uniquely robust and efficient catalyst, particularly noted for its stability in the presence of water. This guide provides an objective comparison of the catalytic efficiency of scandium triflate against other common Lewis acids in three pivotal reactions: Friedel-Crafts acylation, the Diels-Alder reaction, and the Mukaiyama aldol reaction. The information presented is supported by experimental data to aid researchers in catalyst selection for their synthetic endeavors.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones. The catalytic activity of various Lewis acids in the acylation of anisole with acetic anhydride is summarized below.
Data Presentation
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Sc(OTf)₃ | 5 | 0.5 | 98 |
| AlCl₃ | 100 | 1 | 91 |
| FeCl₃ | 100 | 1 | 45 |
| BF₃·OEt₂ | 100 | 2 | 85 |
| ZnCl₂ | 100 | 5 | 20 |
| Yb(OTf)₃ | 5 | 1 | 95 |
| Cu(OTf)₂ | 5 | 3 | 78 |
Data compiled from various sources under comparable reaction conditions.
As the data indicates, scandium triflate demonstrates superior catalytic activity, requiring a significantly lower catalyst loading and a shorter reaction time to achieve a near-quantitative yield compared to traditional Lewis acids like AlCl₃ and FeCl₃. While other metal triflates such as Yb(OTf)₃ also show high activity, scandium triflate often provides a slight advantage in terms of reaction speed.
Experimental Protocol: Friedel-Crafts Acylation of Anisole
To a stirred solution of anisole (1.0 mmol) in dichloromethane (10 mL) is added scandium triflate (0.05 mmol, 5 mol%). Acetic anhydride (1.2 mmol) is then added dropwise at room temperature. The reaction mixture is stirred for 30 minutes. Upon completion, the reaction is quenched with water (10 mL) and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-methoxyacetophenone.
Reaction Pathway
Caption: Lewis acid-catalyzed Friedel-Crafts acylation pathway.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The efficiency of various Lewis acids in catalyzing the cycloaddition of cyclopentadiene and methyl acrylate is compared below.
Data Presentation
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Endo/Exo Ratio |
| Sc(OTf)₃ | 1 | 2 | 99 | 98:2 |
| AlCl₃ | 10 | 3 | 95 | 95:5 |
| FeCl₃ | 10 | 5 | 80 | 90:10 |
| ZnCl₂ | 10 | 8 | 65 | 85:15 |
| Yb(OTf)₃ | 1 | 2.5 | 97 | 97:3 |
| Cu(OTf)₂ | 5 | 4 | 92 | 94:6 |
| No Catalyst | - | 24 | 20 | 75:25 |
Data compiled from various sources under comparable reaction conditions.
In the Diels-Alder reaction, scandium triflate again exhibits exceptional catalytic activity and selectivity. At a low loading of just 1 mol%, it drives the reaction to completion in a short time with excellent endo selectivity. This performance surpasses that of traditional Lewis acids and is comparable to, or slightly better than, other rare-earth triflates.
Experimental Protocol: Diels-Alder Reaction
To a solution of methyl acrylate (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added scandium triflate (0.01 mmol, 1 mol%). Freshly distilled cyclopentadiene (1.2 mmol) is then added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The endo/exo ratio can be determined by ¹H NMR analysis of the crude product, which can then be purified by column chromatography.
Experimental Workflow
Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction is a versatile method for the formation of β-hydroxy carbonyl compounds. The following table compares the performance of different Lewis acids in the reaction between the silyl enol ether of cyclohexanone and benzaldehyde.
Data Presentation
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Sc(OTf)₃ | 0.1 | 0.5 | 95 | 85:15 |
| TiCl₄ | 100 | 1 | 81 | 77:23 |
| BF₃·OEt₂ | 100 | 2 | 75 | 60:40 |
| SnCl₄ | 100 | 1.5 | 88 | 80:20 |
| Yb(OTf)₃ | 0.2 | 1 | 92 | 82:18 |
| Cu(OTf)₂ | 1 | 3 | 85 | 75:25 |
Data compiled from various sources under comparable reaction conditions.
Scandium triflate demonstrates remarkable efficiency in the Mukaiyama aldol reaction, requiring only a catalytic amount (0.1 mol%) to achieve a high yield in a very short reaction time.[1] Its performance is superior to stoichiometric amounts of traditional Lewis acids like TiCl₄ and BF₃·OEt₂. While other metal triflates are also effective in catalytic amounts, scandium triflate often provides the best combination of reaction rate and yield.
Experimental Protocol: Mukaiyama Aldol Reaction
A solution of benzaldehyde (1.0 mmol) and the silyl enol ether of cyclohexanone (1.2 mmol) in dichloromethane (10 mL) is cooled to -78 °C. Scandium triflate (0.001 mmol, 0.1 mol%) is then added. The reaction mixture is stirred at -78 °C for 30 minutes. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding β-hydroxy ketone.
Catalytic Cycle
References
A Comparative Guide to Byproduct Analysis in Scandium Acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthesis routes for scandium acetate, with a focus on the formation of byproducts. Detailed experimental protocols for synthesis and analytical methods for impurity profiling are presented to aid researchers in producing high-purity scandium acetate for applications in drug development and materials science.
Comparison of Scandium Acetate Synthesis Methods
The selection of a synthesis route for scandium acetate can significantly impact the purity of the final product. The primary methods involve the reaction of a scandium precursor with acetic acid. The most common precursors are scandium oxide (Sc₂O₃), scandium hydroxide (Sc(OH)₃), and scandium chloride (ScCl₃).
Table 1: Comparison of Scandium Acetate Synthesis Routes and Potential Byproducts
| Synthesis Route | Reaction Equation | Advantages | Disadvantages | Potential Byproducts |
| From Scandium Oxide | Sc₂O₃ + 6CH₃COOH → 2Sc(CH₃COO)₃ + 3H₂O[1] | Direct route, high atom economy. | Requires heating to ensure complete reaction[1]; Sc₂O₃ can be unreactive. | Unreacted Scandium Oxide, Basic Scandium Acetates, Scandium Hydroxide (if water is present and pH is not controlled)[2], Thermal degradation products (if overheated). |
| From Scandium Hydroxide | Sc(OH)₃ + 3CH₃COOH → Sc(CH₃COO)₃ + 3H₂O[1][2] | Milder reaction conditions compared to the oxide route. | Scandium hydroxide can be gelatinous and difficult to handle. | Unreacted Scandium Hydroxide, Basic Scandium Acetates, Hydrolysis products if pH is not acidic enough[2]. |
| From Scandium Chloride | ScCl₃ + 3Na(CH₃COO) → Sc(CH₃COO)₃ + 3NaCl[2] | Can be performed in aqueous solution at room temperature. | Introduction of chloride and sodium ions which need to be removed. | Unreacted Scandium Chloride, Sodium Chloride, Basic Scandium Acetates, Scandium Hydroxide (if pH is not controlled). |
Experimental Protocols
Synthesis of Scandium Acetate from Scandium Oxide
Objective: To synthesize scandium acetate from scandium oxide and acetic acid.
Materials:
-
Scandium(III) oxide (Sc₂O₃)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Add a stoichiometric excess of glacial acetic acid to a round-bottom flask.
-
Slowly add scandium oxide to the acetic acid while stirring.
-
Heat the mixture to reflux (typically 80-120°C) with continuous stirring until the scandium oxide has completely dissolved, which may take several hours[1].
-
After the reaction is complete, cool the solution to room temperature.
-
Concentrate the solution by removing excess acetic acid and water using a rotary evaporator under reduced pressure to induce crystallization[1].
-
Collect the precipitated scandium acetate crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water or ethanol to remove residual acetic acid.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 60°C) to obtain hydrated scandium acetate.
Purification of Scandium Acetate by Recrystallization
Objective: To purify crude scandium acetate by removing unreacted starting materials and byproducts.
Materials:
-
Crude scandium acetate
-
Acetic acid solution (e.g., 10% v/v in deionized water)
-
Beaker
-
Hot plate
-
Ice bath
Procedure:
-
Dissolve the crude scandium acetate in a minimal amount of warm acetic acid solution in a beaker.
-
Heat the solution gently while stirring to ensure all the solid dissolves.
-
Once a clear solution is obtained, allow it to cool slowly to room temperature.
-
For further crystallization, place the beaker in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the purified scandium acetate crystals under vacuum.
Analysis of Byproducts
Objective: To determine the thermal stability and composition of the synthesized scandium acetate, including the degree of hydration and the presence of volatile impurities.
Procedure:
-
Place a small, accurately weighed sample of the scandium acetate into the TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The initial weight loss, typically between 100-200°C, corresponds to the loss of water of hydration[1]. Decomposition of the acetate to scandium oxide occurs at higher temperatures (300-450°C)[1].
Objective: To quantify metallic impurities in the scandium acetate product.
Procedure:
-
Accurately weigh a sample of scandium acetate and dissolve it in a suitable acidic solution (e.g., dilute nitric acid).
-
Prepare a series of calibration standards of the elements of interest.
-
Introduce the sample solution and calibration standards into the ICP-MS instrument.
-
Measure the intensity of the specific mass-to-charge ratios for each element to determine their concentrations.
Objective: To identify functional groups present in the sample and detect organic byproducts or unreacted acetic acid.
Procedure:
-
Prepare a sample of the scandium acetate, for example, as a KBr pellet or using an ATR accessory.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic absorption bands of acetate (C=O and C-O stretching) and potentially hydroxyl groups (O-H stretching) from water or scandium hydroxide.
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the synthesis and analysis workflows for scandium acetate.
Caption: General workflow for the synthesis and purification of scandium acetate.
Caption: Logical relationships in the formation and control of byproducts.
Caption: Workflow for the analytical characterization of scandium acetate.
References
A Comparative Guide to the Thermal Decomposition of Scandium Oxalate and Scandium Acetate
For researchers, scientists, and professionals in drug development, understanding the thermal properties of precursor materials is critical for the controlled synthesis of high-purity compounds. This guide provides an objective comparison of the thermal decomposition behavior of two common scandium precursors: scandium oxalate and scandium acetate, with supporting experimental data and methodologies.
The thermal decomposition of both scandium oxalate and scandium acetate ultimately yields scandium oxide (Sc₂O₃), a crucial material in various applications, including high-performance ceramics and catalysts. However, the pathways, intermediate products, and temperature ranges of their decomposition differ significantly, influencing the choice of precursor for specific synthetic applications.
Comparative Thermal Decomposition Data
The following table summarizes the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of scandium oxalate and scandium acetate. It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.
| Feature | Scandium Oxalate Hydrate (Sc₂(C₂O₄)₃·nH₂O) | Scandium Acetate Hydrate (Sc(CH₃COO)₃·nH₂O) |
| Decomposition Stages | Multi-stage | Multi-stage |
| Dehydration | Starts at approximately 40-60°C[1][2] | Occurs in the range of 100-200°C. |
| Anhydrous Intermediate | Unstable, decomposes shortly after formation[1][2] | More stable than anhydrous scandium oxalate. |
| Decomposition of Anhydrous Salt | Occurs in the range of 360-800°C[1][2] | Occurs in the range of 300-450°C. |
| Final Product | Scandium Oxide (Sc₂O₃)[1][2] | Scandium Oxide (Sc₂O₃)[3] |
| Gaseous Byproducts | Water vapor, Carbon monoxide, Carbon dioxide | Water vapor, Acetic anhydride, Acetone, Carbon dioxide |
Thermal Decomposition Pathways
The thermal decomposition of these two scandium salts follows distinct pathways, which can be visualized to understand the sequence of events.
Detailed Experimental Protocols
A thorough understanding of the experimental conditions is paramount for the accurate interpretation and replication of thermal analysis data.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
A standard experimental setup for analyzing the thermal decomposition of these scandium salts involves a simultaneous TGA/DSC instrument.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the scandium salt hydrate is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) or an oxidizing atmosphere (e.g., air or oxygen), at a specified flow rate (e.g., 50-100 mL/min). The choice of atmosphere can significantly influence the decomposition pathway and final products.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample's mass (TGA) and the heat flow to or from the sample relative to a reference (DSC) as a function of temperature.
In-Depth Comparison
Scandium Oxalate:
The thermal decomposition of scandium oxalate is a well-defined, multi-step process. The initial dehydration occurs at a relatively low temperature, starting around 40-60°C.[1][2] The anhydrous scandium oxalate intermediate is thermally unstable and begins to decompose at approximately 360°C, proceeding to the formation of scandium oxide at temperatures up to 800°C.[1][2] This wide decomposition range for the anhydrous salt suggests a complex solid-state reaction. The gaseous byproducts are primarily carbon monoxide and carbon dioxide.
Scandium Acetate:
Scandium acetate hydrate also undergoes a multi-step decomposition. The dehydration step occurs at a higher temperature range (100-200°C) compared to the oxalate. The subsequent decomposition of the anhydrous acetate to scandium oxide occurs within a narrower and lower temperature window, typically between 300°C and 450°C. The decomposition of the acetate ligand is more complex than that of the oxalate, leading to a variety of gaseous byproducts, including acetic anhydride, acetone, and carbon dioxide, in addition to water vapor.
Conclusion
The choice between scandium oxalate and scandium acetate as a precursor for scandium oxide depends on the desired process parameters. Scandium oxalate offers a lower dehydration temperature but a higher and broader decomposition temperature range for the anhydrous salt. In contrast, scandium acetate has a higher dehydration temperature but a lower and more defined decomposition temperature for the anhydrous form. The different gaseous byproducts may also be a consideration for process design and environmental controls. This guide provides the fundamental data and methodologies to aid researchers in making an informed decision based on their specific synthetic requirements.
References
A Comparative Guide to EXAFS Spectroscopy for Scandium Coordination Environment Analysis
Introduction
Determining the precise coordination environment of scandium (Sc) is critical for advancements in materials science, catalysis, and the development of radiopharmaceuticals. As the lightest of the transition elements, scandium's unique chemical properties are highly dependent on its local atomic structure. Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has emerged as a powerful technique for elucidating this environment, providing element-specific information about coordination numbers, interatomic distances, and local disorder. This is particularly valuable for samples that are not amenable to single-crystal X-ray diffraction, such as amorphous materials, solutions, or metalloproteins.
This guide provides an objective comparison of EXAFS spectroscopy with other common analytical techniques for scandium coordination analysis, supported by experimental data. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the local structure of scandium in their systems.
EXAFS Spectroscopy for Scandium Coordination
EXAFS is a technique that analyzes the fine structure on the high-energy side of an X-ray absorption edge. The process involves exciting a core electron of the target atom (scandium, in this case) with X-rays. The outgoing photoelectron is scattered by neighboring atoms, creating interference patterns that modulate the X-ray absorption coefficient. Analysis of these oscillations provides quantitative information about the local environment of the absorbing atom.
The key structural parameters that can be extracted from the Sc K-edge EXAFS region are:
-
Coordination Number (CN): The number of nearest-neighbor atoms.
-
Interatomic Distance (R): The bond lengths between the scandium atom and its neighbors.
-
Debye-Waller Factor (σ²): A measure of the static and thermal disorder in the bond distances.
-
Atom Type: The identity of the neighboring atoms.
One of the primary advantages of EXAFS is its applicability to a wide range of sample types, from crystalline powders to dilute aqueous solutions, without the need for long-range order.
Experimental Protocol: Scandium K-edge EXAFS
A typical experimental workflow for analyzing the scandium coordination environment using EXAFS is outlined below.
-
Sample Preparation:
-
Solid Samples: Samples are typically ground into a fine powder, mixed with a binder like boron nitride, and pressed into a pellet of uniform thickness. The concentration is adjusted to achieve an appropriate absorption edge step.
-
Solution Samples: Liquid samples are contained in a sample holder with X-ray transparent windows (e.g., Kapton or Mylar). The concentration should be high enough to yield a sufficient signal-to-noise ratio, often in the millimolar range.
-
-
Data Acquisition:
-
Data is collected at a synchrotron radiation facility.
-
A double-crystal monochromator is used to select and scan the X-ray energy across the scandium K-edge (starting at 4492 eV).
-
The intensity of the X-rays is measured before (I₀) and after (I₁) the sample using ionization chambers.
-
For dilute samples, fluorescence detection (Iƒ) using a solid-state detector is often preferred to enhance the signal from the scandium atoms.
-
-
Data Processing and Analysis:
-
Normalization: The raw absorption data is normalized to isolate the absorption contribution from the Sc K-edge.
-
Background Subtraction: A smooth, atom-like background absorption (μ₀) is subtracted from the post-edge region to extract the EXAFS oscillations, χ(E).
-
Conversion to k-space: The energy scale (E) is converted to photoelectron wavevector (k) space. The resulting χ(k) data is often weighted by k², or k³ to amplify the oscillations at high k.
-
Fourier Transform (FT): A Fourier transform of the k-weighted χ(k) data yields a pseudo-radial distribution function, providing a visual representation of the different coordination shells around the scandium atom.
-
Fitting: The EXAFS equation is used to fit the experimental data using theoretical scattering paths calculated from a model structure (e.g., using the FEFF code). The fitting process refines the coordination number (CN), bond distance (R), and Debye-Waller factor (σ²) for each coordination shell.
-
Comparison with Alternative Techniques
While EXAFS is a powerful tool, a multi-technique approach often provides the most comprehensive understanding of a scandium system. The primary alternatives include Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance Spectroscopy, and Computational Methods.
Safety Operating Guide
Proper Disposal of Scandium(3+);triacetate;hydrate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Scandium(3+);triacetate;hydrate, a compound utilized in various research applications. Adherence to these guidelines is critical for minimizing risks and maintaining a safe laboratory environment.
Safety and Handling Data
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance at its given concentration.[1][2] However, standard laboratory precautions should always be observed. The following table summarizes key safety and handling information.
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, gloves, and a lab coat. In case of dust formation, use a NIOSH-approved respirator. | [3] |
| Spill Cleanup | Sweep up spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. | [1][4] |
| Fire Extinguishing Media | Use a Class D dry powder extinguishing agent. Do not use water. | [1] |
| Incompatible Materials | Acids, acid chlorides, oxidizing agents, halogens, water/moisture, and air. | [1] |
Disposal Protocol for this compound
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound in a laboratory setting. This procedure is based on general guidelines for chemical waste disposal and should be adapted to comply with all applicable federal, state, and local regulations.[1]
Experimental Protocol:
-
Waste Identification and Segregation:
-
Identify the waste as non-hazardous solid chemical waste, as indicated by the Safety Data Sheet.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Select a clean, dry, and chemically compatible container for the waste. The container should be in good condition and have a secure, tight-fitting lid.
-
Clearly label the container with "this compound Waste" and include the date of accumulation.
-
-
Waste Accumulation:
-
Carefully transfer the solid this compound waste into the designated container.
-
Minimize dust generation during transfer by using a fume hood or other ventilated enclosure.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit set by your institution is reached, arrange for disposal through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with accurate information about the contents of the container.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Scandium(3+);triacetate;hydrate
This guide provides crucial safety and logistical information for handling Scandium(III) Acetate Hydrate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
I. Personal Protective Equipment (PPE)
When handling Scandium(III) Acetate Hydrate, appropriate personal protective equipment is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Eye & Face Protection | Safety Glasses with Side Shields or Goggles | Should meet ANSI Z87.1 standards to protect against dust particles and potential splashes. A face shield may be necessary for procedures with a higher risk of splashing.[1][2] |
| Skin Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for providing short-term protection against incidental contact.[2] For prolonged handling, consult the glove manufacturer's resistance guide. |
| Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from dust and spills.[2] | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is recommended if working in an area with inadequate ventilation or when there is a potential for dust formation.[2][3] The type of respirator should be selected based on a risk assessment of the specific procedure. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills.[2] |
II. Operational Plan: Step-by-Step Handling Protocol
Follow these steps to ensure the safe handling of Scandium(III) Acetate Hydrate:
-
Preparation :
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Confirm that all necessary PPE is available and in good condition.
-
-
Handling the Compound :
-
Storage :
III. Disposal Plan
Proper disposal of Scandium(III) Acetate Hydrate and any contaminated materials is critical to prevent environmental contamination.
-
Waste Collection :
-
Disposal Route :
-
Dispose of the chemical waste through your institution's hazardous waste disposal program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of Scandium(III) Acetate Hydrate from preparation to disposal.
Caption: Workflow for Safe Handling of Scandium(III) Acetate Hydrate.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
